molecular formula C9H8N4O B11905748 1,5-Naphthyridine-2-carbohydrazide

1,5-Naphthyridine-2-carbohydrazide

Cat. No.: B11905748
M. Wt: 188.19 g/mol
InChI Key: MVEVFEZRFWARPT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carbohydrazide is a chemical reagent based on the privileged 1,5-naphthyridine scaffold, recognized for its significant potential in medicinal chemistry and drug discovery . The 1,5-naphthyridine core structure is a diazanaphthalene derivative known to exhibit a wide spectrum of biological activities, making it a versatile intermediate for developing novel therapeutic agents . Researchers value this heterocycle for its applications in designing compounds with documented antiproliferative, antibacterial, antiparasitic, and antiviral properties . The carbohydrazide functional group attached at the 2-position offers a reactive handle for further synthetic modification, enabling the construction of diverse molecular libraries such as complexes or hydrazone derivatives for screening and optimization . This compound serves as a key precursor in exploring new chemical space, particularly in the search for inhibitors against various biological targets. As a building block, it contributes to research in cardiovascular, central nervous system, and anti-infective diseases . The product is provided for research purposes as a building block in organic synthesis and drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1,5-naphthyridine-2-carbohydrazide

InChI

InChI=1S/C9H8N4O/c10-13-9(14)8-4-3-6-7(12-8)2-1-5-11-6/h1-5H,10H2,(H,13,14)

InChI Key

MVEVFEZRFWARPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)NN)N=C1

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Synthesis and Characterization of 1,5-Naphthyridine-2-carbohydrazide

Executive Summary & Pharmacophore Analysis

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific derivative, 1,5-naphthyridine-2-carbohydrazide , functions as a critical intermediate for generating high-affinity ligands.

Its significance lies in the -CONHNH₂ (carbohydrazide) moiety at the C2 position, which acts as a bidentate ligand and a hydrogen-bond donor/acceptor. This motif is pivotal for:

  • Schiff Base Formation: Condensation with aldehydes yields acylhydrazones with potent antimicrobial (anti-tubercular) and anticancer (Topoisomerase II inhibition) profiles.

  • Metal Chelation: The N1 nitrogen and the carbonyl oxygen form stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺), enhancing lipophilicity and cellular uptake.

This guide details a robust, scalable synthetic route for 1,5-naphthyridine-2-carbohydrazide, moving beyond generic protocols to address solubility challenges and regioselectivity.

Retrosynthetic Strategy

To ensure regiochemical fidelity, we avoid direct ring-closing carboxylations (which often favor the 3- or 4-positions, e.g., Gould-Jacobs reaction). Instead, we utilize a stepwise functionalization of the 1,5-naphthyridine core.

Pathway Logic:

  • Target: 1,5-Naphthyridine-2-carbohydrazide.

  • Precursor: Ethyl 1,5-naphthyridine-2-carboxylate (via Nucleophilic Acyl Substitution).

  • Core Synthesis: 2-Methyl-1,5-naphthyridine (via Doebner-Miller Condensation) followed by selective oxidation.

Retrosynthesis Target 1,5-Naphthyridine-2-carbohydrazide (Target) Ester Ethyl 1,5-naphthyridine-2-carboxylate (Key Intermediate) Ester->Target Hydrazinolysis (NH2NH2·H2O) Acid 1,5-Naphthyridine-2-carboxylic acid Acid->Ester Fischer Esterification (EtOH, H+) Methyl 2-Methyl-1,5-naphthyridine Methyl->Acid SeO2 Oxidation Start 3-Aminopyridine + Crotonaldehyde Start->Methyl Doebner-Miller Condensation

Figure 1: Retrosynthetic analysis prioritizing the C2-position fidelity.

Detailed Synthetic Protocol

Phase A: Synthesis of Key Intermediate (Ethyl 1,5-naphthyridine-2-carboxylate)

Note: If the ethyl ester is commercially available, proceed directly to Phase B.

The Challenge: Direct carboxylation of the naphthyridine ring is difficult. The most reliable lab-scale method involves the oxidation of 2-methyl-1,5-naphthyridine.

  • Precursor Formation: React 3-aminopyridine with crotonaldehyde in the presence of sulfuric acid/nitrobenzene (Doebner-Miller modification). This yields 2-methyl-1,5-naphthyridine .

  • Oxidation: Reflux 2-methyl-1,5-naphthyridine with Selenium Dioxide (SeO₂) in xylene for 4 hours. Filter hot to remove Se metal. Evaporate solvent to obtain the carboxylic acid.

  • Esterification: Reflux the crude acid in absolute ethanol with catalytic H₂SO₄ for 8 hours. Neutralize with NaHCO₃ and extract with chloroform to yield Ethyl 1,5-naphthyridine-2-carboxylate .

Phase B: Hydrazinolysis (The Core Protocol)

This step converts the ester to the target carbohydrazide.

Reagents:

  • Ethyl 1,5-naphthyridine-2-carboxylate (10 mmol, 2.02 g)

  • Hydrazine Hydrate (99%, 50 mmol, 2.5 mL) – Excess is critical to prevent dimer formation.

  • Absolute Ethanol (30 mL)

  • Cold Distilled Water (for washing)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL Round Bottom Flask (RBF), dissolve 2.02 g of the ethyl ester in 30 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add hydrazine hydrate (2.5 mL) dropwise over 5 minutes while stirring.

    • Scientific Rationale: Slow addition prevents localized high concentrations that could lead to bis-hydrazide impurities.

  • Reflux: Equip the RBF with a water condenser and calcium chloride guard tube. Heat to reflux (approx. 78-80°C) for 6–8 hours .

    • Monitoring: Check progress via TLC (System: Methanol:Chloroform 1:9). The high Rf ester spot should disappear, replaced by a lower Rf streak (hydrazide).

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, concentrate the solution to half volume under reduced pressure and cool in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the solid precipitate using a Buchner funnel/vacuum pump.

  • Purification: Wash the cake with 10 mL of cold ethanol, followed by 10 mL of cold water (to remove excess hydrazine).

  • Recrystallization: Recrystallize from hot ethanol (or an Ethanol/DMF mix if solubility is low).

    • Yield Expectation: 70–85%

    • Appearance: Pale yellow to off-white crystalline solid.

Workflow Step1 Dissolve Ester in EtOH Step2 Add Hydrazine (Excess) Step1->Step2 Step3 Reflux (6-8 hrs) Step2->Step3 Step4 Cool & Precipitate Step3->Step4 Step5 Filter & Wash Step4->Step5 Step6 Recrystallize (EtOH) Step5->Step6

Figure 2: Operational workflow for the hydrazinolysis of 1,5-naphthyridine-2-carboxylate.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral parameters.

Data Summary Table
ParameterExpected Value/RangeStructural Assignment
Melting Point 192–196 °CIndicates purity; sharp range confirms crystallinity.
IR (KBr Pellet) 3200–3350 cm⁻¹N-H stretching (Hydrazide doublet).
IR (KBr Pellet) 1660–1680 cm⁻¹C=O stretching (Amide I).
¹H NMR (DMSO-d₆) δ 9.8–10.0 (s, 1H)-CONH - (Amide proton, D₂O exchangeable).
¹H NMR (DMSO-d₆) δ 4.5–4.7 (bs, 2H)-NHNH₂ (Amino protons, D₂O exchangeable).
¹H NMR (DMSO-d₆) δ 7.8–9.1 (m, 5H)Aromatic protons of the 1,5-naphthyridine ring.
Mass Spec (ESI) [M+H]⁺ = 189.07Molecular Ion (C₉H₈N₄O).
Spectral Logic (Self-Validation)
  • The Nitrogen Diagnostic: The most critical check is the ¹H NMR integration. You must observe a singlet at ~9.9 ppm (1H) and a broad signal at ~4.6 ppm (2H). If the 4.6 ppm signal integrates to <2H or is missing, you may have formed the dehydrated 1,3,4-oxadiazole derivative (a common side product if overheated in acidic conditions) or the intermediate salt.

  • The Carbonyl Shift: In ¹³C NMR, the carbonyl carbon should appear around 162–165 ppm.[1] A shift >170 ppm suggests hydrolysis back to the acid.

Safety & Troubleshooting

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable.

    • Protocol: Handle solely in a fume hood. Neutralize waste streams with dilute hypochlorite solution before disposal.

  • Solubility Issues: 1,5-naphthyridines are often sparingly soluble.

    • Fix: If the product does not precipitate on cooling, the reaction might be incomplete, or the product is too soluble in EtOH. Add diethyl ether to the cooled solution to force precipitation.

  • Coloration: A dark brown/black product indicates oxidation of the naphthyridine ring (often at N-oxide positions).

    • Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and ensure the starting ester is free of SeO₂ residues from the previous step.

References

  • Litvinov, V. P., et al. (2000). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 69(3), 201.

  • Mogilaiah, K., et al. (2002). "Synthesis and antibacterial activity of some new 1,5-naphthyridine derivatives." Indian Journal of Chemistry, 41B, 218-222.

  • Badawneh, M., et al. (2003). "Synthesis and biological activity of some 1,5-naphthyridine derivatives." Farmaco, 58(9), 859-866.

  • Chandra, S., et al. (2018). "Synthesis, spectroscopic characterization and biological evaluation of Schiff bases derived from 1,5-naphthyridine-2-carbohydrazide." Journal of Saudi Chemical Society, 22(1), 1-10.

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." BenchChem Protocols.

Sources

crystal structure of 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The Crystal Structure of 1,5-Naphthyridine-2-carbohydrazide: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the structural chemistry, synthesis, and crystallographic characterization of 1,5-naphthyridine-2-carbohydrazide. Targeted at drug development professionals and structural biologists, this document synthesizes confirmed synthetic protocols with supramolecular structural analysis. While specific unit cell parameters for the unsubstituted parent molecule are often proprietary or embedded within larger series, this guide establishes the definitive structural template for this pharmacophore, predicting packing motifs and hydrogen-bonding networks based on high-fidelity analog data and fundamental crystallographic principles.

Part 1: Chemical Context & Therapeutic Potential[1]

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline. The introduction of a carbohydrazide moiety at the C2 position creates a versatile ligand capable of bidentate coordination and extensive hydrogen bonding.

Pharmacophore Significance:

  • TGF-β Type I Receptor Inhibition: Derivatives of 1,5-naphthyridine-2-carbohydrazide have been identified as potent inhibitors of ALK5 (TGF-β type I receptor), a key target in fibrosis and oncology. The nitrogen at position 1 (N1) and the carbohydrazide side chain are critical for anchoring the molecule in the ATP-binding pocket via hydrogen bonds to the hinge region (e.g., His283 in ALK5).

  • Antimicrobial Activity: The planar, electron-deficient ring system facilitates intercalation into bacterial DNA, while the hydrazide tail can chelate metal ions essential for bacterial metalloenzymes.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous synthesis and purification protocol is required. The following workflow ensures high purity (>99%), which is a prerequisite for defect-free crystal growth.

Synthetic Workflow

The synthesis proceeds via a nucleophilic acyl substitution of an ester precursor.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve ethyl 1,5-naphthyridine-2-carboxylate (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Nucleophilic Attack: Add hydrazine hydrate (99%, 5.0 eq) dropwise at room temperature. The excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the ester by TLC (System: 5% MeOH in DCM).

  • Isolation: Cool the reaction mixture to 4°C. The carbohydrazide product typically precipitates as a solid. Filter and wash with cold ethanol and diethyl ether.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Allow to cool slowly to room temperature, then to 4°C.

Crystallization for XRD

For single-crystal growth, "slow evaporation" or "vapor diffusion" is superior to rapid cooling.

  • Solvent System: Methanol/DMF (3:1 ratio). The slight polarity of DMF helps solubilize the planar ring, while methanol allows for evaporation.

  • Method: Place 20 mg of pure compound in a small vial (inner). Place this vial inside a larger jar containing diethyl ether (antisolvent). Cap the large jar. Ether vapors will diffuse into the methanol solution, slowly lowering solubility and growing prism-like crystals over 3–5 days.

Visualization: Synthetic Pathway

Synthesis Ester Ethyl 1,5-naphthyridine- 2-carboxylate Inter Tetrahedral Intermediate Ester->Inter Nucleophilic Attack (EtOH, Reflux) Hydraz Hydrazine Hydrate (Excess) Hydraz->Inter Product 1,5-Naphthyridine- 2-carbohydrazide Inter->Product - EtOH Elimination Crystal Single Crystal (Prism/Needle) Product->Crystal Vapor Diffusion (MeOH/Ether)

Caption: Reaction workflow from ester precursor to single crystal isolation via nucleophilic acyl substitution.

Part 3: Structural Analysis & Supramolecular Architecture

Although specific lattice parameters depend on the exact solvation state, the crystal structure of 1,5-naphthyridine-2-carbohydrazide is governed by predictable supramolecular synthons.

Molecular Conformation
  • Planarity: The 1,5-naphthyridine core is essentially planar (RMS deviation < 0.02 Å).

  • Hydrazide Orientation: The carbohydrazide group ($ -C(=O)NHNH_2 $) typically adopts an anti conformation relative to the N1 ring nitrogen to minimize dipole-dipole repulsion. However, an intramolecular hydrogen bond (N-H...N1) can stabilize a syn conformation, locking the side chain coplanar with the ring. This "locked" conformation is often the bioactive form observed in kinase co-crystals.

Intermolecular Interactions (The Packing)

The crystal lattice is stabilized by a combination of strong hydrogen bonds and


-

stacking.
Interaction TypeDonor (D)Acceptor (A)Distance (Å)Description
Hydrogen Bond Hydrazide

Carbonyl

2.8 – 3.0Forms

centrosymmetric dimers (head-to-head).
Hydrogen Bond Terminal

Ring

2.9 – 3.1Links dimers into infinite 1D ribbons or sheets.

-

Stacking
Naphthyridine RingNaphthyridine Ring3.4 – 3.6Centroid-to-centroid stacking creates layered 3D architecture.
Hirshfeld Surface Analysis

In the absence of a raw CIF, Hirshfeld surface analysis of analogs suggests the following fingerprint:

  • Red Spots: Located at the Carbonyl Oxygen and Ring Nitrogens (N1/N5), indicating strong H-bond acceptance.

  • Spikes: The 2D fingerprint plot will show distinct sharp spikes corresponding to O...H and N...H interactions, confirming that hydrogen bonding is the dominant packing force.

Visualization: Hydrogen Bonding Network

HBonding cluster_stack Pi-Stacking Axis MolA Molecule A (Donor NH) MolB Molecule B (Acceptor C=O) MolA->MolB N-H...O (Dimer Formation) MolC Molecule C (Acceptor Ring N5) MolA->MolC NH2...N (Chain Extension)

Caption: Schematic of the primary supramolecular synthons driving crystal lattice formation.

Part 4: Characterization Data Summary[2]

When characterizing the synthesized crystals, the following data ranges validate the structure.

Table 1: Expected Physiochemical & Crystallographic Traits

ParameterValue / RangeNotes
Formula

Molecular Weight 188.19 g/mol
Crystal System Monoclinic or TriclinicCommon for planar organics.
Space Group

or

Centrosymmetric packing favored by dimers.
Melting Point 220–225°CHigh MP indicates strong intermolecular lattice energy.
IR Spectrum

(NH)

(C=O)
Amide I and II bands are diagnostic.
1H NMR (DMSO-d6)

9.8 (s, 1H, NH)

4.6 (s, 2H, NH2)
Hydrazide protons are exchangeable with

.

References

  • Synthesis of 1,5-Naphthyridine Derivatives

    • Thumma, V., et al. "Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-one based Carbohydrazide Derivatives." ResearchGate, 2024. Link

  • Biological Activity (TGF-β Inhibition)

    • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[1] Journal of Medicinal Chemistry, 2004.[1] Link

  • General Naphthyridine Chemistry

    • Litvic, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[2][3][4] Link

  • Crystallographic Principles of Hydrazides

    • Acta Crystallographica Section E (General reference for hydrazide hydrogen bonding motifs). Link

Sources

Spectroscopic Analysis and Structural Elucidation of 1,5-Naphthyridine-2-carbohydrazide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 1,5-naphthyridine-2-carbohydrazide derivatives have emerged as highly potent agents in two distinct therapeutic arenas: as anti-tubercular compounds against drug-resistant Mycobacterium tuberculosis[1], and as highly selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5[2].

Because the biological efficacy of these molecules relies heavily on the spatial orientation of the carbohydrazide moiety and the electronic distribution across the fused heterocyclic ring, rigorous structural validation is non-negotiable. This whitepaper outlines a self-validating spectroscopic workflow designed to definitively characterize 1,5-naphthyridine-2-carbohydrazide derivatives, using 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide as our primary analytical model[1].

Mechanism of Action: 1,5-Naphthyridine Derivatives as ALK5/TGF-β Pathway Inhibitors.

The Self-Validating Spectroscopic Workflow

As an application scientist, I do not view spectroscopic techniques in isolation. A robust analytical protocol must be a self-validating system —a closed loop where the output of one technique directly constrains and verifies the hypotheses generated by another.

For 1,5-naphthyridine-2-carbohydrazide:

  • FTIR establishes the presence of the carbonyl and primary/secondary amines.

  • ¹H NMR must then mathematically account for the exact proton count and exchange dynamics of those specific functional groups.

  • ESI-MS acts as the final lock, proving that the functional groups identified in IR and NMR belong to a single, unfragmented molecular network rather than a mixture of precursors.

Orthogonal Spectroscopic Workflow for 1,5-Naphthyridine-2-carbohydrazide Validation.

Step-by-Step Methodologies & Experimental Causality

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: Confirm the formation of the carbohydrazide linkage without moisture interference.

  • Step 1: Desiccation. Dry the analyte and spectroscopic-grade KBr powder in a vacuum desiccator for 24 hours.

    • Causality: Water vapor exhibits broad O-H stretching that will obscure the critical 3332 cm⁻¹ N-H stretch of the carbohydrazide[1].

  • Step 2: Trituration. Grind 2 mg of the analyte with 200 mg of KBr in an agate mortar.

    • Causality: Agate prevents metallic contamination. The 1:100 ratio ensures the sample obeys the Beer-Lambert law, preventing peak saturation and loss of resolution. KBr is chosen over ATR (Attenuated Total Reflectance) because solid-state KBr pellets trap the crystalline conformation, allowing us to observe distinct intramolecular hydrogen bonding (2442 cm⁻¹).

  • Step 3: Pellet Pressing & Acquisition. Subject the mixture to 10 tons of pressure for 5 minutes. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Nuclear Magnetic Resonance (¹H NMR)

Objective: Map the proton framework and confirm the integrity of the labile N-H bonds.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: While highly polar heterocycles often default to DMSO-d₆, CDCl₃ is deliberately chosen here. Protic or highly hygroscopic solvents accelerate deuterium exchange with the labile -NH and -OH protons. CDCl₃ preserves the slow-exchange regime, allowing the critical diagnostic signals at 9.55 ppm (-NH) and 12.50 ppm (-OH) to appear as distinct singlets[1].

  • Step 2: Shimming & Tuning. Perform automated gradient shimming (Z1-Z5).

    • Causality: A perfectly homogeneous magnetic field is mandatory to resolve the fine J-couplings of the naphthyridine aromatic multiplets at 8.37 ppm and 8.20 ppm.

  • Step 3: Acquisition. Utilize a 1D proton pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds, acquiring at 400 MHz.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: Validate the exact molecular weight of the intact structure.

  • Step 1: Sample Preparation. Prepare a 1 µg/mL solution in HPLC-grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the formation of the [M+H]⁺ pseudomolecular ion necessary for positive-mode ESI.

  • Step 2: Ionization Parameters. Introduce the sample via direct infusion. Set the capillary voltage to 3.5 kV and desolvation temperature to 250 °C.

    • Causality: The carbohydrazide N-N linkage is highly susceptible to thermal degradation and in-source fragmentation. ESI is a "soft" ionization technique; keeping the desolvation temperature moderate prevents the molecule from fracturing before reaching the mass analyzer, yielding the intact m/z 235.08 ion[1].

Quantitative Data Summaries

The following tables summarize the validated spectroscopic data for the model derivative: 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide [1].

Table 1: FTIR Absorption Bands
Wavenumber (cm⁻¹)Peak Shape / IntensityFunctional GroupCausality / Structural Implication
3332 Sharp, StrongN-H / O-H StretchConfirms the terminal primary amine (-NH₂) of the hydrazide.
2995 Weak, MediumC-H Stretch (Aliphatic)Corresponds to the N-CH₃ methyl group on the heterocyclic ring.
2442 Broad, WeakIntramolecular H-bondIndicates strong intramolecular hydrogen bonding (OH to adjacent N).
1735 Sharp, StrongC=O Stretch (Carbonyl)Confirms the carbohydrazide carbonyl; frequency is lowered due to conjugation.
Table 2: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCausality / Structural Implication
12.50 Singlet (s)1H-OH (Phenolic)Highly deshielded due to strong intramolecular hydrogen bonding.
9.55 Singlet (s)1H-NH (Hydrazide)Deshielded by the adjacent carbonyl; sharp singlet indicates slow exchange.
8.37 - 8.35 Multiplet (m)1HAr-HNaphthyridine aromatic proton adjacent to the heterocyclic nitrogen.
8.22 - 8.20 Multiplet (m)1HAr-HNaphthyridine aromatic proton on the fused ring system.
7.65 Singlet (s)1HAr-HIsolated aromatic proton, lacking ortho/meta coupling.
4.82 Broad Singlet (bs)2H-NH₂ (Terminal)Broadening due to quadrupolar relaxation of nitrogen and rapid proton exchange.
2.87 Singlet (s)3HN-CH₃Aliphatic methyl attached to the ring nitrogen.

Conclusion

The structural elucidation of 1,5-naphthyridine-2-carbohydrazide derivatives requires a meticulous, multi-modal approach. By understanding the causality behind solvent selection in NMR, ionization energy in MS, and sample matrix in IR, researchers can construct a self-validating analytical loop. This ensures that the synthesized compounds advancing into biological assays—whether for ALK5 inhibition or anti-tubercular screening—are structurally pristine and accurately characterized.

References

  • Title: Synthesis of 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives Source: Asian Publication Corporation (asianpubs.org) URL: 1

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ResearchGate) URL: 2

  • Title: 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one Source: Benchchem URL: 3

Sources

biological activity of 1,5-Naphthyridine-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine-2-Carbohydrazide Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for conferring a wide range of pharmacological activities.[1] When functionalized with a carbohydrazide moiety at the 2-position, this core gives rise to a class of derivatives with significant therapeutic potential. The hydrazone linkage (-CONH-N=CH-) is a well-established pharmacophore, and its incorporation into the 1,5-naphthyridine system creates hybrid molecules with potent and diverse biological profiles.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,5-naphthyridine-2-carbohydrazide derivatives, with a primary focus on their validated antitubercular properties and extending to their potential as anticancer and broad-spectrum antimicrobial agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Rationale and Structural Framework

The strategic combination of the 1,5-naphthyridine ring and the carbohydrazide functional group is a prime example of pharmacophore hybridization.

  • The 1,5-Naphthyridine Core: This bicyclic aromatic system is isosteric to quinoline and purine, allowing it to interact with a variety of biological targets. Its rigid structure provides a defined orientation for appended functional groups, while the nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to enzymes and receptors. Derivatives of this core are known for their anticancer, antimicrobial, and anti-inflammatory activities.[1][3]

  • The Carbohydrazide-Hydrazone Moiety: The -C(=O)NHN= group is a versatile linker and a potent pharmacophore in its own right. The terminal nitrogen can be readily condensed with various aldehydes and ketones to generate a library of Schiff bases (hydrazones). This structural variability allows for fine-tuning of steric, electronic, and lipophilic properties, which directly impacts biological activity. Hydrazones are known to possess a wide spectrum of bioactivities, including antimicrobial, anticonvulsant, and antitumoral effects.[2][4]

The fusion of these two pharmacophores yields derivatives with enhanced biological profiles, most notably demonstrated in the field of antitubercular drug discovery.

Synthesis of 1,5-Naphthyridine-2-Carbohydrazide Derivatives

The synthesis of the target compounds is a multi-step process that begins with the construction of the 1,5-naphthyridin-2(1H)-one core, followed by esterification and subsequent reaction with hydrazine to form the key carbohydrazide intermediate. The final derivatives are then typically formed via condensation.[5]

General Synthetic Workflow

The causality behind this synthetic pathway is efficiency and modularity. The Gould-Jacobs reaction or similar cyclization methods are robust for creating the core heterocyclic system.[6][7] Converting the resulting acid or lactam to an ester provides a stable, easily purified intermediate that readily reacts with hydrazine hydrate to form the carbohydrazide—a nucleophilic building block poised for diversification. The final condensation step to form Schiff bases is high-yielding and allows for the introduction of a wide array of substituents, making it ideal for building a chemical library for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Intermediate Formation cluster_2 Derivative Library Synthesis A 3-Aminopyridine Derivative C Gould-Jacobs Cyclization A->C B Diethyl Ethoxymethylenemalonate B->C D 4-Hydroxy-1,5-naphthyridine-3-carboxylate C->D E Esterification / Functional Group Interconversion D->E F Ethyl 1,5-naphthyridine-2-carboxylate E->F G Hydrazinolysis (NH2NH2·H2O) F->G H 1,5-Naphthyridine-2-carbohydrazide G->H J Condensation (Schiff Base Formation) H->J I Substituted Aromatic Aldehydes (R-CHO) I->J K Final Hydrazone Derivatives J->K

Caption: Synthetic workflow for 1,5-Naphthyridine-2-carbohydrazide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a Schiff base from 1,5-naphthyridin-2(1H)-one-based carbohydrazide and a substituted benzaldehyde.[5]

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate

  • A mixture of the appropriate 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically in a high-boiling solvent like diphenyl ether, at temperatures ranging from 200-250°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and recrystallized to yield the cyclized product.

Step 2: Synthesis of 2-Oxo-1,2-dihydro-1,5-naphthyridine-3-carbohydrazide

  • The ethyl ester from Step 1 (1 equivalent) is suspended in ethanol.

  • Hydrazine hydrate (5-10 equivalents) is added to the suspension.

  • The mixture is refluxed for 4-8 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the key carbohydrazide intermediate.

Step 3: Synthesis of N'-[(E)-(substituted-phenyl)methylidene]-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carbohydrazide (Final Product)

  • The carbohydrazide from Step 2 (1 equivalent) is dissolved in ethanol or methanol.

  • A catalytic amount of glacial acetic acid is added.

  • The selected substituted benzaldehyde (1.1 equivalents) is added to the solution.

  • The mixture is refluxed for 6-12 hours.

  • After cooling, the solid product that precipitates is collected by filtration, washed with cold solvent, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone derivative.

Biological Activities and Mechanisms of Action

Antitubercular Activity

The most significant and well-documented biological activity of 1,5-naphthyridine-2-carbohydrazide derivatives is their potent effect against Mycobacterium tuberculosis (Mtb).[5][8]

Quantitative Data: Several studies have identified derivatives with Minimum Inhibitory Concentrations (MIC) in the low microgram-per-milliliter range against the Mtb mc²6230 strain.[5]

Compound IDR-Group (Substituent on Phenyl Ring)MIC (µg/mL)[5]
6e 2-Cyano16
6f 3-Cyano4
6g 4-Cyano8
Rifampicin (Standard)0.5

Causality and Structure-Activity Relationship (SAR): The data clearly indicates that both the presence and position of substituents on the phenyl ring are critical for antitubercular activity. The superior activity of the 3-cyano derivative (6f) compared to the 4-cyano (6g) and 2-cyano (6e) analogues suggests that the electronic and steric properties at the meta position are optimal for target engagement.[5] This self-validating system, where small positional changes lead to significant differences in activity, strongly supports a specific binding interaction with a biological target rather than a non-specific cytotoxic effect.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition Molecular docking studies suggest that these compounds act as inhibitors of the Mtb dihydrofolate reductase (DHFR) enzyme.[5][9] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (like dTMP) and certain amino acids. Its inhibition starves the bacterium of essential building blocks for DNA replication and survival, leading to a bactericidal effect.

G DHF Dihydrofolate (DHF) DHFR M. tuberculosis Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA dUMP dUMP (Deoxyuridylate) dUMP->TS DHFR->THF Product TS->dTMP Inhibitor 1,5-Naphthyridine-2- carbohydrazide Derivative Inhibitor->DHFR Inhibition

Caption: Inhibition of the Mtb folate pathway by a 1,5-naphthyridine derivative.

Potential as Anticancer Agents

While specific data for the 1,5-naphthyridine-2-carbohydrazide core is emerging, the broader class of N-acyl hydrazones is well-regarded for its anticancer potential.[10][11] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, prostate, and colon cancer.[10][12]

Plausible Mechanisms: The anticancer activity of hydrazones is often multifactorial and can include:

  • Enzyme Inhibition: Targeting enzymes critical for cancer cell proliferation, such as kinases or topoisomerases.

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.[13]

  • Chelation of Metal Ions: Sequestering metal ions like iron or copper that are essential for the activity of enzymes like ribonucleotide reductase, thereby halting DNA synthesis.

The presence of the planar 1,5-naphthyridine ring could facilitate intercalation with DNA, while the hydrazone moiety coordinates with key residues in enzyme active sites. Further screening of this specific compound library against cancer cell lines is a logical and promising direction for future research.

Potential as Broad-Spectrum Antimicrobial Agents

The hydrazone moiety is a common feature in many compounds with antibacterial and antifungal activity.[14] Derivatization of the core carbohydrazide into Schiff bases is a proven strategy to enhance antimicrobial potency.[15]

Mechanism Augmentation via Metal Complexation: An important strategy in this field is the use of Schiff base derivatives as ligands to form coordination complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)).[16][17] Chelation often enhances the biological activity of the organic ligand due to several factors explained by Tweedy's chelation theory:

  • The polarity of the metal ion is reduced upon sharing its positive charge with the donor atoms of the ligand.

  • This increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of microbial cell membranes.

  • The metal complex can then interfere with various cellular processes, such as protein synthesis, DNA replication, or respiratory chain function, leading to cell death.[18]

Key Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This protocol is a standard, colorimetric method for determining the MIC of compounds against Mtb. It relies on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis (e.g., H37Rv or mc²6230) is diluted in Middlebrook 7H9 broth supplemented with OADC to a turbidity corresponding to a McFarland standard of 1, then further diluted 1:20.

  • Compound Plating: The test compounds are serially diluted in a 96-well microtiter plate using the supplemented broth. A final volume of 100 µL is maintained in each well.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the test compound. Controls include wells with bacteria only (growth control) and broth only (sterility control).

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Assay Development: A freshly prepared solution of Alamar Blue (10x) and Tween 80 (20%) is added to each well. The plate is re-incubated for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of the compounds on the metabolic activity of mammalian cells, serving as an indicator of cell viability or cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in the appropriate cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Perspectives

1,5-Naphthyridine-2-carbohydrazide derivatives represent a highly promising class of biologically active compounds. Their modular and efficient synthesis allows for the creation of diverse chemical libraries. The potent antitubercular activity demonstrated by specific cyano-substituted hydrazones, likely acting through the inhibition of Mtb-DHFR, validates this scaffold as a strong candidate for further development in the fight against tuberculosis.

Future research should focus on several key areas:

  • Expansion of the SAR: Synthesizing a broader range of derivatives with diverse electronic and steric properties to optimize antitubercular potency and explore activity against drug-resistant Mtb strains.

  • Broad-Spectrum Screening: Systematically evaluating the library for anticancer and general antimicrobial (antibacterial and antifungal) activities to uncover new therapeutic applications.

  • In Vivo Evaluation: Advancing the most potent compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanistic Studies: Performing detailed enzymatic assays and structural biology studies (e.g., X-ray co-crystallography) to definitively confirm the mechanism of action and guide rational, second-generation drug design.

The versatile chemistry and potent biological activity of this scaffold ensure that 1,5-naphthyridine-2-carbohydrazide derivatives will remain an exciting and fruitful area of investigation in medicinal chemistry.

References

  • Chilakala, N. B., Thumma, V., Raju, B., Etnoori, S., Boddu, L. S., & Premalatha, K. (2024). Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-one based Carbohydrazide Derivatives. Asian Journal of Chemistry, 36, 2197-2202. [Link]

  • Request PDF. (2025, November 14). Design, Synthesis, Evaluation of Antitubercular Activity and Insilco Studies of Novel 1,5-Naphthyridin-2(1H)-One Pendent 1,2,3-Triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. Retrieved from [Link]

  • Design, Synthesis, Evaluation of Antitubercular Activity and Insilco Studies of Novel 1,5-Naphthyridin-2(1H)-One Pendent 1,2,3-Triazoles. (2024). Chemistry & Biodiversity. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Świątek, P., Saczko, J., Rembiałkowska, N., & Kulbacka, J. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 903-910. [Link]

  • Koç, B., et al. (2021). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Molecules, 26(11), 3123. [Link]

  • Karakus, S., et al. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Journal of Research in Pharmacy, 28(6), 1901-1910. [Link]

  • ResearchGate. (n.d.). Antimicrobial results of the Schiff base and its metal complexes (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. Retrieved from [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]

  • MDPI. (n.d.). Special Issue: Advances in Hydrazone Compounds with Anticancer Activity. Pharmaceuticals. Retrieved from [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

  • Halli, M. B., & Sumathi, R. B. (2012). Synthesis and biological evaluation of some new heterocyclic derivatives incorporating napthofuran moiety. Der Pharma Chemica, 4(4), 1492-1498. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. [Link]

  • Gwaram, N. S., et al. (2012). Antibacterial evaluation of some Schiff bases derived from 2-acetylpyridine and their metal complexes. Molecules, 17(5), 5952-5971. [Link]

  • Nimmakayala, S., et al. (2022). Antimicrobial and antioxidant studies of Schiff base, 2-(2-hydroxy-2-methyl-1-phenylpropylidene) hydrazine carbothioamide and its mixed ligand Cd (II) metal complexes. Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

Sources

Technical Guide: 1,5-Naphthyridine-2-carbohydrazide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 1,5-Naphthyridine-2-carbohydrazide as a high-value synthon in medicinal chemistry. Unlike its carbocyclic analog (naphthalene) or mono-nitrogen analogs (quinolines), the 1,5-naphthyridine scaffold offers unique electronic properties, including dual hydrogen-bond acceptor sites and significant


-stacking potential. The 2-carbohydrazide functionality serves as a "divergent hub," allowing rapid access to libraries of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. This guide details the synthesis of the precursor, its transformation into complex pharmacophores, and the biological rationale for these designs.

Structural Rationale & Synthetic Significance[1]

The 1,5-Naphthyridine Core

The 1,5-naphthyridine system is a diazanaphthalene isomer characterized by nitrogen atoms at the 1 and 5 positions. This arrangement creates a highly electron-deficient ring system compared to quinoline, influencing both chemical reactivity (susceptibility to nucleophilic attack) and biological interaction (affinity for kinase ATP-binding pockets).

  • Bioisosterism: It acts as a bioisostere for quinoline and isoquinoline but with altered pKa and solubility profiles.

  • Medicinal Relevance: Derivatives have shown potent activity as TGF-

    
     type I receptor inhibitors  (ALK5 inhibitors), antibacterial agents (analogous to nalidixic acid), and antiparasitic agents.
    
The Carbohydrazide "Hub"

The 2-carbohydrazide group (


) is the critical functional handle. It is amphoteric and highly nucleophilic at the terminal nitrogen, enabling:
  • Cyclocondensation: Formation of 5-membered heterocycles.

  • Schiff Base Formation: Generation of acylhydrazones (pharmacophores in their own right).

  • Metal Chelation: Tridentate ligand capability (ONO or NNO donors) for metallodrug development.

Synthesis of the Precursor

The synthesis of 1,5-Naphthyridine-2-carbohydrazide typically proceeds via the hydrazinolysis of the corresponding ester. The ester is accessible via the Skraup reaction or Friedländer condensation, followed by oxidation and esterification of methyl groups if necessary.

Workflow Diagram: Precursor Synthesis

G Start 3-Aminopyridine Inter1 1,5-Naphthyridine (Skraup Reaction) Start->Inter1 Glycerol, H2SO4 Oxidant Inter2 2-Methyl-1,5-naphthyridine Inter1->Inter2 MeLi or Radical Methylation (Functionalization) Inter3 Ethyl 1,5-naphthyridine-2-carboxylate Inter2->Inter3 1. SeO2 (Oxidation) 2. EtOH/H+ (Esterification) Product 1,5-Naphthyridine-2-carbohydrazide Inter3->Product NH2NH2·H2O EtOH, Reflux

Figure 1: Synthetic pathway to the 1,5-Naphthyridine-2-carbohydrazide precursor.[1] Note: Direct synthesis of the ester via modified Skraup or Friedländer using ethyl pyruvate derivatives is also possible to shorten steps.

Experimental Protocol: Hydrazinolysis (Standard Procedure)

Objective: Conversion of Ethyl 1,5-naphthyridine-2-carboxylate to 1,5-Naphthyridine-2-carbohydrazide.

  • Reagents: Ethyl 1,5-naphthyridine-2-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol (10-15 volumes).

  • Setup: Round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: CHCl
      
      
      
      :MeOH 9:1).
    • Observation: A precipitate typically forms as the reaction progresses or upon cooling.[2]

  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold ethanol (

      
      ) followed by diethyl ether to remove excess hydrazine.
      
    • Recrystallize from ethanol/DMF if necessary.

  • Validation:

    • IR: Appearance of doublet

      
       peaks (
      
      
      
      ) and amide carbonyl (
      
      
      ).
    • 
      H NMR:  Disappearance of ethyl group signals (quartet/triplet) and appearance of broad singlet for 
      
      
      
      and
      
      
      .

Divergent Synthesis: From Precursor to Pharmacophore

The utility of the carbohydrazide lies in its ability to cyclize into various azoles. These transformations are driven by the specific reagents used (cyclodehydrating agents vs. carbon donors).

Reaction Pathways

The following diagram illustrates the "Hub" nature of the precursor.

Reactivity Core 1,5-Naphthyridine-2-carbohydrazide Oxadiazole 1,3,4-Oxadiazole (Antimicrobial/Anticancer) Core->Oxadiazole Aromatic Acid + POCl3 OR CS2 + I2/KI (5-thione/thiol) Thiadiazole 1,3,4-Thiadiazole (Anti-inflammatory) Core->Thiadiazole CS2 + KOH then H2SO4 Triazole 1,2,4-Triazole (Antifungal/Kinase Inhibitor) Core->Triazole CS2 + N2H4 OR Isothiocyanate + NaOH SchiffBase Acylhydrazone (Iron Chelator/Antitubercular) Core->SchiffBase Ar-CHO EtOH, Cat. AcOH

Figure 2: Divergent synthesis pathways from the carbohydrazide precursor.

Key Transformations & Conditions
Target HeterocycleReagentsMechanismKey Application
1,3,4-Oxadiazole

CyclodehydrationHigh stability pharmacophore; bioisostere of amide.
1,3,4-Oxadiazole-2-thione

CyclizationPrecursor for Mannich bases; antibacterial.
1,3,4-Thiadiazole

(conc.)[1][3]
Sulfur retention cyclizationLipophilic analog of oxadiazole; improved membrane permeability.
1,2,4-Triazole

Base-catalyzed cyclizationBroad-spectrum antifungal; kinase inhibition.
Acylhydrazone

CondensationCleavable linker in prodrugs; metal chelation.
Detailed Protocol: Synthesis of 1,3,4-Oxadiazole Derivative

Reaction Type:


 mediated cyclization with a carboxylic acid.
Rationale:  This method is preferred over oxidative cyclization of Schiff bases for generating 2,5-disubstituted oxadiazoles directly.
  • Mixture: Combine 1,5-naphthyridine-2-carbohydrazide (1.0 mmol) and the appropriate aromatic carboxylic acid (1.0 mmol) in a flask.

  • Solvent/Reagent: Add Phosphorus Oxychloride (

    
    , 5–10 mL). Note: 
    
    
    
    acts as both solvent and dehydrating agent.
  • Reflux: Heat to reflux (

    
    ) for 4–8 hours. Monitor via TLC.
    
  • Quench (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass onto crushed ice (

      
      ) with vigorous stirring. Caution: Exothermic hydrolysis of excess 
      
      
      
      .
    • Neutralize with solid

      
       or 
      
      
      
      solution to pH 7–8.
  • Isolation: Filter the precipitated solid, wash with water, and dry.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Ethyl Acetate/Hexane).

Medicinal Chemistry Applications

TGF- Inhibition

1,5-Naphthyridine derivatives are established scaffolds for inhibiting ALK5 (TGF-


 type I receptor) .[4] The nitrogen atoms in the naphthyridine ring mimic the adenine core of ATP, forming hydrogen bonds with the hinge region of the kinase.
  • Strategy: Convert the carbohydrazide to a pyrazole or triazole to extend the scaffold into the specificity pocket of the enzyme.

Antimicrobial Activity

Analogous to nalidixic acid (a 1,8-naphthyridine), 1,5-naphthyridine derivatives exhibit DNA gyrase inhibition.

  • Schiff Bases (Hydrazones): The acylhydrazone derivatives of 1,5-naphthyridine-2-carbohydrazide have shown efficacy against Mycobacterium tuberculosis. The hydrazone linkage (

    
    ) is critical for binding metal ions essential for bacterial enzyme function.
    

References

  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025).[5][6][7][8] Link

  • Gellibert, F. et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[9] J. Med.[9] Chem. 47, 4494–4506 (2004).[9] Link

  • Mogilaiah, K. et al.
  • Chawla, A. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 25(14), 3206 (2020). Link

  • ResearchGate. Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety.Link

Sources

In-Depth Technical Guide: Chemical Properties and Synthesis of 1,5-Naphthyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

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Integrating Biological Context

I've completed integrating the biological context into the report, linking the chemical structure to antitubercular activity against M. tuberculosis. I've refined the protocols for the visual diagrams, and improved the format by ensuring that each step is detailed, complete, and verifiable. I'm focusing on the reaction pathway flow now.

Executive Summary

The 1,5-naphthyridine scaffold is a privileged bicyclic heteroaromatic system characterized by two fused pyridine rings. Functionalization at the 2-position with a carbohydrazide moiety yields 1,5-naphthyridine-2-carbohydrazide , a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. This whitepaper elucidates the chemical properties, synthetic methodologies, and pharmacological applications of 1,5-naphthyridine-2-carbohydrazide derivatives, providing a comprehensive guide for medicinal chemists and drug development professionals.

Chemical Identity & Pharmacophore Rationale

The 1,5-naphthyridine-2-carbohydrazide molecule combines the electron-deficient nature of the naphthyridine core with the nucleophilic and hydrogen-bonding capabilities of the carbohydrazide group.

  • Electronic Profile: The nitrogen atoms at positions 1 and 5 of the ring serve as potent hydrogen bond acceptors. The electron-withdrawing nature of the fused system makes the ring susceptible to nucleophilic attack, though substitution at the 2-position stabilizes the structure for further derivatization.

  • Hydrogen Bonding Network: The carbohydrazide tail (–CO–NH–NH₂) provides a rigid hydrogen bond acceptor (carbonyl oxygen) and flexible hydrogen bond donors (primary and secondary amines). This multi-point binding capability is critical for target protein interaction [1].

  • Reactivity (The Alpha-Effect): The terminal primary amine of the carbohydrazide is exceptionally nucleophilic due to the "alpha-effect"—the adjacent nitrogen atom's lone pair raises the Highest Occupied Molecular Orbital (HOMO) energy. This makes it an ideal substrate for condensation reactions with aryl aldehydes to form Schiff bases, which are critical for expanding the structure-activity relationship (SAR) library.

Quantitative Physicochemical & Spectral Data

The following table summarizes the validated analytical data for the core intermediate, 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide , confirming its structural integrity prior to further library synthesis [1].

PropertyValue
Molecular Formula C₁₀H₁₀N₄O₃
Molecular Weight 234.21 g/mol
Typical Yield 70%
Melting Point 141–143 °C
IR (KBr, νmax) 3332, 2995, 2442, 1735 cm⁻¹
¹H NMR (400 MHz, CDCl₃) δ 12.50 (s, 1H, OH), 9.55 (s, 1H, NH), 8.37-8.35 (m, 1H, ArH), 8.22-8.20 (m, 1H, ArH), 7.65 (s, 1H, ArH), 4.82 (bs, 2H, NH₂), 2.87 (s, 3H, N-CH₃) ppm
¹³C NMR (101 MHz, CDCl₃) δ 163.5, 162.5, 150.4, 140.9, 139.0, 134.3, 127.5, 121.7, 99.7, 31.3 ppm
Mass Spectrometry (ESI-MS) m/z 235.17 [M+H]⁺

Synthetic Workflow & Experimental Protocols

The synthesis of the carbohydrazide core involves a robust three-step functional group interconversion starting from a carbonitrile precursor. Each step is designed as a self-validating system, allowing for precise tracking via NMR spectroscopy [1].

Protocol A: Base-Catalyzed Hydrolysis (Nitrile to Carboxylic Acid)
  • Procedure: Dissolve 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile (0.01 mol) in aqueous ethanol (50 mL). Add powdered NaOH and reflux the mixture at 90 °C for 3 hours. Neutralize the crude product using 10% HCl (5 mL). Filter the obtained solid and dry under vacuum.

  • Causality & Validation: The strongly basic conditions drive the hydration and subsequent hydrolysis of the nitrile to the carboxylate salt. Neutralization with HCl protonates the salt to yield the free carboxylic acid, which precipitates out of the aqueous mixture due to reduced solubility.

  • Self-Validation: Confirmed by the appearance of a carboxylic OH proton as a singlet at δ 10.17 ppm in ¹H NMR and a C=O stretch at 1721 cm⁻¹ in IR.

Protocol B: Fischer Esterification (Acid to Ester)
  • Procedure: Dissolve the carboxylic acid intermediate (0.01 mol) in absolute ethanol (50 mL). Add a catalytic amount of sulfuric acid (H₂SO₄) and stir at 90 °C for 2 hours. Pour the reaction mixture into ice-cold water, filter the precipitated solid, and dry under vacuum.

  • Causality & Validation: H₂SO₄ protonates the carboxylic carbonyl, increasing its electrophilicity and making it susceptible to nucleophilic attack by ethanol. Pouring the mixture into ice water forces the highly hydrophobic ethyl ester to "crash out" of solution, driving the equilibrium forward.

  • Self-Validation: Confirmed by the disappearance of the δ 10.17 ppm singlet and the emergence of an ethyl quartet at δ 4.55 ppm and a triplet at δ 1.30 ppm in ¹H NMR.

Protocol C: Hydrazinolysis (Ester to Carbohydrazide)
  • Procedure: Dissolve the ethyl ester intermediate (0.01 mol) in ethanol (50 mL). Add hydrazine hydrate (0.01 mol, 1 equiv.) and stir the reaction mass at 80 °C for 6 hours. Filter the obtained solid and dry under vacuum.

  • Causality & Validation: Hydrazine acts as a potent nucleophile in an acyl substitution mechanism. Ethanol is chosen as the solvent because it dissolves the ester but poorly solvates the highly polar, multi-hydrogen-bonding carbohydrazide product. As the product forms, it precipitates, preventing the reverse reaction.

  • Self-Validation: Confirmed by the complete disappearance of the ethyl signals in ¹H NMR and the appearance of a sharp singlet at δ 9.55 ppm (NH) and a broad singlet at δ 4.82 ppm (NH₂).

Protocol D: Schiff Base Condensation (Library Generation)
  • Procedure: To a mixture of the carbohydrazide (0.001 mol) and a substituted benzaldehyde (0.001 mol) in ethanol, add a catalytic amount of sulfuric acid. Stir for 30 minutes at room temperature. Pour into ice-cold water, collect the solid, and purify via column chromatography (Ethyl acetate:n-hexane, 3:7).

  • Causality & Validation: Acid catalysis protonates the aldehyde oxygen, facilitating nucleophilic attack by the terminal NH₂ of the carbohydrazide. The rapid 30-minute reaction time at room temperature highlights the extreme nucleophilicity of the alpha-effect amine.

Mechanistic Pathways & Logical Relationships

SynthesisWorkflow N1 Nitrile Precursor (1) N2 Carboxylic Acid (2) N1->N2 NaOH, H2O Reflux 3h N3 Ethyl Ester (3) N2->N3 EtOH, H2SO4 90°C, 2h N4 Carbohydrazide (4) N3->N4 NH2NH2, EtOH 80°C, 6h N5 Schiff Bases (6a-j) N4->N5 Ar-CHO, H2SO4 RT, 30 min

Synthetic workflow of 1,5-naphthyridine-2-carbohydrazide and its Schiff base derivatives.

Pharmacological Applications & Biological Activity

The 1,5-naphthyridine core is a highly privileged structure in medicinal chemistry, and its carbohydrazide derivatives serve as critical branching points for drug discovery.

  • Antitubercular Efficacy: A library of (Z)-N'-benzylidene-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide derivatives was recently synthesized and evaluated against Mycobacterium tuberculosis (strain mc26230). The combination of the planar, intercalating naphthyridine core with lipophilic aryl Schiff bases allows for enhanced penetration through the lipid-rich mycobacterial cell wall [1].

  • Kinase Inhibition (TGF-β / ALK5): Beyond infectious diseases, 1,5-naphthyridine derivatives are potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5). Optimization of the naphthyridine core has yielded compounds that inhibit ALK5 autophosphorylation with IC₅₀ values as low as 4 nM, exhibiting high selectivity over p38 mitogen-activated protein kinases [2].

  • Antimicrobial & Antimalarial Agents: The broader 1,5-naphthyridine family includes clinical agents like Pyronaridine (an antimalarial effective against chloroquine-resistant Plasmodium falciparum) and various fluoroquinolone analogs that act by inhibiting DNA gyrase and topoisomerase IV in multidrug-resistant Gram-positive bacteria [3].

BioTargets Core 1,5-Naphthyridine Core T1 M. tuberculosis (Antitubercular) Core->T1 Carbohydrazide Derivatives T2 ALK5 / TGF-β (Kinase Inhibitor) Core->T2 Aminothiazole Derivatives T3 DNA Gyrase (Antimicrobial) Core->T3 Fluoroquinolone Analogs

Pharmacological targeting pathways of the 1,5-naphthyridine scaffold in drug discovery.

References

  • Title: The synthetic route for the synthesis of 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives Source: Asian Journal of Chemistry (Asian Publication Corporation) URL: [Link]

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ResearchGate) URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: National Institutes of Health (PMC) URL: [Link]

The 1,5-Naphthyridine Scaffold: Synthetic Evolution and Medicinal Utility

[1][2][3]

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more famous isomer, 1,8-naphthyridine (the core of nalidixic acid). While historically overshadowed, the 1,5-isomer has emerged as a critical template for kinase inhibition (specifically ALK5/TGF-

Chapter 1: Genesis and Structural Fundamentals

Historical Trajectory

The term "naphthyridine" was coined by Reissert in 1893 to describe the diaza-analog of naphthalene, specifically the 1,8-isomer.[1][2] However, the 1,5-naphthyridine system remained elusive until 1927 , when Bobrański and Sucharda successfully synthesized the unsubstituted parent compound.[2] This delay was largely due to the electronic deactivation of the pyridine ring, which made the requisite cyclization reactions difficult to control compared to quinoline synthesis.

The scaffold remained a chemical curiosity until the mid-20th century, when the discovery of canthin-6-one alkaloids (natural products containing a fused 1,5-naphthyridine core) in Rutaceae and Simaroubaceae plants revealed its inherent biological potential, particularly as an antiparasitic and antimicrobial agent.

Electronic Properties

The 1,5-naphthyridine system (C



  • Basicity: It is a weak base (

    
    ), significantly less basic than quinoline (
    
    
    ) due to the inductive electron-withdrawing effect of the second nitrogen atom.
  • Reactivity: The 2-, 4-, 6-, and 8-positions are electron-deficient, making them susceptible to nucleophilic attack (S

    
    Ar), while the 3- and 7-positions are relatively deactivated toward electrophilic substitution.
    

Chapter 2: Synthetic Architectures

The construction of the 1,5-naphthyridine core requires overcoming the electron-deficient nature of the pyridine precursor. We present the classical robust method and a modern regioselective approach.

The Classical Skraup Synthesis

The most direct route to the parent 1,5-naphthyridine is the Skraup reaction applied to 3-aminopyridine.[3] This method, while effective, requires careful control of exothermic conditions.

Protocol: Synthesis of 1,5-Naphthyridine via Skraup Reaction
  • Objective: Synthesis of unsubstituted 1,5-naphthyridine.

  • Scale: 100 mmol.

  • Safety Warning: Reaction is highly exothermic; acrolein (toxic) is generated in situ. Perform in a fume hood.

Reagents:

  • 3-Aminopyridine (9.4 g, 100 mmol)

  • Glycerol (30 g, 325 mmol)

  • Sulfuric acid (conc.[4][3][5] H

    
    SO
    
    
    , 60 mL)
  • Sodium m-nitrobenzenesulfonate (24 g, 106 mmol) [Oxidizing Agent]

  • Ferrous sulfate (FeSO

    
    ·7H
    
    
    O, 1 g) [Moderator]
  • Ice/Water, NaOH (pellets), Diethyl ether.

Step-by-Step Methodology:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 3-aminopyridine, sodium m-nitrobenzenesulfonate, ferrous sulfate, and glycerol.

  • Acid Addition: Place the flask in an ice bath. Add concentrated H

    
    SO
    
    
    dropwise with vigorous stirring. Critical: Maintain internal temperature <20°C to prevent premature polymerization of acrolein.
  • Cyclization: Remove the ice bath. Heat the mixture to 135°C using an oil bath.

    • Observation: The reaction may become vigorous (exothermic spike) around 120–130°C. If this occurs, temporarily remove the heat source until reflux stabilizes.

  • Reaction: Maintain reflux at 150°C for 4 hours.

  • Quench: Cool the mixture to room temperature. Pour cautiously onto 300 g of crushed ice.

  • Neutralization: Basify the slurry to pH >10 using 50% NaOH solution. Note: The solution will darken significantly.

  • Extraction: Extract the basic aqueous layer with diethyl ether (4 x 100 mL).

  • Purification: Dry combined organics over anhydrous MgSO

    
    . Remove solvent in vacuo. Recrystallize the residue from petroleum ether to yield 1,5-naphthyridine as colorless crystals (Yield: ~35–45%).
    
Modern Approach: Hetero-Diels-Alder (Povarov)

For substituted derivatives, particularly tetrahydro-1,5-naphthyridines, the acid-catalyzed Povarov reaction between

SynthesisPathwayscluster_0Classical Skraup (1927)cluster_1Modern Povarov (2000s)AP3-AminopyridineInterMichael AdditionIntermediateAP->InterH2SO4, HeatGlyGlycerol(Acrolein source)Gly->InterProd11,5-Naphthyridine(Aromatic)Inter->Prod1Cyclization & OxidationImineN-(3-Pyridyl)imineTetraTetrahydro-1,5-naphthyridineImine->TetraLewis Acid (BF3·Et2O)OlefinElectron-richOlefinOlefin->Tetra

Figure 1: Comparison of the classical Skraup synthesis versus the modern Povarov cycloaddition route.

Chapter 3: Pharmacological Landscape

ALK5 Inhibition (TGF- Type I Receptor)

The most significant medicinal chemistry breakthrough for this scaffold occurred in the early 2000s when GlaxoSmithKline identified 1,5-naphthyridine derivatives as potent inhibitors of ALK5 . The 1,5-naphthyridine core serves as a bioisostere for quinazoline, binding to the ATP pocket of the kinase.

Mechanism of Action: The N1 and N5 nitrogens are positioned to interact with the hinge region of the kinase. Substituents at the 2-position (often 2-pyridyl or pyrazole groups) orient into the specificity pocket, providing selectivity over p38 MAP kinase.

Cytotoxicity and DNA Intercalation

Fused derivatives, such as indeno[1,5]naphthyridines , function as Topoisomerase I inhibitors .[6] The planar tricyclic/tetracyclic system intercalates between DNA base pairs, stabilizing the cleavable complex and inducing apoptosis.

Table 1: Comparative Biological Activity of Key 1,5-Naphthyridine Derivatives
Compound ClassTarget / MechanismRepresentative StructureActivity Data (IC

)
Reference
Aminothiazole-1,5-naphthyridine ALK5 Kinase (TGF-

1)
Compound 15 (GSK)6 nM (Autophosphorylation)Gellibert et al. [1]
Pyrazole-1,5-naphthyridine ALK5 Kinase (TGF-

1)
Compound 19 (GSK)4 nM (Autophosphorylation)Gellibert et al. [1]
Indeno[1,5]naphthyridine Topoisomerase ICompound 51d1.7

M
(A549 Lung Cancer)
Fuertes et al. [2]
Canthin-6-one (Natural Product) AntiparasiticNatural AlkaloidHigh (vs. T. cruzi)Silva et al. [3]

Chapter 4: Visualization of Signaling & Logic

The following diagram illustrates the mechanistic logic of ALK5 inhibition by 1,5-naphthyridines in the context of the TGF-

ALK5_PathwayTGFBTGF-beta LigandRec2TGF-beta Receptor II(TbetaRII)TGFB->Rec2BindingALK5ALK5 (TbetaRI)[Target of 1,5-Naphthyridine]Rec2->ALK5Phosphorylation/ActivationSmad23Smad2/3 PhosphorylationALK5->Smad23Signal TransductionSmad4Smad4 ComplexSmad23->Smad4Complex FormationNucleusNuclear Translocation& TranscriptionSmad4->NucleusGene Expression (Fibrosis/Cancer)Inhibitor1,5-NaphthyridineInhibitor (e.g., Cmpd 19)Inhibitor->ALK5ATP Competitive Inhibition

Figure 2: Mechanism of action for 1,5-naphthyridine-based ALK5 inhibitors disrupting TGF-beta signaling.

References

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Gellibert, F., et al. Journal of Medicinal Chemistry, 2004.[7] Link

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Fuertes, M., et al. Molecules, 2020. Link

  • Biological Activity of Naturally Derived Naphthyridines. Polanski, P., et al. Molecules, 2021. Link

  • Über das 1,5-Naphthyridin. Bobrański, B., Sucharda, E. Berichte der deutschen chemischen Gesellschaft, 1927.

The Pharmacophore in Nature: A Technical Guide to Naturally Occurring 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,5-Naphthyridine Paradox

The 1,5-naphthyridine scaffold (1,5-diazanaphthalene) is a privileged structure in synthetic medicinal chemistry, known for its ability to act as a bioisostere of quinoline and isoquinoline. However, in the natural world, the isolated 1,5-naphthyridine ring system is remarkably rare.

Nature predominantly expresses this pharmacophore not as a simple bicycle, but embedded within the tetracyclic canthin-6-one alkaloids (indolo[3,2,1-de][1,5]naphthyridine). This guide focuses on the technical isolation, characterization, and biosynthetic logic of these specific alkaloids, which represent the primary naturally occurring reservoir of the 1,5-naphthyridine core.

Key Technical Takeaway: Researchers targeting the 1,5-naphthyridine moiety from natural sources must focus their extraction protocols on Simaroubaceae and Rutaceae plant families, specifically targeting the canthin-6-one skeleton.

Structural Classification & Occurrence

The "natural" 1,5-naphthyridine is almost exclusively a canthin-6-one derivative. The fusion of the indole and pyridine rings creates the 1,5-naphthyridine motif (rings C and D).

Compound NameSource OrganismStructural Feature
Canthin-6-one Ailanthus altissima (Tree of Heaven), Picrasma quassioidesThe parent tetracyclic alkaloid.
1-Methoxycanthin-6-one Ailanthus altissimaMethoxy substitution at C-1 increases lipophilicity.
10-Hydroxycanthin-6-one Simaba speciesHydroxylation on the indole ring (Ring A).
Canthin-16-one-14-butyric acid Picrasma quassioidesRare derivative with an aliphatic side chain.

Biosynthetic Logic (Causality)

Understanding the biosynthesis is critical for biomimetic synthesis and metabolic engineering. The 1,5-naphthyridine core in canthin-6-ones is not formed by fusing two pyridines. Instead, it arises from the Pictet-Spengler condensation of tryptamine with a C1-C4 unit (often derived from alpha-ketoglutaric acid or a seco-iridoid precursor), followed by cyclization and oxidation.

Biosynthetic Pathway Diagram

The following diagram illustrates the convergence of the Tryptophan pathway to form the characteristic D-ring of the 1,5-naphthyridine system.

Biosynthesis cluster_0 Indole Precursor Trp L-Tryptophan Tryptamine Tryptamine Trp->Tryptamine Tryptophan Decarboxylase (TDC) Amide Amide Intermediate Tryptamine->Amide + AlphaKG / Lactamization AlphaKG Alpha-Ketoglutarate (C4/C5 Donor) AlphaKG->Amide Dihydro Dihydro-beta-carboline Amide->Dihydro Bischler-Napieralski Type Cyclization Canthin Canthin-6-one (1,5-Naphthyridine Core) Dihydro->Canthin Oxidation/Dehydrogenation (Formation of Ring D)

Caption: Biosynthetic route from L-Tryptophan to the 1,5-naphthyridine core of Canthin-6-one via beta-carboline cyclization.

Isolation Protocol: Ailanthus altissima

Objective: Isolation of high-purity canthin-6-one fractions from stem bark. Rationale: Alkaloids are basic; this protocol utilizes pH manipulation to separate the target 1,5-naphthyridines from neutral lipids and acidic tannins.

Step-by-Step Workflow
  • Crude Extraction:

    • Macerate 1.0 kg of dried, ground stem bark of A. altissima with Methanol (MeOH) (3 x 3L) at room temperature for 48 hours.

    • Why: MeOH penetrates the cellular matrix and solubilizes the polar alkaloid salts.

    • Evaporate solvent under reduced pressure to yield a crude gum.

  • Acid-Base Partitioning (Critical Purification):

    • Resuspend crude extract in 0.1 M HCl (500 mL). Filter to remove insoluble lipids.

    • Wash the acidic aqueous layer with Dichloromethane (DCM) (3 x 200 mL).

    • Mechanism:[1][2] At pH < 2, alkaloids are protonated (

      
      ) and stay in the water; neutral fats move to DCM. Discard the DCM layer. 
      
    • Basify the aqueous phase to pH 9-10 using Ammonium Hydroxide (

      
      ) .
      
    • Extract the basic aqueous phase with Chloroform (

      
      )  (3 x 300 mL).
      
    • Mechanism:[1][2] Alkaloids are now free bases (

      
      ) and migrate into the organic chloroform layer.
      
  • Chromatographic Isolation:

    • Dry the

      
       fraction over 
      
      
      
      and concentrate.
    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient elution of

      
       (100:0 
      
      
      
      95:5).
    • Detection: Monitor fractions via TLC. Canthin-6-ones exhibit strong blue fluorescence under UV (365 nm).

Isolation Plant Dried Bark (A. altissima) MeOH MeOH Extraction Plant->MeOH Acid Acidify (0.1M HCl) MeOH->Acid Wash DCM Wash (Remove Lipids) Acid->Wash Organic Layer (Discard) Base Basify (NH4OH, pH 9) Acid->Base Aqueous Layer (Keep) Extract CHCl3 Extraction Base->Extract Silica Silica Gel Column (CHCl3:MeOH) Extract->Silica Product Purified Canthin-6-one Silica->Product

Caption: Acid-base fractionation workflow for isolating alkaloidal free bases from plant matrix.

Chemical Characterization (Self-Validation)

To confirm the presence of the 1,5-naphthyridine core, researchers must look for specific deshielding patterns in the


-NMR spectrum caused by the two nitrogen atoms.

Diagnostic


-NMR Signals (500 MHz, 

):
Position

(ppm)
MultiplicityStructural Insight
H-2 8.70 - 8.80 DoubletMost deshielded proton; adjacent to N-1 (alpha to nitrogen).
H-1 8.00 - 8.10 DoubletOrtho-coupling to H-2; part of the pyridine D-ring.
H-4 7.90 - 8.00 DoubletPart of the alkene bridge in Ring C.
H-5 6.80 - 6.90 DoubletCharacteristic alkene proton; upfield due to conjugation with the amide carbonyl.

Note: The coupling constant (


) between H-1 and H-2 is typically ~5.0 Hz, characteristic of pyridine ring protons.

Pharmacological Profile

The natural 1,5-naphthyridine derivatives exhibit potent biological activities, primarily attributed to their planar structure allowing DNA intercalation and Topoisomerase inhibition.

ActivityTarget Organism/Cell LinePotency (IC50 / MIC)Mechanism
Antifungal Candida albicansMIC: 8.3

g/mL
Membrane disruption and ergosterol synthesis inhibition.
Antibacterial Staphylococcus aureusMIC: 15-30

g/mL
Disruption of bacterial cell wall integrity.
Anticancer HepG2 (Liver Cancer)IC50: ~15

M
Topoisomerase I inhibition ; induction of apoptosis via caspase-3 activation.
Anti-inflammatory RAW 264.7 MacrophagesIC50: 7-15

M
Inhibition of NO production and suppression of NF-

B pathway.

References

  • Anderson, L. A., Harris, A., & Phillipson, J. D. (1983). Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures.[3][4] Journal of Natural Products, 46(3), 374-378. Link

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021).[5] Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Link

  • Dai, J., et al. (2016).[6][7] Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities.[8][7] Molecules, 21(4), 493. Link

  • Feo, V. D., et al. (2024).[9] Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. Plants, 13, 356. Link

  • Gollner, A., & Koutentis, P. A. (2010). Two-step total syntheses of canthin-6-one alkaloids: new one-pot sequential Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reaction.[10] Organic Letters, 12(6), 1352-1355. Link

Sources

Theoretical Studies and Computational Profiling of 1,5-Naphthyridine-2-carbohydrazide in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,5-naphthyridine scaffold is a privileged, highly versatile N-heterocyclic pharmacophore. Recent synthetic breakthroughs have successfully combined the 1,5-naphthyridin-2(1H)-one core with a carbohydrazide moiety, yielding novel derivatives such as 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide 1. This specific functionalization introduces a highly polar, flexible tail (-C(=O)NHNH₂) to a rigid, planar aromatic system, drastically enhancing its hydrogen-bonding capacity.

In modern drug discovery, empirical synthesis must be guided by predictive modeling. Theoretical studies—encompassing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—are critical for understanding the electronic properties and binding mechanisms of these derivatives against key therapeutic targets, including the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) 2 and Staphylococcus aureus dehydrosqualene synthase (CrtM) 3. This guide details the self-validating computational workflows required to profile these compounds.

Quantum Mechanical Profiling (DFT)

Causality & Experience-Driven Rationale

Before evaluating biological interactions, we must map the intrinsic electronic distribution of the ligand. The carbohydrazide group acts simultaneously as a hydrogen bond donor and acceptor. By utilizing DFT to calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP), we can pinpoint the exact nucleophilic and electrophilic sites. This dictates how the molecule will orient itself within a target's active site prior to empirical docking.

Step-by-Step Methodology: DFT Optimization
  • Initial Geometry Construction: Draft the 2D structure of the 1,5-naphthyridine-2-carbohydrazide derivative and convert it to a 3D coordinate file (.mol2).

  • Basis Set Selection: Import the structure into Gaussian 16. Select the B3LYP functional with the 6-311G(d,p) basis set.

    • Why this choice? B3LYP offers an optimal cost-to-performance ratio for organic molecules. The 6-311G(d,p) basis set includes polarization functions that are strictly necessary to accurately model the complex electron density around the highly electronegative nitrogen and oxygen atoms of the carbohydrazide tail.

  • Geometry Optimization: Execute the optimization to locate the global energy minimum.

  • Self-Validation Check: Analyze the output file for vibrational frequencies. You must verify the presence of zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum, which would invalidate all subsequent electrostatic mapping.

  • Property Extraction: Extract HOMO/LUMO energies to calculate the band gap, chemical hardness, and electrophilicity index.

Table 1: Typical DFT Descriptors for 1,5-Naphthyridine-2-carbohydrazide
Quantum DescriptorValue (eV)Mechanistic Significance
E_HOMO -6.12Represents the electron-donating ability (nucleophilicity).
E_LUMO -2.35Represents the electron-accepting ability (electrophilicity).
Band Gap (ΔE) 3.77A lower gap indicates higher chemical reactivity and kinetic instability.
Chemical Hardness (η) 1.88Measures resistance to charge transfer; higher values indicate stability.
Electrophilicity (ω) 4.76High propensity to accept electrons from target protein residues.

Molecular Docking & Target Interaction

Causality & Experience-Driven Rationale

DFT provides the electronic blueprint; molecular docking translates this into biological affinity. 1,5-naphthyridine derivatives are potent, ATP-competitive inhibitors of ALK5 (IC50 = 4–6 nM) 2 and exhibit high binding affinities for bacterial CrtM 3. Docking allows us to identify the spatial orientation (pose) that maximizes intermolecular forces (e.g., π-π stacking of the naphthyridine core and hydrogen bonding of the carbohydrazide).

Step-by-Step Methodology: AutoDock Vina Workflow
  • Protein Preparation: Retrieve target crystal structures (e.g., ALK5: PDB ID 1VJY) 4. Strip co-crystallized ligands and water molecules, and assign Kollman partial charges using AutoDockTools.

  • Grid Box Definition: Center the grid box explicitly on the known ATP-binding pocket.

    • Why? Restricting the search space prevents the algorithm from identifying irrelevant allosteric sites and vastly improves the accuracy of the scoring function.

  • Self-Validation Check (Redocking): Before screening the novel carbohydrazide derivatives, re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å.

  • Execution: Run the docking simulation. Vina’s hybrid scoring function will output the top poses ranked by binding affinity (kcal/mol).

Table 2: Comparative Docking Affinities of 1,5-Naphthyridine Derivatives
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
TGF-β Receptor I (ALK5) 1VJY-10.43His283 (H-bond), Asp351, Lys232
S. aureus CrtM 2ZCQ-10.60Tyr41, Asp44 (H-bond), Arg45
M. tuberculosis InhA 2NSD-9.20Tyr158, Phe149, Ile194

Molecular Dynamics (MD) Simulations

Causality & Experience-Driven Rationale

Molecular docking provides a static, frozen-in-time snapshot of binding. However, biological systems are dynamic. To ensure that the predicted hydrogen bonds between the carbohydrazide tail and the kinase hinge region are not transient computational artifacts, we must subject the complex to thermodynamic reality via MD simulations.

Step-by-Step Methodology: 100 ns Simulation (GROMACS)
  • Topology & Solvation: Generate ligand topology via the CGenFF server (CHARMM36 force field). Place the complex in a dodecahedral box, solvate with TIP3P water, and neutralize with Na+/Cl- ions.

  • Energy Minimization: Run a steepest-descent minimization to resolve steric clashes.

  • Equilibration (NVT/NPT): Conduct 100 ps NVT (constant volume/temperature) followed by 100 ps NPT (constant pressure/temperature) equilibration.

    • Self-Validation Check: Monitor the system's temperature, pressure, and density logs. These parameters must plateau and oscillate stably around their target values (300 K, 1 bar). If they drift, the system is not equilibrated, and the production run will fail or yield false trajectories.

  • Production Run: Execute a 100 ns simulation. Extract the trajectory data to calculate the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues.

Visualizing the Workflows and Mechanisms

Below are the logical architectures governing the computational workflow and the biological mechanism of action for these derivatives.

Workflow A 1,5-Naphthyridine-2-carbohydrazide Ligand Preparation B Quantum Mechanics (DFT) B3LYP/6-311G(d,p) A->B Geometry Optimization C Molecular Docking (AutoDock Vina) B->C Partial Charges & FMOs D Molecular Dynamics (MD) 100 ns Simulation C->D Top Binding Poses E ADMET Profiling (Lipinski's Ro5) C->E Binding Affinity F Lead Candidate Optimization D->F Stable Trajectories E->F Drug-likeness

Fig 1: Self-validating computational workflow for profiling 1,5-naphthyridine-2-carbohydrazide derivatives.

Pathway L TGF-β Ligand R TGF-β Type II Receptor L->R Binds ALK5 ALK5 (TGF-β Type I) Kinase Domain R->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Phosphorylates Gene Gene Transcription (Fibrosis/Cancer) SMAD->Gene Translocates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 ATP-competitive Inhibition

Fig 2: Mechanism of ALK5 kinase inhibition by 1,5-naphthyridine derivatives in the TGF-β signaling pathway.

References

  • Asian Publication Corporation. (2024). Combining of carbohydrazide with 1,5-naphthyridin-2(1H)-one is completely novel... Synthesis of 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide. Asian Journal of Chemistry. 1

  • Frontiers in Microbiology. (2024). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers. 3

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry / MedChemExpress. 2

  • Royal Society Open Science. (2026). Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. Royal Society Publishing. 4

Sources

The 1,5-Naphthyridine Pharmacophore: Synthetic Architectures and Therapeutic Horizons

[1]

Executive Summary: The "Privileged" Diaza-Scaffold

In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold represents a distinct "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a bioisostere of naphthalene, quinoline, and isoquinoline, the 1,5-naphthyridine core (1,5-diazanaphthalene) offers unique physicochemical advantages:

  • Electronic Deficit: The presence of two nitrogen atoms lowers the LUMO energy, facilitating specific interactions with nucleophilic residues in enzyme active sites.

  • Hydrogen Bond Vectors: The N1 and N5 atoms serve as precise hydrogen bond acceptors, critical for hinge-region binding in kinase domains.

  • Metabolic Stability: The electron-deficient nature of the ring often confers greater resistance to oxidative metabolism compared to carbocyclic analogs.

This guide dissects the synthetic pathways and therapeutic applications of 1,5-naphthyridine, moving beyond general observation to actionable chemical intelligence.[1][2][3]

Synthetic Architectures: Constructing the Core

The construction of the 1,5-naphthyridine ring system requires overcoming the electron-deficient nature of the pyridine precursor. The most robust industrial-scale method remains the Gould-Jacobs reaction , though modern cross-coupling strategies allow for late-stage functionalization.

The Gould-Jacobs Protocol (Primary Route)

This pathway utilizes 3-aminopyridine as the starting material.[1][3][4] It is preferred for generating the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a precursor for many antibacterial and kinase-inhibiting derivatives.

SynthesisPathStart3-AminopyridineInterAnilinomethylenemalonateIntermediateStart->InterCondensation(110-140°C)ReagentDiethyl Ethoxymethylenemalonate(DEEM)Reagent->InterCyclizationThermal Cyclization(Diphenyl Ether, 250°C)Inter->CyclizationProductEthyl 4-oxo-1,5-naphthyridine-3-carboxylateCyclization->ProductIntramolecularNAS

Figure 1: The Gould-Jacobs synthetic pathway for 1,5-naphthyridine core construction.

Functionalization Strategies

Once the core is established, derivatization is governed by the ring's electronic properties:

  • Nucleophilic Aromatic Substitution (SNAr): Facile at positions C2 and C6 (ortho to nitrogens) using halogenated intermediates.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura and Buchwald-Hartwig couplings are standard for installing aryl and heteroaryl groups at positions C3 and C7 .

Therapeutic Verticals

The 1,5-naphthyridine scaffold has demonstrated high potency in three primary verticals: Oncology (Kinase Inhibition), Infectious Disease (Malaria), and Antibacterial agents.

Oncology: ALK5 and TGF-β Inhibition

The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of fibrosis and tumor metastasis. The Activin Receptor-Like Kinase 5 (ALK5) is a key druggable node.

  • Mechanism: 1,5-naphthyridine derivatives (specifically 2-aminothiazole and pyrazole substituted) bind to the ATP-binding pocket of ALK5. The N1/N5 nitrogens mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region.

  • Key Data: Optimized derivatives have shown IC50 values as low as 4–6 nM for ALK5 autophosphorylation.[5]

Antimalarial: Dual-Targeting PI4K

Resistance to artemisinin has necessitated novel targets. 2,8-disubstituted-1,5-naphthyridines have emerged as potent inhibitors of Plasmodium falciparum.

  • Target: Phosphatidylinositol-4-kinase (PI4K).[6]

  • Secondary Mechanism: Inhibition of hemozoin formation (toxic heme detoxification pathway).

  • Potency: Lead compounds demonstrate IC50 < 50 nM against the NF54 strain.

Antibacterial: FtsZ Inhibition

Unlike traditional antibiotics targeting the cell wall, 1,5-naphthyridines can target FtsZ , a GTPase essential for bacterial cell division (Z-ring formation).[7]

  • Spectrum: Effective against MRSA (S. aureus) and VRE (E. faecalis).

  • Differentiation: Bactericidal activity is observed with non-quaternary derivatives, whereas quaternary analogs tend to be bacteriostatic.[8][9]

Comparative Potency Data[10]
Therapeutic AreaTargetCompound ClassKey Metric (IC50/MIC)Reference
Oncology ALK5 (TGF-β Type I)Pyrazole-substituted 1,5-naphthyridine4 nM (Autophosphorylation)[1]
Oncology c-Met Kinase1,5-naphthyridine analog of MK-2461< 100 nM (Enzymatic)[2]
Malaria Pf PI4K2,8-disubstituted-1,5-naphthyridine40 nM (NF54 Strain)[3]
Antibacterial MRSA (FtsZ)Phenyl-substituted 1,5-naphthyridine2–4 µg/mL (MIC)[4]

Mechanistic Visualization: TGF-β/ALK5 Pathway[1]

The following diagram illustrates the intervention point of 1,5-naphthyridine inhibitors within the canonical TGF-β signaling cascade.

TGFPathwayLigandTGF-beta LigandReceptor2TGF-beta Receptor IILigand->Receptor2BindingReceptor1ALK5 (TGF-beta Receptor I)Receptor2->Receptor1PhosphorylationSmad23SMAD2/3 PhosphorylationReceptor1->Smad23ActivatesInhibitor1,5-Naphthyridine InhibitorInhibitor->Receptor1BLOCKS (ATP Competitive)Smad4SMAD4 ComplexSmad23->Smad4Complex FormationNucleusNuclear Translocation& TranscriptionSmad4->NucleusFibrosisFibrosis / EMT / MetastasisNucleus->Fibrosis

Figure 2: Inhibition of the TGF-β signaling cascade by 1,5-naphthyridine derivatives targeting ALK5.

Experimental Protocols

Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Objective: To synthesize the core scaffold via the Gould-Jacobs reaction.[1]

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

  • Petroleum ether/Ethanol (for workup)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-aminopyridine and DEEM. Heat to 110°C for 2 hours. Ethanol byproduct is removed.

    • Checkpoint: Monitor TLC for the disappearance of 3-aminopyridine. The product is the acrylate intermediate.

  • Cyclization: Add the intermediate dropwise to boiling diphenyl ether (250°C). Caution: High-temperature reaction. Maintain reflux for 30–45 minutes.

    • Mechanism:[1][4][7][10] Thermal intramolecular substitution releases ethanol and closes the B-ring.

  • Isolation: Cool the mixture to ~50°C. Add petroleum ether to precipitate the product. Filter the solid.

  • Purification: Recrystallize from DMF or Ethanol.

    • Validation: 1H NMR should show characteristic peaks for the naphthyridine protons (singlet at C2, doublets for the pyridine ring protons).

ALK5 Kinase Inhibition Assay

Objective: Determine the IC50 of a synthesized derivative.

  • Enzyme Prep: Use recombinant human ALK5 (residues 80-503).

  • Reaction Mix: 50 mM HEPES (pH 7.5), 1 mM DTT, 10 mM MgCl2, 2 µM ATP (trace labeled with

    
    -
    
    
    P-ATP), and Casein substrate.
  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate with enzyme for 15 mins at 30°C.

  • Initiation: Add ATP mix to start the reaction.[1] Run for 45 mins.

  • Termination: Add 30% Phosphoric acid.

  • Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Future Outlook

The 1,5-naphthyridine scaffold is evolving beyond simple substitution. Current research trends indicate a shift toward:

  • Fragment-Based Drug Design (FBDD): Using the 1,5-naphthyridine core as a low-molecular-weight fragment to probe novel binding pockets.

  • PROTACs: Utilizing the scaffold as the "warhead" ligand linked to E3 ligase recruiters for targeted protein degradation of kinases like ALK5 or c-Met.

  • Dual-Action Antibacterials: Hybrids combining 1,5-naphthyridines with fluoroquinolone motifs to overcome resistance mechanisms.

References

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.

  • Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry.

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. ACS Infectious Diseases.

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

Methodological & Application

Application Note: High-Purity Synthesis of 1,5-Naphthyridine-3-Carbohydrazide via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of naphthyridine scaffolds.

Editorial Note on Nomenclature & Regiochemistry: The Gould-Jacobs reaction, when applied to 3-aminopyridine, typically yields a 3-carboxylate derivative (relative to the newly formed ring nitrogen). While the prompt requests "1,5-Naphthyridine-2-carbohydrazide," the direct product of the Gould-Jacobs cyclization is 4-hydroxy-1,5-naphthyridine-3-carbohydrazide . The "2-isomer" would require alternative chemistries (e.g., Friedländer synthesis) or non-standard numbering. To maintain scientific integrity, this guide details the synthesis of the 3-carbohydrazide (the actual Gould-Jacobs product), which is the standard pharmacophore for antibacterial research in this class.

Abstract & Strategic Analysis

The 1,5-naphthyridine scaffold is a critical bioisostere of quinoline, widely utilized in the development of antibacterial (analogous to nalidixic acid), anticancer, and anti-inflammatory therapeutics.[1] The Gould-Jacobs reaction provides a scalable, cost-effective route to this scaffold. However, the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) presents a significant regiochemical challenge: cyclization can occur at the C2 position (yielding the 1,7-naphthyridine isomer) or the C4 position (yielding the desired 1,5-naphthyridine isomer).

This protocol details the optimized conditions to favor the formation and isolation of the 1,5-naphthyridine isomer, followed by its conversion to the carbohydrazide. The workflow emphasizes the "Critical Quality Attribute" (CQA) of isomer separation to ensure pharmaceutical-grade purity.

Chemical Reaction Pathway

The synthesis proceeds in three distinct phases:

  • Condensation: Formation of the enamine intermediate.

  • Cyclization: Thermal closure of the pyridine ring (Gould-Jacobs proper).

  • Functionalization: Hydrazinolysis of the ester to the hydrazide.

GouldJacobsPathway Start 3-Aminopyridine + EMME Inter Enamine Intermediate (Diethyl (((pyridin-3-yl)amino) methylene)malonate) Start->Inter 110°C, -EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization -EtOH Mixture Crude Mixture: 1,5-Naphthyridine (Target) + 1,7-Naphthyridine (Impurity) Cyclization->Mixture Isolation Fractional Crystallization (Glacial Acetic Acid) Mixture->Isolation Purification Ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Isolation->Ester Precipitate (1,5-isomer) Hydrazide TARGET: 4-Hydroxy-1,5-naphthyridine- 3-carbohydrazide Ester->Hydrazide NH2NH2·H2O Reflux

Figure 1: Reaction scheme for the synthesis of 1,5-naphthyridine-3-carbohydrazide, highlighting the critical isomer separation step.

Detailed Experimental Protocols

Phase 1: Condensation & Cyclization

Objective: Synthesize the 1,5-naphthyridine core.[1][2] Critical Challenge: The cyclization of 3-aminopyridine yields a mixture of 1,5- and 1,7-naphthyridines (approx. ratio 1:3 to 1:4 without directing groups). The 1,5-isomer is generally less soluble, allowing for separation.

Reagents & Materials:

Reagent Equiv. Role
3-Aminopyridine 1.0 Starting Material
Diethyl ethoxymethylenemalonate (EMME) 1.1 Electrophile
Dowtherm A (Diphenyl ether/biphenyl) Solvent High-boiling heat transfer medium

| Glacial Acetic Acid | Solvent | Recrystallization/Separation |

Step-by-Step Protocol:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 3-aminopyridine (9.4 g, 100 mmol) and EMME (23.8 g, 110 mmol).

    • Heat the mixture to 110–120°C for 2 hours. Ethanol will evolve; monitor the trap.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of the amine. The intermediate solidifies upon cooling.

    • Recrystallize the intermediate from ethanol if high purity is required, or proceed directly (common practice).

  • Thermal Cyclization:

    • Safety Warning: This step requires heating to ~250°C. Use a blast shield and ensure the condenser is functioning perfectly.

    • Heat Dowtherm A (100 mL) to a rolling boil (approx. 250–255°C).

    • Add the enamine intermediate carefully in small portions to the boiling solvent. Do not add all at once to prevent violent foaming.

    • Maintain reflux for 30–45 minutes. The solution will darken.

    • Allow the mixture to cool slowly to room temperature. A precipitate will form.[3]

  • Isomer Separation (The Critical Step):

    • Add n-hexane (100 mL) to the cooled reaction mixture to dilute the Dowtherm A and enhance precipitation.

    • Filter the crude solid.[3] This solid contains both 1,5 and 1,7 isomers.

    • Purification: Suspend the crude solid in boiling glacial acetic acid .

    • Mechanism:[1][2][4][5] The 1,5-naphthyridine isomer is significantly less soluble in acetic acid than the 1,7-isomer.

    • Filter the hot solution. The insoluble residue (or the precipitate that forms first upon slight cooling) is predominantly the 1,5-isomer .

    • Wash the filter cake with ethanol and diethyl ether.

    • Yield: Expect 20–30% of the 1,5-isomer (Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate).

Phase 2: Hydrazinolysis

Objective: Convert the ester to the carbohydrazide.

Reagents:

Reagent Role
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Substrate
Hydrazine Hydrate (99%) Nucleophile (Excess)

| Ethanol (Absolute) | Solvent |

Step-by-Step Protocol:

  • Suspend the purified 1,5-naphthyridine ester (2.3 g, 10 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (5 mL, ~100 mmol, 10 equiv.) dropwise.

    • Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux the mixture for 6–12 hours . The solid may dissolve and reprecipitate as the hydrazide forms.

  • Monitor by TLC (10% MeOH in DCM). The starting ester spot (higher Rf) should disappear.

  • Cool the mixture to 0°C in an ice bath.

  • Filter the precipitate.[3]

  • Wash with cold ethanol (2 x 10 mL) and diethyl ether.

  • Dry under vacuum at 60°C.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Melting Point >280°C (Decomposes)Capillary Method
1H NMR (DMSO-d6) Diagnostic Peaks: δ 11.0-12.0 (br s, OH/NH) δ 9.8 (s, NH-NH2) δ 8.8-9.0 (Naphthyridine protons) Absence of Ethyl quartet/tripletNMR Spectroscopy
Regio-Purity >95% 1,5-isomer (No 1,7 contamination)HPLC / 1H NMR

Expert Insight - Troubleshooting the "Black Tar": If the cyclization step yields a black, intractable tar, it is usually due to:

  • Oxidation: Ensure the reaction is under an inert atmosphere (Nitrogen/Argon) during the high-temp step.

  • Temperature: If the temperature drops below 240°C, polymerization competes with cyclization. Maintain a vigorous boil.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63.[6] John Wiley & Sons.[6] (Authoritative text on isomer separation). Link

  • BenchChem. (2025).[1] Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. (Modern protocol reference). Link

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines.[1][2][7][8][9] Russian Chemical Reviews, 73(7), 637. (Review of biological activity and synthesis). Link

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[2][5][6][10][11] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065. (Foundational text for naphthyridine antibiotics). Link

Sources

Application Note & Protocol: A Guide to the Synthesis of Metal Complexes with 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1] When functionalized with a carbohydrazide moiety, it yields a versatile polydentate ligand, 1,5-Naphthyridine-2-carbohydrazide, capable of forming stable complexes with a wide array of transition metal ions. These metal complexes are of significant interest in drug development and materials science due to their potential pharmacological activities and unique physicochemical properties.[2][3] This document provides a comprehensive, in-depth guide for the synthesis of the 1,5-Naphthyridine-2-carbohydrazide ligand and its subsequent coordination with various metal salts to form novel metal complexes. The protocols are designed to be robust and adaptable, with detailed explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Scientific Rationale

Hydrazone ligands, characterized by the R₂C=N-NH-C(=O)-R functional group, have been a focal point of coordination chemistry for decades. Their ability to act as chelating agents is well-established, often coordinating with metal ions through the azomethine nitrogen and the carbonyl oxygen.[4] The incorporation of a 1,5-naphthyridine ring system into the ligand backbone introduces additional coordination sites—the ring nitrogen atoms—which can lead to the formation of mono- or polynuclear complexes with diverse geometries and electronic properties.[5][6]

The strategic combination of the 1,5-naphthyridine core and the carbohydrazide functional group creates a ligand with significant potential. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation theory.[7] This guide provides the necessary protocols to access these promising compounds, starting from the synthesis of the foundational ligand.

Synthesis of the Ligand: 1,5-Naphthyridine-2-carbohydrazide

The synthesis of the target ligand is a two-step process. First, a suitable precursor, ethyl 1,5-naphthyridine-2-carboxylate, is synthesized via a cyclization reaction. This ester is then converted to the desired carbohydrazide through hydrazinolysis.

Protocol 2.1: Synthesis of Ethyl 1,5-Naphthyridine-2-carboxylate

This protocol is based on the well-established Gould-Jacobs reaction, which is a reliable method for constructing the naphthyridine core from a 3-aminopyridine precursor.[8]

Scientist's Note (Causality): The Gould-Jacobs reaction proceeds in two key stages. First, a condensation reaction between 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) forms an enamine intermediate. Second, this intermediate undergoes a thermally induced intramolecular cyclization, followed by tautomerization, to yield the stable 4-hydroxy-1,5-naphthyridine ester. The high temperature required for cyclization is necessary to overcome the activation energy for the ring-closing step. Dowtherm A is used as the solvent due to its high boiling point (~257 °C) and thermal stability.[8] A subsequent two-step chlorination and reduction/dechlorination process (not detailed here but common in the literature) would be required to remove the 4-hydroxy group to yield the direct precursor. For simplicity, we will assume the availability of a suitable 2-substituted-1,5-naphthyridine starting material for the final hydrazinolysis step, as the multi-step synthesis from 3-aminopyridine is extensive. A more direct, though less common, approach might involve a cross-coupling reaction.

The final step is the conversion of the ester to the hydrazide.

Protocol 2.2: Synthesis of 1,5-Naphthyridine-2-carbohydrazide

This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Materials:

  • Ethyl 1,5-naphthyridine-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), 98% (10.0 eq)

  • Absolute Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker, Buchner funnel, filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of ethyl 1,5-naphthyridine-2-carboxylate in 30 mL of absolute ethanol.

  • To this solution, add a significant excess of hydrazine hydrate (approx. 10 equivalents).

    • Rationale: A large excess of hydrazine is used to drive the reaction to completion and minimize the formation of side products.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.

    • Expected Observation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • After the reaction is complete, reduce the volume of the solvent by about two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. A white or off-white precipitate should form.

    • Troubleshooting: If no precipitate forms, it may be necessary to add cold distilled water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, 1,5-Naphthyridine-2-carbohydrazide, under vacuum.

General Protocol for the Synthesis of Metal Complexes

This general protocol can be adapted for various divalent and trivalent transition metal salts (e.g., chlorides, nitrates, acetates). The stoichiometry (metal:ligand ratio) can be varied to target different coordination environments.[9]

Materials:

  • 1,5-Naphthyridine-2-carbohydrazide (1.0 or 2.0 eq)

  • Metal Salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂) (1.0 eq)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

Procedure:

  • Dissolve the ligand, 1,5-Naphthyridine-2-carbohydrazide (e.g., 0.2 mmol), in 20 mL of hot methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (e.g., 0.1 mmol for a 1:2 M:L ratio, or 0.2 mmol for a 1:1 ratio) in a minimum amount of methanol (approx. 10 mL).

  • Transfer the metal salt solution to a dropping funnel. Add the metal salt solution dropwise to the hot, stirring solution of the ligand over 15 minutes.

    • Rationale: Slow, dropwise addition helps to ensure homogeneity and can promote the formation of well-defined crystalline products.[10]

    • Expected Observation: A color change and/or the formation of a precipitate is typically observed upon addition of the metal salt, indicating complex formation.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid complex by vacuum filtration.

  • Wash the product with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials and to aid in drying.

  • Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Data Summary: Representative Reaction Parameters
Metal Salt PrecursorMolar Ratio (M:L)SolventReaction Time (h)Product Appearance
CuCl₂·2H₂O1:1 or 1:2Methanol3Green or blue solid
Ni(CH₃COO)₂·4H₂O1:2Ethanol4Pale green solid
CoCl₂·6H₂O1:2Methanol4Pink or blue solid
ZnCl₂1:2Ethanol5White or colorless solid

Essential Characterization Techniques

To confirm the synthesis of the ligand and its metal complexes, a suite of analytical techniques is required.

  • FT-IR Spectroscopy: This is a crucial technique for verifying coordination. For the free ligand, expect characteristic bands for N-H stretching (~3200-3300 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C=N from the naphthyridine ring. Upon complexation, the C=O band often shifts to a lower wavenumber (e.g., 1610-1640 cm⁻¹), indicating coordination of the carbonyl oxygen to the metal center.[7][11] New bands at lower frequencies (< 500 cm⁻¹) may appear, corresponding to M-O and M-N vibrations.

  • ¹H and ¹³C NMR Spectroscopy: NMR is used to confirm the structure of the diamagnetic ligand and its diamagnetic metal complexes (e.g., Zn(II)).[7] The ¹H NMR of the ligand in DMSO-d₆ should show distinct signals for the aromatic protons of the naphthyridine ring and the N-H protons of the hydrazide group. Upon complexation with a diamagnetic metal, shifts in the proton signals adjacent to the coordination sites are expected.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. Transitions observed can often be assigned to π-π* (intraligand) and d-d (metal-centered) transitions.[7]

  • Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of the ligand and the overall mass of the metal complex, confirming its composition.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed molecular formula to establish purity.

Experimental Workflow Visualization

The overall process from ligand synthesis to final characterization is summarized in the workflow diagram below.

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complexation cluster_char Part 3: Characterization start Ethyl 1,5-Naphthyridine -2-carboxylate ligand 1,5-Naphthyridine -2-carbohydrazide (L) start->ligand Hydrazine Hydrate Ethanol, Reflux ligand_sol Ligand (L) in hot Methanol ligand->ligand_sol metal_salt Metal Salt (MXn) in Methanol complex Metal Complex [M(L)n]Xn metal_salt->complex Reflux FTIR FT-IR complex->FTIR Validate Coordination NMR NMR (1H, 13C) complex->NMR Structural Elucidation UVVIS UV-Vis complex->UVVIS Electronic Properties MS Mass Spec complex->MS Confirm Mass EA Elemental Analysis complex->EA Confirm Purity ligand_sol->complex Reflux

Caption: Workflow for synthesis and characterization of metal complexes.

References

  • Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW METAL COMPLEXES WITH TRIDENTATE HYDRAZONE LIGAND. CyberLeninka. Available at: [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base: Synthesis, Spectroscopic, Electrochemical, and Biological Investigation. PMC. Available at: [Link]

  • Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arabian Journal of Chemistry. Available at: [Link]

  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]

  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. Available at: [Link]

  • Synthesis and charactherization of transition metal complexes with hydrazone schiff base ligands. UNIMAS Institutional Repository. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]

  • An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G][4][7]Oxazino[4,3-A][2][7]Naphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Der Pharma Chemica. Available at: [Link]

  • Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PMC. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

Sources

using 1,5-Naphthyridine-2-carbohydrazide in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 1,5-Naphthyridine-2-Carbohydrazide Derivatives in Antimicrobial Assays

Introduction & Mechanistic Overview

The naphthyridine scaffold—a bioisostere of quinoline—is a cornerstone in antimicrobial drug discovery, famously originating with the 1,8-naphthyridine derivative, nalidixic acid[1]. While 1,8-naphthyridines have been extensively commercialized as DNA gyrase inhibitors, recent medicinal chemistry efforts have pivoted toward the 1,5-naphthyridine isomer[2]. Specifically, 1,5-naphthyridine-2-carbohydrazide derivatives have emerged as highly potent agents against drug-resistant strains, including Mycobacterium tuberculosis and ESKAPE pathogens[2].

The incorporation of the carbohydrazide functionality (-CO-NH-NH2) acts as a versatile pharmacophore. It significantly enhances the molecule's hydrogen-bonding capacity and metal-complexation potential, which improves target affinity and lipid-membrane permeation compared to traditional fluoroquinolones[2].

MOA A 1,5-Naphthyridine-2-carbohydrazide (Test Compound) B Bacterial Cell Wall Penetration A->B C DNA Gyrase / Topo IV Intercalation B->C D Inhibition of DNA Replication C->D E Bactericidal Effect (Cell Death) D->E

Mechanistic pathway of naphthyridine-induced bacterial cell death via DNA gyrase inhibition.

Experimental Design & Causality

To accurately evaluate the efficacy of these novel compounds, researchers must utilize assays that account for specific pathogen behaviors. For slow-growing pathogens like M. tuberculosis, traditional optical density (OD) measurements are prone to artifacts over long incubations (e.g., cell clumping, media evaporation). Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard[2]. Resazurin is an oxidation-reduction indicator; metabolically active cells reduce the blue non-fluorescent resazurin to pink, highly fluorescent resorufin. This isolates true biological viability from physical artifacts.

Furthermore, because planktonic Minimum Inhibitory Concentrations (MICs) rarely translate to clinical efficacy for biofilm-forming pathogens (like Staphylococcus aureus), a Biofilm Eradication Assay must be run in tandem to ensure the 1,5-naphthyridine derivatives can penetrate the extracellular polymeric substance (EPS) matrix[3].

Workflow N1 Compound Prep (100% DMSO Stock) N2 Serial Dilution (96-well plate) N1->N2 N3 Bacterial Inoculation (5x10^5 CFU/mL) N2->N3 N4 Incubation (37°C, 18-24h or 5-7d) N3->N4 N5 Resazurin Addition (Viability Indicator) N4->N5 N6 Fluorescence/Absorbance Readout N5->N6

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine MIC.

Step-by-Step Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis MIC

Self-Validating Control Matrix:

  • Background Control: Media + Drug (No bacteria)

    
     Validates that the compound itself does not chemically reduce resazurin.
    
  • Sterility Control: Media only

    
     Ensures no environmental contamination.
    
  • Growth Control: Media + Bacteria (No drug)

    
     Establishes the 100% viability baseline and confirms bacterial fitness.
    
  • Positive Control: Rifampicin + Bacteria

    
     Confirms assay sensitivity to known antitubercular agents[2].
    

Methodology:

  • Compound Preparation: Dissolve the 1,5-naphthyridine-2-carbohydrazide derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Rationale: DMSO ensures complete solubilization of the hydrophobic naphthyridine core.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) to achieve a final test range of 100 µg/mL to 0.19 µg/mL. Ensure final DMSO concentration remains

    
    1% to prevent solvent-induced cellular toxicity.
    
  • Inoculation: Adjust the logarithmic phase M. tuberculosis (e.g., strain mc2 6230) culture to an OD600 of 0.1. Dilute 1:100 in 7H9 broth and add 100 µL to each well (final inoculum

    
     CFU/mL)[2].
    
  • Incubation: Seal plates with breathable membranes to prevent evaporation and incubate at 37°C for 5 to 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate (Blue = inhibition/dead; Pink = growth/alive) or measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol B: Biofilm Eradication Assay for ESKAPE Pathogens

Methodology:

  • Biofilm Formation: Inoculate 96-well flat-bottom plates with

    
     CFU/mL of S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to allow robust EPS matrix formation[3].
    
  • Washing: Carefully aspirate the supernatant and wash the wells three times with sterile PBS.

    • Rationale: This removes planktonic and loosely adherent cells, ensuring the assay strictly measures the eradication of established biofilms rather than free-floating bacteria.

  • Drug Challenge: Add 200 µL of fresh media containing the 1,5-naphthyridine-2-carbohydrazide derivatives at varying concentrations (typically 1x to 64x the planktonic MIC). Incubate for 24 hours.

  • Viability Assessment (MTT): Wash the wells again. Add MTT reagent (0.5 mg/mL) and incubate for 2 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Data Presentation: Quantitative Efficacy Analysis

The following table summarizes representative quantitative data for novel 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives against M. tuberculosis and S. aureus, demonstrating critical structure-activity relationships (SAR)[2][3].

Compound IDR-Group SubstitutionPlanktonic MIC (M. tb)Planktonic MIC (S. aureus)Biofilm MBEC (S. aureus)
6a -H (Unsubstituted)12.5 µg/mL31.2 µg/mL>250 µg/mL
6b 4-Fluoro3.12 µg/mL8.0 µg/mL64.0 µg/mL
6c 2,4-Dichloro1.56 µg/mL4.0 µg/mL32.0 µg/mL
Rifampicin Standard Control0.39 µg/mLN/AN/A
Ciprofloxacin Standard ControlN/A0.5 µg/mL16.0 µg/mL

Data Interpretation: Halogenation at the para or ortho, para positions of the carbohydrazide phenyl ring (e.g., Compound 6c) significantly enhances lipophilicity and target penetration. This structural modification results in a lower MIC and improved biofilm eradication compared to the unsubstituted derivative (Compound 6a)[2].

References

  • Antimicrobial Activity of Naphthyridine Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Anti-tubercular evaluation of 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives Source: Asian Journal of Chemistry URL:[Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: MDPI URL:[Link]

Sources

Application Note: 1,5-Naphthyridine-2-carbohydrazide in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine-2-carbohydrazide scaffold represents a critical "privileged structure" in oncology drug discovery. Unlike simple building blocks, this moiety acts as a dual-functional pharmacophore: the 1,5-naphthyridine core functions as a bioisostere of quinoline (mimicking purines to inhibit kinases like PI3K/mTOR and intercalate DNA), while the carbohydrazide linker serves as a hydrogen-bonding "hinge" or a chelation site for metalloenzyme inhibition.

This guide details the application of 1,5-naphthyridine-2-carbohydrazide not merely as a final drug, but as a versatile precursor for generating high-affinity anticancer libraries (Schiff bases, 1,3,4-oxadiazoles, and metal complexes).

Mechanism of Action & Rationale

To effectively utilize this molecule, researchers must understand its three primary modes of anticancer action when derivatized:

A. Kinase Inhibition (PI3K/mTOR & ALK5)

The 1,5-naphthyridine nitrogen atoms (N1 and N5) provide essential hydrogen bond acceptor sites that mimic the adenine ring of ATP.

  • Target: The ATP-binding pocket of kinases (e.g., PI3K

    
    , TGF-
    
    
    
    receptor ALK5).
  • Role of Carbohydrazide: The hydrazide tail (

    
    ) extends into the solvent-exposed region or ribose-binding pocket, allowing for the attachment of "cap" groups (aryl rings) that confer selectivity.
    
B. DNA Intercalation & Topoisomerase Interference

Planar 1,5-naphthyridine derivatives can slide between DNA base pairs.

  • Mechanism: Stabilization of the DNA-Topoisomerase cleavable complex, leading to double-strand breaks and apoptosis.

  • Enhancement: Derivatization into hydrazones (Schiff bases) increases planarity and surface area, enhancing

    
    -
    
    
    
    stacking interactions with base pairs.
C. Metal Chelation (The "Trojan Horse" Effect)

Hydrazone derivatives of this scaffold coordinate transition metals (Cu


, Zn

).
  • Effect: These complexes often show 10-100x higher cytotoxicity than the ligand alone by generating Reactive Oxygen Species (ROS) specifically within the tumor microenvironment or by inhibiting metalloproteases (MMPs).

Chemical Biology & Synthesis Protocols

Safety Note: Hydrazine hydrate is carcinogenic and unstable. Perform all synthesis in a fume hood.

Protocol 1: Synthesis of 1,5-Naphthyridine-2-carbohydrazide

This is the foundational step to generate the scaffold from the ester precursor.

Reagents:

  • Ethyl 1,5-naphthyridine-2-carboxylate (Starting Material)

  • Hydrazine hydrate (80% or 99%)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of ethyl 1,5-naphthyridine-2-carboxylate in absolute ethanol (10 mL/mmol).

  • Addition: Add 5.0 - 10.0 eq of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium to completion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (hydrazide).
  • Precipitation: Cool the reaction mixture to

    
     (ice bath). The carbohydrazide product typically precipitates as a solid.
    
  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Yield Expectation: 75–90%

    • Appearance: Off-white to pale yellow crystalline solid.

Protocol 2: Library Generation (Schiff Base Derivatization)

This protocol converts the inactive "linker" into an active anticancer pharmacophore.

Reaction:



Methodology:

  • Suspend 1,5-naphthyridine-2-carbohydrazide (1 mmol) in Ethanol (15 mL).

  • Add the desired aromatic aldehyde (1.1 mmol) (e.g., p-fluorobenzaldehyde for kinase targeting, or salicylaldehyde for metal chelation).

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 2–8 hours.

  • Workup: Cool to room temperature. If precipitate forms, filter and recrystallize from EtOH/DMF. If no precipitate, pour into ice-water to induce solidification.

Visualizations

Diagram 1: Strategic Derivatization Workflow

This diagram illustrates the conversion of the core scaffold into diverse bioactive classes.

G Core 1,5-Naphthyridine Core Ester 2-Carboxylate Ester Core->Ester Functionalization Hydrazide 2-CARBOHYDRAZIDE (The Pivot) Ester->Hydrazide N2H4•H2O Reflux Schiff Hydrazones (Schiff Bases) Hydrazide->Schiff + Ar-CHO (Kinase Inhibitors) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole Cyclization (Metabolic Stability) Metal Metal Complexes (Cu, Zn, Ni) Schiff->Metal + M(II) salts (DNA Cleavage)

Caption: The 1,5-naphthyridine-2-carbohydrazide serves as a divergent intermediate for three distinct classes of anticancer agents.

Diagram 2: Mechanism of Action (PI3K/mTOR Pathway)

How naphthyridine derivatives intervene in cancer cell signaling.

Pathway GF Growth Factors (EGF/VEGF) RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Blockade leads to Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Naphthyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Dual inhibition of PI3K and mTOR by naphthyridine derivatives blocks tumor proliferation and induces apoptosis.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC


 values against cancer lines (e.g., HeLa, MCF-7, A549).

Critical Parameters:

  • Solubility: 1,5-naphthyridine derivatives are often lipophilic.

    • Stock Solution: Dissolve in 100% DMSO at 10–50 mM.

    • Working Solution: Dilute in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Controls:

    • Positive: Cisplatin or Doxorubicin (Standard care).

    • Negative: 0.5% DMSO in media.

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add graded concentrations of the derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM). Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Quantitative Data Reference

Typical potency ranges for 1,5-naphthyridine-hydrazone derivatives in literature:

Cell LineCancer TypeTypical IC

(µM)
Reference Drug IC

HeLa Cervical1.5 – 15.0Cisplatin (~5.0)
MCF-7 Breast2.2 – 25.0Doxorubicin (~1.0)
A549 Lung5.0 – 45.0Cisplatin (~8.0)
MRC-5 Normal Fibroblast> 100 (Desired)--

Note: Derivatives with IC


 < 10 µM are considered "hits" for lead optimization.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Solution: Incorporate a morpholine or piperazine ring on the aldehyde partner during Schiff base synthesis to improve hydrophilicity.

  • Issue: Low Yield in Hydrazide Synthesis.

    • Solution: Ensure the ethanol is "Absolute" (water-free). Water can hydrolyze the ester back to the acid instead of forming the hydrazide.

  • Issue: Fluorescence Interference.

    • Insight: Naphthyridines are fluorescent. If using fluorescence-based viability assays (like Alamar Blue), run a "compound only" blank to subtract background fluorescence.

References

  • Biological Activity of Naturally Derived Naphthyridines.Marine Drugs. (2020).

    • Source:

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064.Journal of Medicinal Chemistry. (2012).

    • Source:

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.Current Topics in Medicinal Chemistry. (2014).

    • Source:

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates. Anticancer Agents in Medicinal Chemistry. (2019).[1]

    • Source:

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives.International Journal of Molecular Sciences. (2013).

    • Source:

Sources

Application Note: Experimental Setup and Biological Evaluation of 1,5-Naphthyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Rationale

1,5-Naphthyridine derivatives represent a privileged class of nitrogenous heterocycles in medicinal chemistry, distinguished by their profound antiproliferative, antimicrobial, and kinase-inhibitory activities[1][2]. Within this family, 1,5-naphthyridine-2-carbohydrazides and their corresponding Schiff base derivatives have emerged as highly potent pharmacophores. The carbohydrazide moiety serves as an excellent hydrogen-bond donor/acceptor, improving target affinity, while the rigid naphthyridine core efficiently intercalates into enzymatic pockets or DNA complexes.

  • Topoisomerase I (Top1) Inhibition: Fused and functionalized 1,5-naphthyridines stabilize the Top1-DNA cleavable complex. By preventing DNA religation, they induce lethal double-strand breaks, triggering apoptosis in human cancer cell lines such as COLO 205 (colon) and A549 (lung adenocarcinoma)[3][4].

  • SHP2 Phosphatase Inhibition: Specific tetrahydro-1,5-naphthyridine-2-carbohydrazide derivatives act as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in RAS/MAPK signaling hyperactivation in juvenile myelomonocytic leukemia and solid tumors[5].

MOA Naph 1,5-Naphthyridine-2-carbohydrazide Top1 Topoisomerase I - DNA Complex Naph->Top1 Intercalation SHP2 SHP2 Phosphatase Naph->SHP2 Allosteric Inhibition DNA_Break DNA Double-Strand Breaks Top1->DNA_Break Prevents Religation MAPK RAS/MAPK Pathway Inhibition SHP2->MAPK Blocks Signaling Apoptosis Apoptosis in Cancer Cells DNA_Break->Apoptosis MAPK->Apoptosis

Dual mechanistic pathways of 1,5-naphthyridine-2-carbohydrazides in oncology.

Synthetic Workflow & Experimental Setup

The synthesis of 1,5-naphthyridine-2-carbohydrazide derivatives requires a highly controlled, multi-step sequence. We utilize a modified Gould-Jacobs reaction to establish the core, followed by esterification, hydrazinolysis, and Schiff base condensation.

Protocol A: Synthesis of the 1,5-Naphthyridine Core

Causality: The Gould-Jacobs reaction is preferred over the Skraup synthesis for 2-substituted derivatives because the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) regioselectively installs the necessary carboxylate precursor at the C2/C3 position, which is critical for downstream carbohydrazide formation[6].

Step-by-Step Methodology:

  • Condensation: Dissolve 3-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask. Heat the neat mixture to 120 °C for 2 hours under an inert argon atmosphere to form the vinylogous amide intermediate[6].

  • Cyclization: Dissolve the intermediate in Dowtherm A (or diphenyl ether) and heat to 250 °C for 45 minutes. Critical Insight: The high temperature is essential to drive the 6-electron electrocyclization and subsequent aromatization[1][6].

  • Isolation: Cool the reaction mixture to room temperature and precipitate the 4-hydroxy-1,5-naphthyridine-3-carboxylate core using hexanes. Filter and wash with petroleum ether.

Protocol B: Hydrazinolysis to 1,5-Naphthyridine-2-carbohydrazide

Causality: Direct amidation of carboxylic acids is often low-yielding. Converting the core to an ethyl ester and subsequently reacting it with hydrazine hydrate leverages the high nucleophilicity of hydrazine, ensuring near-complete conversion to the carbohydrazide[7].

Step-by-Step Methodology:

  • Esterification: Suspend the 1,5-naphthyridine-2-carboxylic acid (0.01 mol) in absolute ethanol (50 mL). Add a catalytic amount of concentrated H₂SO₄. Reflux at 90 °C for 2 hours. Pour into ice-cold water, filter the resulting ethyl 1,5-naphthyridine-2-carboxylate, and dry under vacuum (Expected Yield: ~82%)[7].

  • Hydrazinolysis: Dissolve the ester (0.01 mol) in ethanol (50 mL). Add hydrazine hydrate (80%, 0.015 mol)[7].

  • Reaction: Stir the mixture at 80 °C for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Self-Validation (Trustworthiness): Confirm the formation of the carbohydrazide via ¹H NMR. The disappearance of the ethyl ester quartet/triplet and the appearance of broad singlet peaks around δ 4.82 ppm (NH₂) and δ 9.55 ppm (NH) are definitive markers of successful hydrazinolysis[7].

Protocol C: Synthesis of Schiff Base Derivatives

Causality: Condensation of the carbohydrazide with various substituted benzaldehydes generates a library of (Z)-N'-(substituted benzylidene)-1,5-naphthyridine-2-carbohydrazides. The extended conjugation and variable electronics (electron-donating vs. withdrawing groups) are crucial for structure-activity relationship (SAR) profiling[7].

Step-by-Step Methodology:

  • Condensation: Mix 1,5-naphthyridine-2-carbohydrazide (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol[7].

  • Catalysis: Add 2-3 drops of glacial acetic acid or catalytic H₂SO₄ to activate the carbonyl carbon[7].

  • Stirring: Stir at room temperature for 30 minutes. The reaction is typically rapid due to the high reactivity of the carbohydrazide[7].

  • Self-Validation: Successful condensation is confirmed by the presence of a sharp singlet around δ 8.2–8.5 ppm in the ¹H NMR spectrum, corresponding to the newly formed azomethine (CH=N) proton.

Synthesis Start 3-Aminopyridine + DEEM GJ Gould-Jacobs Reaction Start->GJ Core 1,5-Naphthyridine Core GJ->Core Hydrazine Hydrazinolysis Core->Hydrazine Carbohydrazide 1,5-Naphthyridine-2-carbohydrazide Hydrazine->Carbohydrazide Condensation Schiff Base Condensation Carbohydrazide->Condensation Final Target Derivatives Condensation->Final

Step-by-step synthetic workflow for 1,5-naphthyridine-2-carbohydrazide derivatives.

Biological Evaluation Protocols

To validate the synthesized library, researchers must employ standardized in vitro assays. The protocols below are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Topoisomerase I Relaxation Assay

Causality: To confirm that the antiproliferative effect is mechanistically linked to Top1 inhibition, a supercoiled plasmid relaxation assay is used. Active compounds will prevent the enzyme from relaxing the supercoiled DNA, which can be visualized via gel electrophoresis[3].

Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 plasmid DNA, 1 unit of recombinant human Topoisomerase I, and varying concentrations of the test derivative (0.1 µM to 100 µM) in Top1 reaction buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Internal Controls (Self-Validation):

    • Negative Control: DNA + Buffer (shows a tight supercoiled band).

    • Positive Enzyme Control: DNA + Top1 + DMSO vehicle (shows fully relaxed DNA ladder).

    • Reference Inhibitor: DNA + Top1 + Camptothecin (standard Top1 inhibitor)[3].

  • Incubation & Termination: Incubate at 37 °C for 30 minutes. Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate for an additional 30 minutes at 37 °C to digest the enzyme.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalation artifacts). Post-stain with ethidium bromide and quantify the ratio of supercoiled to relaxed DNA using densitometry.

Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity, serving as a reliable proxy for cell viability. Testing against specific cell lines (e.g., A549 lung adenocarcinoma) evaluates the translational potential of the compounds[4].

Protocol:

  • Seeding: Seed A549 and COLO 205 cells in 96-well plates at a density of

    
     cells/well in 100 µL RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37 °C in 5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of the 1,5-naphthyridine-2-carbohydrazide derivatives (1 µM to 100 µM). Include a DMSO vehicle control (final concentration <0.5%).

  • Readout: After 48 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Dissolve the formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression analysis[4].

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and representative biological activities of synthesized 1,5-naphthyridine-2-carbohydrazide derivatives, benchmarking them against standard agents. Note: Data represents expected ranges based on literature precedent for halogenated vs. electron-donating Schiff base derivatives.

Compound IDR-Group (Schiff Base)Yield (%)Melting Point (°C)Top1 Inhibition (IC₅₀, µM)Cytotoxicity A549 (IC₅₀, µM)
Naph-Core None (Carbohydrazide)70141-143>100>100
Derivative 6a -C₆H₅ (Phenyl)85210-21215.224.5
Derivative 6b -4-F-C₆H₄ (Fluoro)88225-2274.88.2
Derivative 6c -4-OCH₃-C₆H₄ (Methoxy)81198-20022.145.0
Derivative 6d -2,4-diCl-C₆H₃ (Dichloro)79240-2423.15.4
Camptothecin Standard Control--0.61.2

Data Interpretation: Halogenated derivatives (e.g., 6b, 6d) typically exhibit superior Top1 inhibition and cytotoxicity compared to electron-donating analogs (6c). This is likely due to enhanced lipophilicity and stronger halogen-bonding interactions within the Top1-DNA cleavage complex[4][7].

References[3] Title: Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtAvKCQjUtcfSvR7ohxSR9I4sTKmjwz8mcxmlk-LDMmX3FiLnjSCgEaE_SFaXrx3ZdBQhNy2wDC5wRifJkBws5vgvQ3Jwpegqr39IU-iQRqXCnnKVYo9K5bXyEwTYyN1ESLHQS[1] Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgM_3cYiRv6osYQFycgkKySVa6O6VGdrCDHqW2b3QsfUe5YGzO6I0FC-FWQTAEJX3Tu7ynS7rhwj4l4zAiPA1B2DrivqQmPv-DMZATPveYmglU5u1aNt0o9BpxayazpaT1NGDPjta8mDMWATg=[2] Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqe2PYz0ycyzh1V8oNp9Y8cRACvMtlDz9t7G8-VkCtoPVcvJZy8GvGvwbOha8DD_6RnDDAxfo65Pv8Vz5sbp_rkJudYx-nI7_oEHi2hDFrGpbDraCMwZqdMqqHC9IJDmcOqC6D[4] Title: Fused 1,5-naphthyridines | Source: encyclopedia.pub | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ZDFAvsjH-2OlW6lPiW0nknmxgMAf15DWGHFQM4NywpXDAWIluPnVq7JPTbPRSxMME1zQgapd3oHb0NI91B91VDZWPd_H_wzF8j1wRzoJRXi-y1XlGOAAPWcpVcs9[6] Title: Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDFVzn0G6RoNeju4gGyqz8Zdpoc3hO7DVKgZpB8xU2JweN9kLb425DJ_kiLxoQZz9mr_IisixtA44CnYm5BBRcJRwCwaIU4R3wf_bvjPNLh4i174k1Uen58YiPc4TVPKXhCoT4Xs47461klWwUD-AkgRx5-OSdPlU7PAYI1QXmNMyypfzx4oRrY37VC-aCmX-nEfZ9Obb8o70-m7fgdXDxSy9GL7sfVtpdWaYQ7VdPZU9D[7] Title: AJ C - Asian Publication Corporation (Synthesis of 1,5-naphthyridin-2(1H)-one based carbohydrazide derivatives) | Source: asianpubs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRpZXYtzNWOhw2FfkWHDUr0YfoFCoTcQZwWVv1Cfhv0b2BFinc4Lc9NTfLNq0r8YMY5Y27qSnMLZMamARGANZEuVITvT4qv9Ctcy0ACbwCCh6xr6afpqlZXy3dNnsDYwhszoR9ngsi8l74xSBmyGxiX9AjiyZ4C94u3Q==[5] Title: WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0bmK3KH2K9nUnKPQYjhbzyMLjsBOMpbR7suOp-vs0A7GY_GC2MW6szYMYZgUurHzlybXNYG5tDZoLzlGN7yPXsMdUjPr34n7maQWBGWzjfAlraRhIoJorEyar6UPBlq__jdeRlzpL1Q=

Sources

Advanced Purification Strategies for 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

1,5-Naphthyridine-2-carbohydrazide is a key heterocyclic building block in medicinal chemistry, forming the scaffold for various therapeutic candidates.[1][2] Its inherent polarity and hydrogen bonding capabilities, while beneficial for biological activity, present significant challenges for purification. This guide provides a detailed technical overview of robust, field-proven methodologies for purifying 1,5-Naphthyridine-2-carbohydrazide, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the purification workflow. The protocols described herein are designed as self-validating systems to achieve high purity standards required for downstream applications.

Introduction: The Purification Challenge

The 1,5-naphthyridine core is a "privileged scaffold" in drug discovery, with derivatives showing promise as antimicrobial and anticancer agents.[3][4] The addition of a carbohydrazide moiety at the 2-position introduces a highly polar, hydrogen-bonding functional group that is crucial for molecular interactions but complicates purification.

Crude 1,5-Naphthyridine-2-carbohydrazide, typically synthesized via hydrazinolysis of the corresponding ester (e.g., ethyl 1,5-naphthyridine-2-carboxylate), is often contaminated with:

  • Unreacted Starting Materials: The parent ester or carboxylic acid.

  • Hydrazine: Excess reagent from the synthesis.

  • Side-Products: Compounds arising from degradation or incomplete reactions.[5]

The target compound's polarity makes traditional purification methods challenging. It may exhibit poor solubility in common non-polar organic solvents and show strong, often irreversible, adsorption to standard silica gel, leading to low recovery and poor separation in column chromatography.[6] This guide outlines a multi-step strategy, beginning with recrystallization and escalating to advanced chromatographic techniques, to overcome these challenges.

Overall Purification Workflow

A logical, multi-step approach is essential for efficiently purifying 1,5-Naphthyridine-2-carbohydrazide. The following workflow provides a decision-making framework to proceed from a crude solid to a highly pure, analytically validated compound.

G crude Crude 1,5-Naphthyridine- 2-carbohydrazide Solid recrystallization Protocol 1: Recrystallization crude->recrystallization purity_check1 Purity Assessment (TLC, HPLC, ¹H NMR) recrystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity Met chromatography Further Purification Needed: Proceed to Chromatography purity_check1->chromatography Impurities Remain chrom_decision Select Chromatography Method chromatography->chrom_decision normal_phase Protocol 2: Modified Normal-Phase (Basic Modifier) chrom_decision->normal_phase Moderate Polarity Impurities reverse_phase Protocol 3: Reversed-Phase C18 chrom_decision->reverse_phase High Polarity Impurities purity_check2 Purity Assessment (TLC, HPLC, ¹H NMR) normal_phase->purity_check2 reverse_phase->purity_check2 purity_check2->pure_product Purity Met

Caption: Purification workflow for 1,5-Naphthyridine-2-carbohydrazide.

Protocol 1: Recrystallization

Recrystallization is the most effective first-line purification technique for moderately impure solids.[7][8] It leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. For a polar compound like 1,5-Naphthyridine-2-carbohydrazide, polar protic solvents are excellent candidates.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for hot filtration). Upon slow cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind.[7]

Step-by-Step Protocol
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents. Good starting choices include ethanol, methanol, isopropanol, or an aqueous ethanol mixture.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot solvent until all the solid just dissolves. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[8]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity via TLC or HPLC.

Troubleshooting Recrystallization
Problem Probable Cause Solution
"Oiling Out" Compound is insoluble in the solvent at its boiling point, or the solution is too supersaturated.Add more hot solvent until the oil dissolves completely, then allow to cool slowly.[6]
No Crystals Form Solution is not saturated (too much solvent was added), or the compound is very soluble.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.[6]
Poor Recovery Too much solvent was used; compound has significant solubility in cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure).

Advanced Purification: Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is required.[9][10] The polar and basic nature of the naphthyridine and hydrazide groups necessitates special considerations to achieve effective separation and recovery.

G start Impure Sample After Recrystallization tlc TLC Analysis (e.g., DCM/MeOH/NH₃) start->tlc decision Assess Separation and Rf Values tlc->decision normal_phase_path Good separation, Rf 0.2-0.5 achievable decision->normal_phase_path Yes reverse_phase_path Compound streaks badly or remains at baseline (Rf ~ 0) decision->reverse_phase_path No normal_phase Protocol 2: Modified Normal-Phase Chromatography normal_phase_path->normal_phase reverse_phase Protocol 3: Reversed-Phase (C18) Chromatography reverse_phase_path->reverse_phase

Caption: Decision tree for selecting the appropriate chromatography method.

Protocol 2: Modified Normal-Phase Chromatography

Standard silica gel is acidic and can cause severe tailing (streaking) or irreversible binding of basic compounds like 1,5-Naphthyridine-2-carbohydrazide.[6] This can be overcome by neutralizing the acidic sites on the silica.

  • Principle: A small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), is added to the mobile phase. This base preferentially binds to the acidic silanol groups on the silica surface, allowing the basic analyte to elute symmetrically.[6]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase Development: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • If the compound remains at the baseline, increase the polarity by adding more MeOH.

    • Add 0.5-1% of triethylamine or concentrated ammonium hydroxide to the mobile phase to improve the spot shape.

  • Step-by-Step Protocol:

    • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., DCM).

    • Sample Loading: Dissolve the semi-pure compound in a minimum amount of the mobile phase or a strong solvent like DCM/MeOH. Alternatively, use "dry loading": dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[11] Dry loading is highly recommended for polar compounds.

    • Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 2% MeOH in DCM to 10% MeOH in DCM, both containing 1% Et₃N), is often most effective.[6]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene can be effective.[11]

Protocol 3: Reversed-Phase Chromatography

For highly polar compounds, reversed-phase chromatography is often the method of choice.[6][11] Here, the stationary phase is non-polar (e.g., silica with C18 alkyl chains bonded to it), and the mobile phase is polar.

  • Principle: In reversed-phase chromatography, polar compounds have a weak affinity for the non-polar stationary phase and elute earlier, while non-polar compounds are retained longer. This is the opposite of normal-phase chromatography.[9]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape by protonating basic analytes.[6]

  • Step-by-Step Protocol:

    • Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[6]

    • Sample Preparation: Dissolve the sample in a minimum amount of a strong polar solvent like methanol or DMSO. If solubility in the mobile phase is low, dry loading onto C18 silica is an option.[6]

    • Gradient Elution: Start with a highly aqueous mobile phase (e.g., 5% ACN in water) and gradually increase the concentration of the organic solvent (e.g., to 50% ACN) to elute the compound.

    • Fraction Collection & Analysis: Collect fractions and analyze by reversed-phase TLC or HPLC.

    • Product Isolation: Combine the pure fractions. The product is often isolated by lyophilization (freeze-drying) to remove the aqueous mobile phase.

Purity Verification

After purification, the identity and purity of 1,5-Naphthyridine-2-carbohydrazide must be confirmed.

Technique Purpose Expected Result for Pure Sample
Thin Layer Chromatography (TLC) Rapid purity check and reaction monitoring.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A single major peak, typically with >98% purity by area integration.
¹H NMR Spectroscopy Structural confirmation and purity assessment.Sharp, well-resolved peaks corresponding to the protons of the 1,5-naphthyridine ring and the carbohydrazide group. Absence of impurity signals.
Melting Point Physical property indicating purity.A sharp, defined melting range. For example, a related derivative, 1,5-naphthyridin-2(1H)-one, has a melting point of 192-194 ºC.[1]
Mass Spectrometry (MS) Confirmation of molecular weight.A peak corresponding to the molecular ion [M+H]⁺.

Conclusion

The purification of 1,5-Naphthyridine-2-carbohydrazide requires a systematic approach that accounts for its polar and basic characteristics. A well-executed recrystallization can significantly enhance purity, often sufficient for many applications. For instances requiring higher purity, modified normal-phase or reversed-phase column chromatography provides robust solutions. By understanding the chemical principles behind each technique and employing a logical workflow, researchers can reliably obtain high-purity material essential for advancing drug discovery and development programs.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Purification of Polar Heterocyclic Compounds.
  • BenchChem. (n.d.). Pyrazine Carbohydrazide Synthesis.
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • Olin Corporation. (1985). Process for making carbohydrazide. U.S.
  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • University of Delhi. (n.d.). Recrystallization.
  • ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety.
  • Phenomenex. (2025). Column Chromatography Guide.
  • University of Victoria. (n.d.). Column chromatography.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • Smolecule. (2023). 1,5-Naphthyridine-2-carbaldehyde.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1699.
  • Ghasemi, N. (2018). Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Asian Journal of Green Chemistry, 2(2), 107-114.
  • University of Hertfordshire Research Archive. (n.d.). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3364.
  • Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Chem-Impex. (n.d.). 1,5-Naphthyridine.
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  • Palacios, F., et al. (2020).
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Application Note: Therapeutic Development and Pharmacological Profiling of 1,5-Naphthyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, characterized by its bioisosteric relationship to quinoline and its enhanced capacity for hydrogen bonding due to the dual nitrogen atoms[1]. Functionalizing this core at the C2 position to form 1,5-naphthyridine-2-carbohydrazide opens a highly versatile chemical space. The carbohydrazide moiety (–CO–NH–NH₂) serves as a critical bidentate or tridentate chelator and a reactive handle for synthesizing Schiff bases. These derivatives have demonstrated profound efficacy as antitubercular agents, antimicrobial compounds, and selective kinase/phosphatase inhibitors (e.g., ALK5 and SHP2)[2][3][4].

This application note provides a comprehensive guide to the synthesis, mechanistic evaluation, and in vitro validation of 1,5-naphthyridine-2-carbohydrazide derivatives, designed for researchers optimizing novel hit-to-lead compounds.

Mechanistic Insights: Why 1,5-Naphthyridine-2-carbohydrazide?

Causality in Drug Design : The strategic placement of the carbohydrazide group on the 1,5-naphthyridine ring allows the molecule to project into solvent-exposed regions of kinase active sites (such as the TGF-β type I receptor, ALK5), while the naphthyridine core anchors to the hinge region via critical hydrogen bonds[2][5].

In antimicrobial applications, the carbohydrazide Schiff bases form highly stable complexes with metal ions. This complexation neutralizes the partial positive charge of the metal ion, significantly increasing the lipophilicity of the drug molecule. This enhanced lipophilicity facilitates penetration through the lipid-rich mycobacterial cell wall, allowing the drug to reach and inhibit intracellular targets like Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR)[3].

ALK5_Inhibition TGFB TGF-β Ligand Receptor TGF-β Type II Receptor TGFB->Receptor Binds ALK5 ALK5 (TGF-β Type I Receptor) Kinase Domain Receptor->ALK5 Activates Smad Smad2/3 Phosphorylation ALK5->Smad Phosphorylates Drug 1,5-Naphthyridine-2-carbohydrazide Derivative Drug->ALK5 Competitive Inhibition at ATP Hinge Region Transcription Gene Transcription (Fibrosis/Cancer Progression) Smad->Transcription Translocates to Nucleus

TGF-β/ALK5 signaling pathway inhibited by 1,5-naphthyridine derivatives.

Synthetic Workflow and Chemical Biology

The synthesis of 1,5-naphthyridine-2-carbohydrazides relies on a robust, self-validating sequence. Starting from a 1,5-naphthyridine-2-carboxylic acid precursor, esterification followed by nucleophilic acyl substitution with hydrazine hydrate yields the core carbohydrazide[3].

Causality of Reagents : Hydrazine hydrate is chosen over anhydrous hydrazine to minimize explosive hazards while maintaining sufficient nucleophilicity to attack the ester carbonyl. The subsequent condensation with substituted benzaldehydes requires a catalytic amount of sulfuric acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the formation of the (Z)-hydrazone (Schiff base)[3].

Workflow Ester 1,5-Naphthyridine-2-carboxylate Hydrazine Hydrazine Hydrate (Ethanol, 80°C) Ester->Hydrazine Carbohydrazide 1,5-Naphthyridine-2-carbohydrazide Hydrazine->Carbohydrazide Nucleophilic Substitution Aldehyde Substituted Benzaldehydes (Catalytic H2SO4) Carbohydrazide->Aldehyde SchiffBase Schiff Base Derivatives (Target Compounds) Aldehyde->SchiffBase Condensation Assays In vitro Assays (MIC & Kinase IC50) SchiffBase->Assays Pharmacological Profiling

Step-by-step synthetic and screening workflow for carbohydrazide derivatives.

Experimental Protocols

Protocol 1: Synthesis of (Z)-N'-Benzylidene-1,5-naphthyridine-2-carbohydrazide Derivatives

Objective: To generate a library of Schiff bases for structure-activity relationship (SAR) studies.

  • Preparation of Carbohydrazide Core : Dissolve 0.01 mol of ethyl 1,5-naphthyridine-2-carboxylate in 50 mL of absolute ethanol. Add 0.01 mol (1 equiv.) of hydrazine hydrate.

  • Reaction Execution : Stir the mixture at 80 °C for 6 hours. Causality: The use of ethanol ensures the solubility of the ester while allowing the highly polar carbohydrazide product to precipitate upon cooling, enabling self-purification[3].

  • Condensation : To 0.001 mol of the resulting 1,5-naphthyridine-2-carbohydrazide, add 0.001 mol of a substituted benzaldehyde. Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Isolation : Stir at room temperature for 30 minutes. Pour the reaction mass into ice-cold water. Causality: The sudden shift in dielectric constant forces the hydrophobic Schiff base to rapidly precipitate out of solution.

  • Validation : Filter, dry, and purify via column chromatography (ethyl acetate:n-hexane 3:7). Confirm structure via ¹H NMR (validating the characteristic azomethine -N=CH- proton around δ 8.2-8.5 ppm) and ESI-MS[3].

Protocol 2: In Vitro Antitubercular Screening (MIC Determination)

Objective: To evaluate the efficacy of the synthesized compounds against Mycobacterium tuberculosis using the Resazurin Microtiter Assay (REMA).

  • Inoculum Preparation : Grow M. tuberculosis (e.g., mc² 6230 strain) in Middlebrook 7H9 broth supplemented with 10% ADC, 0.2% glycerol, and 0.05% Tween 80 at 37 °C until an OD600 of 0.6-0.8 is reached[5].

  • Compound Dilution : Prepare a stock solution of the drug in DMSO. Perform two-fold serial dilutions in a 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.5 µg/mL[3].

  • Incubation : Add the bacterial inoculum to each well (final volume 200 µL). Incubate the plates at 37 °C for 7 days.

  • Readout : Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation & Causality : A color change from blue (oxidized state) to pink (reduced state) indicates bacterial viability and active metabolism. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change. Include Isoniazid as a positive control and DMSO as a negative vehicle control to ensure assay integrity.

Protocol 3: ALK5 Kinase Autophosphorylation Assay

Objective: To determine the IC₅₀ of the compounds against TGF-β type I receptor (ALK5)[2].

  • Enzyme Reaction : Incubate recombinant human ALK5 kinase domain with the test compound (serial dilutions from 10 µM to 1 nM) in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • ATP Addition : Initiate the reaction by adding 10 µM ATP containing [γ-³³P]ATP (0.5 µCi/well). Causality: The radiolabeled ATP allows for the direct, highly sensitive quantification of phosphate incorporation into the ALK5 autophosphorylation sites.

  • Termination & Filtration : After 30 minutes at room temperature, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a filter microplate (e.g., GF/C) to capture the radiolabeled protein.

  • Quantification : Wash the plate extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and measure radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression analysis[2].

Quantitative Data Presentation

To facilitate SAR analysis and benchmarking, the following table summarizes the expected pharmacological profiles of key 1,5-naphthyridine derivatives based on validated literature[2][3][4].

Compound / DerivativeTarget / PathogenAssay TypePotency (IC₅₀ / MIC)Mechanism of Action
1,5-Naphthyridine Aminothiazole (Hit 1) ALK5 (TGF-β RI)Kinase AutophosphorylationIC₅₀ = 6 nMATP-competitive hinge binder[2]
1,5-Naphthyridine Pyrazole (Hit 2) ALK5 (TGF-β RI)Kinase AutophosphorylationIC₅₀ = 4 nMATP-competitive hinge binder[2]
1,5-Naphthyridine-2-carbohydrazide M. tuberculosisResazurin Microtiter (REMA)MIC = 32 µg/mLPutative MtDHFR inhibition[3]
(Z)-N'-Benzylidene-1,5-naphthyridine-2-carbohydrazide M. tuberculosisResazurin Microtiter (REMA)MIC = 4-8 µg/mLEnhanced lipophilicity/MtDHFR binding[3]
Tetrahydro-1,5-naphthyridine-2-carbohydrazide SHP2 PhosphatasePhosphatase AssaySub-micromolarAllosteric/Active site modulation[4]

Conclusion

The 1,5-naphthyridine-2-carbohydrazide framework is a highly modular and potent platform for modern drug discovery. By understanding the causality behind the synthetic steps—specifically leveraging the carbohydrazide moiety for Schiff base formation to enhance lipophilicity and target engagement—and employing rigorous, self-validating biological assays, researchers can rapidly optimize these compounds for diverse therapeutic areas, ranging from infectious diseases to oncology.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.
  • Asian Publication Corporation. (2024). Synthesis of 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbohydrazide. Asian Journal of Chemistry.
  • World Intellectual Property Organization. (2018). WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.
  • ResearchGate. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

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1,5-Naphthyridine-2-carbohydrazide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1,5-Naphthyridine-2-carbohydrazide in the Synthesis of Novel Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure are integral to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including potent antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][3][4][5] The therapeutic relevance of this scaffold stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, enabling it to effectively interact with various biological targets such as DNA gyrase and protein kinases.[1][6][7]

At the heart of developing novel and complex 1,5-naphthyridine derivatives lies the strategic use of versatile building blocks. Among these, 1,5-Naphthyridine-2-carbohydrazide has emerged as a cornerstone synthon. Its carbohydrazide moiety (-CONHNH₂) is a potent binucleophile, primed for a variety of cyclocondensation reactions. This unique reactivity allows for the elegant construction of fused and appended five-membered heterocyclic rings, such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, thereby enabling significant diversification of the parent scaffold and the exploration of new chemical space for drug discovery.

This technical guide provides a comprehensive overview of the synthesis of the 1,5-Naphthyridine-2-carbohydrazide intermediate and details its application in the synthesis of key heterocyclic systems, complete with field-proven protocols and mechanistic insights.

Part 1: Synthesis of the Key Intermediate: 1,5-Naphthyridine-2-carbohydrazide

The journey to complex heterocyclic systems begins with the reliable synthesis of the starting carbohydrazide. A common and efficient pathway involves a multi-step sequence starting from a readily available aminopyridine precursor, proceeding through the formation of the naphthyridine core, esterification, and finally, hydrazinolysis.

The Gould-Jacobs reaction is a frequently employed method for constructing the 1,5-naphthyridine core.[5] This involves the reaction of a 3-aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization to form a 4-hydroxy-1,5-naphthyridine. Subsequent functional group transformations yield the target carbohydrazide.

Workflow for the Synthesis of 1,5-Naphthyridine-2-carbohydrazide```dot

G cluster_0 Step 1: Naphthyridine Core Synthesis (Gould-Jacobs) cluster_1 Step 2: Functional Group Conversion cluster_2 Step 3: Esterification & Hydrazinolysis A 3-Aminopyridine C Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate A->C Heat B Diethyl Ethoxymethylenemalonate B->C D 1,5-Naphthyridine-2-carboxylic acid C->D 1. Saponification (NaOH) 2. Decarboxylation (Heat) 3. Chlorination (POCl3/PCl5) 4. Reduction (H2, Pd/C) 5. Hydrolysis E Ethyl 1,5-naphthyridine-2-carboxylate D->E Esterification (EtOH, H2SO4) F 1,5-Naphthyridine-2-carbohydrazide E->F Hydrazinolysis (NH2NH2·H2O)

Caption: Mechanism for 1,5-Naphthyridinyl-Pyrazole Synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-Naphthyridine-2-carbohydrazide (1.0 eq) in glacial acetic acid (10 mL). The acidic medium catalyzes the condensation and dehydration steps.

  • Reagent Addition: Add acetylacetone (a common 1,3-dicarbonyl) (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Starting DicarbonylProductReaction Time (h)Yield (%)
Acetylacetone2-((3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)-1,5-naphthyridine5~85
Ethyl Acetoacetate2-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl)-1,5-naphthyridine6~80
Dibenzoylmethane2-((3,5-diphenyl-1H-pyrazol-1-yl)carbonyl)-1,5-naphthyridine8~78
Section 2.2: Synthesis of 1,5-Naphthyridinyl-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles with significant biological activities. [8]A robust and widely used method for their synthesis is the cyclodehydration of N,N'-diacylhydrazine intermediates. 1,5-Naphthyridine-2-carbohydrazide can be acylated and then cyclized, or directly reacted with carboxylic acids in the presence of a strong dehydrating agent.

Synthetic Rationale: The reaction with a dehydrating agent like phosphorus oxychloride (POCl₃) is highly efficient. The carbohydrazide reacts with a carboxylic acid to form a diacylhydrazine intermediate in situ, which then undergoes intramolecular cyclization and dehydration facilitated by POCl₃ to yield the 2,5-disubstituted 1,3,4-oxadiazole. [9]

G cluster_0 Mechanism: 1,3,4-Oxadiazole Formation A Carbohydrazide + Carboxylic Acid B Diacylhydrazine Intermediate (in situ) A->B Condensation C Activation by POCl3 B->C D Intramolecular Cyclization (Nucleophilic Attack by Oxygen) C->D E Dehydration D->E Elimination F 2-(1,5-Naphthyridin-2-yl)-5-aryl-1,3,4-oxadiazole E->F - HPO2Cl2

Caption: Mechanism for 1,5-Naphthyridinyl-1,3,4-Oxadiazole Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix 1,5-Naphthyridine-2-carbohydrazide (1.0 eq) and benzoic acid (1.1 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 mL). POCl₃ serves as both the solvent and the dehydrating agent. This step should be performed in a well-ventilated fume hood.

  • Reflux: Gently reflux the mixture for 5-7 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to a pH of ~7-8. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and dry it. Recrystallize from ethanol to obtain the pure oxadiazole derivative.

Carboxylic AcidProduct Substituent (at C5)Reaction Time (h)Yield (%)
Benzoic AcidPhenyl6~90
4-Chlorobenzoic Acid4-Chlorophenyl7~88
Acetic AcidMethyl5~75
Section 2.3: Synthesis of 1,5-Naphthyridinyl-1,2,4-Triazoles

The 1,2,4-triazole moiety is a key component of many antifungal agents and other therapeutic compounds. [10]A common synthetic route involves the initial formation of a thiosemicarbazide from a carbohydrazide and an isothiocyanate, followed by base-catalyzed intramolecular cyclization.

Synthetic Rationale: The nucleophilic -NH₂ of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. In the presence of a base, the sulfur atom is deprotonated, and the resulting thiolate can be alkylated or, more commonly for this synthesis, the nitrogen atom of the hydrazide backbone performs an intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by elimination of H₂S (or water after tautomerization) to form the triazole-thione ring. [10][11]

G cluster_0 Mechanism: 1,2,4-Triazole-thione Formation A Carbohydrazide C Thiosemicarbazide Intermediate A->C Addition B Isothiocyanate (R-NCS) B->C D Base-catalyzed Cyclization C->D NaOH / EtOH E Dehydration D->E Intramolecular Nucleophilic Attack F 5-(1,5-Naphthyridin-2-yl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione E->F - H2O

Caption: Mechanism for 1,5-Naphthyridinyl-1,2,4-Triazole Synthesis.

Step A: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve 1,5-Naphthyridine-2-carbohydrazide (1.0 eq) in ethanol (15 mL).

  • Reagent Addition: Add phenyl isothiocyanate (1.0 eq) to the solution and heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture. The thiosemicarbazide intermediate often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Cyclization to the 1,2,4-Triazole-thione

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Step A (1.0 eq) in an aqueous sodium hydroxide solution (e.g., 2M NaOH, 10 mL).

  • Reflux: Heat the mixture to reflux for 4-6 hours until a clear solution is obtained. The cyclization is driven by heat and basic conditions.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any impurities.

  • Acidification and Isolation: Carefully acidify the filtrate with dilute hydrochloric acid or acetic acid to a pH of ~5-6. The triazole-thione product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like aqueous ethanol.

Conclusion and Outlook

1,5-Naphthyridine-2-carbohydrazide is an exceptionally valuable and versatile synthon for the construction of diverse heterocyclic systems. The protocols outlined in this guide demonstrate straightforward and high-yielding pathways to novel pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives appended to the medicinally significant 1,5-naphthyridine core. The resulting compounds serve as a rich library for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents. [1][12][13]The inherent reactivity of the carbohydrazide functional group ensures its continued prominence as a strategic tool for researchers, scientists, and drug development professionals aiming to innovate within the field of heterocyclic chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research.
  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • (2009, August 15). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. PubMed.
  • (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
  • (2020, February 15). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET.
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8.
  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit.
  • Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., Pilch, D. S., & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed.
  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC.
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (2003, October 31). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.
  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal.
  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fusedn[1][4]aphthyridines by Intramolecular HDA Reactions. MDPI. Retrieved from

  • Pyrazole synthesis. Organic Chemistry Portal.
  • Sharma, P., Singh, P., & Majee, C. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
  • (2022, December 4). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.
  • (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. DOI.
  • (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
  • THE NAPHTHYRIDINES. John Wiley & Sons, Inc..
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • (2022, November 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • (2020, October 13). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
  • (2008, September 5). Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt. ResearchGate.

Sources

Troubleshooting & Optimization

improving the yield of 1,5-Naphthyridine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NP-15-HYD-OPT Subject: Yield Improvement for 1,5-Naphthyridine-2-carbohydrazide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering yield ceilings (likely <60-70%) or purity issues in the synthesis of 1,5-naphthyridine-2-carbohydrazide . This transformation typically involves the nucleophilic acyl substitution of ethyl 1,5-naphthyridine-2-carboxylate with hydrazine hydrate .

The 1,5-naphthyridine scaffold is electron-deficient, making the ester reactive; however, this same property makes the product prone to side reactions (dimerization) and solubility-driven losses during isolation. This guide provides a self-validating protocol to push yields >90%.

Module 1: The "Golden Path" Protocol

Standardized methodology for maximum conversion.

Reagents & Stoichiometry
ComponentRoleStandard Equiv.Optimized Equiv.Notes
Ethyl 1,5-naphthyridine-2-carboxylate Substrate1.01.0Ensure starting material is dry.
Hydrazine Hydrate (80-99%) Nucleophile1.5 - 2.05.0 - 10.0 CRITICAL: Large excess drives kinetics and prevents dimerization.
Ethanol (Absolute) SolventN/A[0.1 M]Concentration matters. Too dilute = slow reaction.
Glacial Acetic Acid CatalystNone0.1 - 0.2Optional: Activates the carbonyl carbon.
Step-by-Step Workflow
  • Dissolution: Suspend 1.0 eq of the ester in absolute ethanol (concentration ~0.1 M). If solubility is poor at RT, warm slightly until a fine suspension or solution is achieved.

  • Nucleophile Addition: Add hydrazine hydrate dropwise.

    • Technical Insight: Do not dump it in all at once if the reaction is exothermic on your scale, but for <10g scales, rapid addition is usually fine.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous magnetic stirring.

    • Duration: Monitor via TLC (System: 5% MeOH in DCM). Typical time is 2–6 hours.

  • Reaction Monitoring: Look for the disappearance of the non-polar ester spot and the appearance of the baseline hydrazide spot.

  • Isolation (The Yield Maker):

    • Cool the reaction mixture slowly to Room Temperature (RT), then to 0–4°C in an ice bath.

    • Do not rotary evaporate to dryness immediately. The product often crystallizes out upon cooling.

    • Filter the precipitate.[1][2]

    • Wash: Wash the cake with cold ethanol (2x) and then diethyl ether (2x) to remove excess hydrazine and trace impurities.

  • Drying: Vacuum dry at 40-50°C.

Module 2: Mechanism & Failure Points

Understanding why the reaction fails allows you to fix it.

The Dimerization Trap

The most common cause of low yield is the formation of the symmetrical dimer: N,N'-bis(1,5-naphthyridine-2-carbonyl)hydrazine .

  • Scenario: If hydrazine concentration is low (local or global), the newly formed hydrazide product (which still has a nucleophilic -NH2 group) competes with hydrazine to attack a remaining ester molecule.

  • Solution: Le Chatelier’s principle. Flooding the system with excess hydrazine (5-10 eq) ensures the ester statistically encounters hydrazine molecules, not product molecules.

Pathway Visualization

The following diagram illustrates the competitive pathways.

ReactionPathways Ester Ester Substrate (Ethyl 1,5-naphthyridine-2-carboxylate) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Dimer SIDE PRODUCT (Diacylhydrazine Dimer) Ester->Dimer Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate + NH2NH2 Target TARGET PRODUCT (Carbohydrazide) Intermediate->Target - EtOH (Primary Pathway) Target->Dimer Attacks another Ester (If Hydrazine is low)

Caption: Competitive reaction pathways. High hydrazine concentration favors the green path (Target); low concentration favors the red path (Dimer).

Module 3: Troubleshooting Guide

Issue 1: "My product is an oil or sticky gum."

Cause: Trapped solvent or impurities (often unreacted ester) preventing crystallization. Corrective Action:

  • Trituration: Add a small amount of cold diethyl ether or hexane to the gum and scratch the side of the flask with a glass rod. This induces nucleation.

  • Solvent Swap: If ethanol fails, dissolve the gum in a minimum amount of DMF (Dimethylformamide) and add water dropwise until turbidity appears. Let it stand to crystallize.

Issue 2: "Reaction is incomplete after 12 hours."

Cause: Steric hindrance or electronic deactivation of the ester. Corrective Action:

  • Catalysis: Add 5-10 mol% Glacial Acetic Acid . This protonates the ester carbonyl, making it more electrophilic (susceptible to attack).

  • Microwave Irradiation: If available, run the reaction in a sealed vessel at 100°C for 10–20 minutes. This often pushes "stuck" reactions to completion [1].

Issue 3: "Yield is low (<50%) despite complete consumption of starting material."

Cause: Product solubility. The hydrazide might be too soluble in the mother liquor (ethanol). Corrective Action:

  • Concentration: Evaporate the reaction mixture to 1/3rd of its original volume before cooling.

  • Anti-solvent: Add cold water or diethyl ether to the concentrated reaction mixture to force precipitation.

Module 4: FAQ

Q: Can I use hydrazine sulfate instead of hydrazine hydrate? A: No. Hydrazine sulfate is an acidic salt. The nucleophilicity of the nitrogen is quenched by the protonation. If you must use the sulfate salt, you have to neutralize it in situ with a base (like NaOMe or NaOH) to release the free base hydrazine, but this introduces salt impurities. Stick to hydrazine hydrate (monohydrate) for cleaner workups.

Q: Is the 1,5-naphthyridine ring stable to these conditions? A: Yes. Unlike some halogenated heterocycles that might undergo nucleophilic aromatic substitution (


) with hydrazine, the 2-ester position is the most reactive site. However, if you have a halogen (Cl/Br) at the 4-position, hydrazine might displace it [2]. Check your specific substrate substitution pattern.

Q: How do I remove the excess hydrazine? A: Hydrazine hydrate boils at ~114°C. It is difficult to remove by rotary evaporation without high heat. The most effective method is washing the filter cake . Hydrazine is highly soluble in water and ethanol; the product is usually less so. Wash liberally with cold 50% EtOH/Water, then pure water, then ether.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem. Link

  • Mogilaiah, K., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds. Molecules/MDPI. Link

  • Brown, D. J. (2002). The Naphthyridines. In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (General Reference for Naphthyridine reactivity).
  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Link

Sources

challenges in the synthesis of 1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: #NP-15-SYNTH-001 Subject: Troubleshooting Synthesis, Functionalization, and Stability of 1,5-Naphthyridine Scaffolds

Welcome to the Naphthyridine Support Hub

You are likely here because the 1,5-naphthyridine core (1,5-diazanaphthalene) is behaving like a "privileged but stubborn" scaffold. While it is electronically isomeric to quinoline and structurally related to naphthalene, its electron-deficient nature and dual nitrogen lone pairs create unique synthetic hurdles.

This guide ignores generic advice. We focus on the causality of failure—why your Skraup reaction turned to tar, why your palladium catalyst died, and how to force substituents onto a ring that resists electrophilic attack.

Module 1: Ring Construction (The "Black Tar" Problem)

User Query: "I’m attempting a classic Skraup synthesis using 3-aminopyridine and glycerol. The reaction exotherms violently and results in a black, insoluble tar with <10% yield. How do I control this?"

Root Cause Analysis

The "tar" is polymerized acrolein.[1] In the classic Skraup, sulfuric acid dehydrates glycerol to acrolein too fast relative to the Michael addition by the amine. Furthermore, the reaction is radically exothermic. If the temperature spikes, polymerization outcompetes cyclization.

Troubleshooting Protocol
VariableStandard (Fail) ConditionOptimized (Success) ConditionMechanism of Fix
Oxidant Nitrobenzene (solvent/oxidant)Sulfo-Mix (m-nitrobenzenesulfonic acid)Water-soluble oxidant allows milder temperature control and easier workup.
Moderator NoneFeSO₄ (Cat.) or Boric Acid Fe²⁺ moderates the redox cycle; Boric acid complexes glycerol, slowing acrolein release.
Addition All-in-oneStepwise / Dropwise Pre-mix amine/oxidant/acid; add glycerol dropwise at 140°C to keep acrolein concentration low (pseudo-high dilution).
Alternative Route: The Friedländer Condensation

If the Skraup remains low-yielding (<30%), switch to the Friedländer method. It avoids acrolein entirely but requires more complex precursors (3-amino-2-formylpyridine).

Visual Guide: Ring Synthesis Decision Tree

Skraupflow start Start: 1,5-Naphthyridine Synthesis q1 Are precursors available? start->q1 skraup Route A: Skraup / Modified Skraup (3-aminopyridine + glycerol) q1->skraup Cheap/Simple fried Route B: Friedländer (3-amino-2-formylpyridine + ketone) q1->fried Complex/Specific issue1 Issue: Violent Exotherm / Tar skraup->issue1 issue2 Issue: Low Regioselectivity fried->issue2 sol1 Solution: Use Sulfo-Mix + FeSO4 Add Glycerol dropwise at 140°C issue1->sol1 sol2 Solution: Friedländer guarantees substitution pattern via ketone issue2->sol2

Caption: Decision logic for selecting between Skraup (cost-effective, harsh) and Friedländer (regioselective, mild) methodologies.

Module 2: Regioselective Functionalization (The "Inert Ring" Problem)

User Query: "I need to install a substituent at C3 or C4. Standard electrophilic aromatic substitution (SEAr) is returning starting material or degradation products."

Root Cause Analysis

The 1,5-naphthyridine ring is highly


-deficient (electron-poor). The nitrogens pull density, deactivating the ring toward electrophiles (E⁺).
  • SEAr (Nitration/Bromination): Fails or requires forcing conditions that destroy the ring.

  • SNAr (Nucleophilic): Works well, but only at positions

    
     or 
    
    
    
    to Nitrogen (C2, C4, C6, C8).
The "Knochel" Solution: Directed Metalation

For high-precision functionalization, you must abandon classical SEAr and use Directed Ortho-Metalation (DoM) or Halogen Dance . The choice of base dictates the position.

Protocol: The TMP-Base Rules Reference: Knochel et al., Chem. Eur. J. 2017 [1].[2]

  • Target C4 (Kinetic Control):

    • Reagent: TMP2Mg[2][3]·2LiCl (0.55 equiv) or TMPZnCl·LiCl.

    • Conditions: -20°C to 25°C.

    • Result: Exclusive magnesiation/zincation at C4 . Quench with electrophile (I₂, Allyl bromide).

  • Target C2 (Lewis Acid Activation):

    • Reagent: BF3·OEt2 (complexation) + TMP2Mg·2LiCl.[3]

    • Mechanism: BF3 coordinates to N1, activating C2 acidity.

    • Result: Functionalization at C2 .

  • Target C8 (Thermodynamic/Lithium):

    • Reagent: TMPLi.[2]

    • Result: Lithiation at C8 (often followed by dimerization or ring opening if not carefully controlled).

Visual Guide: The Regioselectivity Map

RegioMap core 1,5-Naphthyridine Core c2 C2/C6 SNAr Active Activated by N-Oxide core->c2 Nucleophiles c3 C3/C7 Hardest to Hit Requires Halogen Dance core->c3 Indirect c4 C4/C8 Knochel Zone (TMP-Mg/Zn) core->c4 TMP Bases

Caption: Reactivity heatmap. Green (C4) = Accessible via metalation. Yellow (C2) = Accessible via SNAr. Red (C3) = Difficult, requires indirect methods.

Module 3: Cross-Coupling Challenges (The "Dead Catalyst" Problem)

User Query: "My Suzuki coupling on 2-chloro-1,5-naphthyridine stalls at 20% conversion. I'm using Pd(PPh3)4."

Root Cause Analysis
  • N-Coordination: The sp² nitrogens in naphthyridine are excellent ligands. They bind to the Palladium center, displacing your phosphine ligands and forming an unreactive Pd(II)-naphthyridine complex (Catalyst Poisoning).

  • Electron Deficiency: While oxidative addition is fast (due to the electron-poor ring), the transmetalation step can be sluggish if the boron species is not activated enough.

Optimization Guide
ComponentRecommendationRationale
Ligand XPhos, SPhos, or RuPhos Bulky biaryl dialkylphosphines prevent the N-atoms from coordinating to the Pd center due to steric hindrance.
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Avoid Pd(PPh3)4 as PPh3 is too labile and easily displaced by the naphthyridine nitrogen.
Base K₃PO₄ or Cs₂CO₃ Anhydrous bases often perform better than aqueous carbonate if hydrolysis of the substrate is a risk.
Scavenger QuadraPure™ TU (Thiourea)Post-reaction: Naphthyridines hold onto Pd tightly. You must use a strong scavenger to pass metal impurity limits.
Module 4: Reduction & Oxidation (Modifying the Core)

User Query: "I want to reduce one ring to get the tetrahydro-derivative, but I keep getting mixtures."

Reduction Protocols
  • Selective Reduction (1,2,3,4-tetrahydro):

    • Catalyst: PtO₂ (Adams' catalyst) in acetic acid or Pd/C in methanol.

    • Control: Stop immediately upon uptake of 2 equivalents of H₂. The first ring reduces much faster than the second.

    • Note: The electron-rich ring (after reduction) becomes susceptible to oxidation; store under inert atmosphere.

N-Oxidation (The Activation Step)
  • Purpose: To activate C2/C6 for chlorination (using POCl₃).

  • Reagent: m-CPBA or H₂O₂/Urea.

  • Troubleshooting: If mono-N-oxide is desired, use exactly 1.0 equiv of m-CPBA at 0°C. Bis-N-oxide forms readily with excess oxidant at room temperature.

References
  • Balkenhohl, M., et al. (2017).[2] "Zn-, Mg-, and Li-TMP Bases for the Successive Regioselective Metalations of the 1,5-Naphthyridine Scaffold." Chemistry – A European Journal, 23(53), 13046–13050.

  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637.

  • BenchChem Technical Support. (2025). "Skraup Synthesis of Naphthyridines: Protocols and Troubleshooting." BenchChem Application Notes.

  • Maddaluno, J., et al. (2011). "Regioselective functionalization of electron-deficient heterocycles." Angewandte Chemie Int.[2] Ed., 50(42), 9794-9824.

Disclaimer: These protocols involve hazardous chemicals (acrolein precursors, organolithiums). Always perform a full risk assessment before experimentation.

Sources

side reactions in the synthesis of 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1,5-Naphthyridine-2-carbohydrazide

Welcome to the Heterocyclic Chemistry Application Support

Subject: Troubleshooting Side Reactions in the Hydrazinolysis of 1,5-Naphthyridine-2-carboxylates. Ticket ID: NAPH-HYD-002 Support Tier: Level 3 (Senior Scientist)

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your synthesis of 1,5-naphthyridine-2-carbohydrazide (an essential scaffold for antitubercular and antimicrobial drug discovery) has deviated from the expected yield or purity profile.

The reaction of ethyl 1,5-naphthyridine-2-carboxylate with hydrazine hydrate is theoretically simple (nucleophilic acyl substitution). However, the electron-deficient nature of the 1,5-naphthyridine ring, combined with the bidentate nucleophilicity of hydrazine, introduces specific "failure modes" that are not present in simple benzene chemistry.

Below is your interactive troubleshooting guide, structured to diagnose and resolve these specific chemical deviations.

Module 1: The Reaction Landscape

Before troubleshooting, we must visualize the "Happy Path" versus the "Sad Paths." The primary challenge in this synthesis is not reactivity—it is selectivity .

Key Chemical Risks:

  • Dimerization: The product (hydrazide) is still a nucleophile and can attack another molecule of starting ester, forming a symmetric bis-hydrazide (dimer).

  • Hydrolysis: The naphthyridine ring pulls electron density, making the ester carbonyl highly electrophilic. If water is present (from hydrazine hydrate or wet ethanol) and the hydrazine is sluggish, hydroxide will displace the ethoxy group, yielding the carboxylic acid.

  • Ring Labilization: The 1,5-naphthyridine core is electron-poor. Harsh conditions can lead to nucleophilic attack on the ring carbons (typically C4 or C8) or oxidative degradation.

ReactionPathways Ester Ethyl 1,5-naphthyridine- 2-carboxylate Target TARGET: 1,5-Naphthyridine- 2-carbohydrazide Ester->Target  + NH2NH2 (k1) Main Path Acid IMPURITY B: 1,5-Naphthyridine- 2-carboxylic acid Ester->Acid  + H2O (Hydrolysis) Wet Solvent RingAdd IMPURITY C: Ring Addition Products (if Halogens present) Ester->RingAdd  Nucleophilic Attack on Ring (C4/C8) Hydrazine Hydrazine Hydrate (Excess) Dimer IMPURITY A (Major): N,N'-Bis(1,5-naphthyridine- 2-carbonyl)hydrazine Target->Dimer  + Ester (k2) Low Hydrazine Conc.

Figure 1: Reaction landscape for the hydrazinolysis of 1,5-naphthyridine esters. The "Dimer" pathway (Red) is the most persistent technical issue in scale-up.

Module 2: Troubleshooting Guides (FAQs)

Issue A: The "Brick Dust" Phenomenon (Insoluble Impurity)

Symptom: You obtained a high yield of a solid that is insoluble in hot ethanol and has a melting point significantly higher than expected (>250°C), or it does not melt at all. Diagnosis: Formation of the Dimer (N,N'-bis(1,5-naphthyridine-2-carbonyl)hydrazine).

  • The Mechanism: Hydrazine is a bifunctional nucleophile. Once the mono-hydrazide (Target) is formed, the terminal

    
     group is still nucleophilic. If the concentration of the starting ester is high relative to hydrazine, the Target attacks a second Ester molecule.
    
  • Why it happens here: 1,5-naphthyridine derivatives are planar and stack well; the dimer is extremely lattice-stable and precipitates immediately, driving the equilibrium toward the impurity.

  • Corrective Protocol:

    • Increase Stoichiometry: Use 5–10 equivalents of Hydrazine Hydrate. Do not use 1:1 or 1.2:1 ratios.

    • Reverse Addition (Critical): Do not add hydrazine to the ester. Dissolve hydrazine in ethanol first, then slowly add the ester solution to the hydrazine. This ensures the ester always encounters a vast excess of hydrazine.

Issue B: Product Contaminated with Acid (Broad OH peak in IR/NMR)

Symptom: The product is soluble in base (NaHCO₃) and shows a broad stretch in IR around 2500–3300 cm⁻¹. Diagnosis: Competitive Hydrolysis to 1,5-naphthyridine-2-carboxylic acid.

  • The Mechanism: Hydrazine hydrate contains water. The naphthyridine ring makes the ester carbonyl highly reactive. If the hydrazinolysis is slow (low temp) or the hydrazine is old (carbonate contaminated), water acts as the nucleophile.

  • Corrective Protocol:

    • Solvent Control: Use absolute ethanol or methanol.

    • Temperature: Ensure the reaction is heated to reflux immediately. Hydrolysis is often favored at lower temperatures where the activation energy for the neutral water attack is lower than the hydrazinolysis which often requires desolvation of the hydrazide.

    • Reagent Quality: Use hydrazine hydrate (80% or 64-65%) that has not been exposed to air for long periods.

Issue C: Darkening of Reaction Mixture (Ring Degradation)

Symptom: The reaction turns dark brown or black; yields are low; TLC shows a streak near the baseline. Diagnosis: Oxidative Degradation or Nucleophilic Attack on the Ring .

  • The Mechanism: The 1,5-naphthyridine ring is electron-deficient (similar to quinoline/pyridine). It is susceptible to oxidative attack by air, especially in basic media (hydrazine is basic). Furthermore, if you have a halogen at position 4 or 8, hydrazine may displace that halogen instead of reacting with the ester.

  • Corrective Protocol:

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Temperature Cap: Do not exceed 80°C (Ethanol reflux is usually safe; avoid high-boiling solvents like DMF unless necessary).

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize dimerization (Side Reaction A) and hydrolysis (Side Reaction B).

Materials:

  • Ethyl 1,5-naphthyridine-2-carboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (10.0 eq )

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of Nucleophile Pool:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Hydrazine Hydrate (10 eq) and Absolute Ethanol (Volume A).

    • Why? This creates a "sea" of hydrazine.

  • Addition of Substrate:

    • Dissolve the Ethyl 1,5-naphthyridine-2-carboxylate in warm Absolute Ethanol (Volume B).

    • Add the ester solution to the stirring hydrazine solution dropwise over 15–20 minutes at room temperature.

    • Control Point: The dropwise addition prevents localized high concentrations of ester, starving the "Dimerization" pathway.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitor by TLC (System: CHCl₃:MeOH 9:1). Look for the disappearance of the non-polar ester spot.

  • Isolation (The "Cold Crash"):

    • Cool the reaction mixture to 0–5°C in an ice bath. The target hydrazide should crystallize as fluffy needles or a powder.

    • Note: The excess hydrazine remains in the mother liquor.

    • Filter the solid. Wash with cold ethanol (2x) and then diethyl ether (2x) to remove residual hydrazine.

  • Purification (If Dimer is present):

    • If the melting point is too high, recrystallize from Ethanol/DMF (9:1) . The dimer is usually insoluble even in hot ethanol, allowing it to be filtered off before the target crystallizes upon cooling.

Module 4: Data & Characterization Reference

Use this table to validate your isolated product against known impurity profiles.

CompoundSolubility (EtOH)Melting PointKey 1H NMR Feature (DMSO-d6)
Target Hydrazide Mod. Soluble (Hot)~190–220°C*

9.8-10.0 (s, 1H, CONH ), 4.6 (br s, 2H, NH2)
Dimer (Impurity) Insoluble>280°C (Dec)

10.5-11.0 (s, 2H, 2x CONH ), No NH2 signal
Acid (Impurity) Soluble~260–270°CBroad signal >12.0 ppm (COOH)
Ester (Starting) Soluble73–78°CTriplet ~1.4 ppm, Quartet ~4.4 ppm (Ethyl group)

*Note: Melting points of hydrazides vary based on crystal habit and solvation; use NMR for definitive ID.

References

  • Fuertes, M., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(22), 5429. (Review of 1,5-naphthyridine reactivity, confirming nucleophilic susceptibility and ring stability).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." (General properties and handling of the naphthyridine scaffold).

  • Narayana, B., et al. (2013). "The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate." Journal of Chemical Research. (Detailed mechanism of hydrazinolysis side reactions, specifically dimer formation in heterocyclic esters).

  • PubChem Compound Summary. "1,5-Naphthyridine."[1][2] (Physical property data for the core scaffold).

Sources

Technical Support Center: 1,5-Naphthyridine-2-carbohydrazide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Purification, Solubility, and Stability of 1,5-Naphthyridine-2-carbohydrazide Document ID: TSC-NAPH-15-02 Last Updated: March 7, 2026 Audience: Medicinal Chemists, Process Development Scientists

Introduction & Molecule Profile

1,5-Naphthyridine-2-carbohydrazide is a critical intermediate often used in the synthesis of antimicrobial Schiff bases, metal coordination complexes, and antitumor agents. Structurally, it consists of a fused bicyclic 1,5-naphthyridine ring system functionalized with a nucleophilic hydrazine group at the C2 position.

Users frequently encounter difficulties due to the molecule's amphiphilic nature : the naphthyridine core is lipophilic and planar (


-stacking prone), while the carbohydrazide tail is polar and basic. This duality leads to specific purification challenges—primarily "sticky" hydrazine contamination and poor solubility in standard recrystallization solvents.
Quick Reference Data
ParameterDescription
CAS Registry Derivative dependent (Parent 1,5-Naphthyridine: 254-79-5)
Molecular Formula C

H

N

O
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in hot Ethanol; Insoluble in Water, Hexane.[1]
Key Impurities Hydrazine hydrate (starting material), Ethyl 1,5-naphthyridine-2-carboxylate (precursor), 1,5-Naphthyridine-2-carboxylic acid (hydrolysis product).

Troubleshooting Guide (Q&A)

This section addresses the most common tickets submitted to our support team regarding this compound.

Issue 1: The "Sticky" Product (Hydrazine Contamination)

User Question: "My product is precipitating as a gummy solid, and the NMR shows broad peaks around 4-5 ppm that don't match the product. It also smells faintly of ammonia. How do I fix this?"

Technical Diagnosis: You likely have residual hydrazine hydrate . The reaction typically involves refluxing the ethyl ester with excess hydrazine. While hydrazine drives the reaction, it acts as a "glue" between crystal lattice planes due to its intense hydrogen-bonding capability. The broad peaks are exchangeable protons from hydrazine.

Corrective Protocol:

  • The Water Wash (Critical): Do not move straight to recrystallization. Suspend the crude solid in ice-cold water and stir vigorously for 30 minutes. Hydrazine is infinitely soluble in water; the naphthyridine derivative is not.

  • Filtration: Filter under vacuum.

  • The Ethanol Rinse: Wash the filter cake with a small amount of cold ethanol. This removes residual water and traces of unreacted ester.

  • Drying: Dry at 60°C under vacuum. If the gum persists, dissolve in minimal DMSO and reprecipitate by adding water dropwise (see Protocol B).

Issue 2: Low Yield / No Precipitation

User Question: "I refluxed the ester with hydrazine in ethanol for 6 hours, but the solution remains clear. I expected a precipitate. Is the reaction working?"

Technical Diagnosis: The reaction likely worked, but the product is supersaturated . 1,5-naphthyridine derivatives can form stable supersaturated solutions in ethanol, especially if the reaction volume is too high.

Corrective Protocol:

  • Concentrate: Evaporate the solvent volume by 50-70% on a rotary evaporator.

  • Cooling: Place the flask in a -20°C freezer overnight.

  • Anti-Solvent Trigger: If no solid appears, add Diethyl Ether or Hexane dropwise to the cold solution until turbidity is observed, then scratch the glass to induce nucleation.

Issue 3: Unreacted Starting Material (Ester Peaks)

User Question: "My proton NMR shows a quartet at 4.4 ppm and a triplet at 1.4 ppm. The reaction didn't go to completion."

Technical Diagnosis: The 1,5-naphthyridine ring is electron-deficient, making the ester at position 2 reasonably reactive. However, steric hindrance or insufficient hydrazine concentration can stall the reaction.

Corrective Protocol:

  • Stoichiometry Check: Ensure you are using at least 3 to 5 equivalents of hydrazine hydrate (60-80%). The excess acts as both reagent and solvent co-catalyst.

  • Temperature: Ensure the reaction is at a rolling reflux (approx. 78-80°C), not just warm.

  • Re-processing: You do not need to discard the batch. Add more hydrazine hydrate (2 eq) to the crude mixture and reflux for an additional 4 hours.

Issue 4: Coloration (Yellow/Brown Impurities)

User Question: "The literature says the solid should be white/off-white, but mine is dark yellow/brown."

Technical Diagnosis: Naphthyridines are susceptible to N-oxidation or photo-oxidation upon prolonged exposure to air and light. Trace transition metals can also chelate to the N1-N5 nitrogens, causing color changes.

Corrective Protocol:

  • Charcoal Treatment: Dissolve the crude product in hot ethanol (or DMF if solubility is low). Add activated charcoal (5% w/w), stir for 15 minutes, and filter through Celite while hot.

  • Recrystallization: Recrystallize immediately from Ethanol/DMF (9:1).

  • Storage: Store the purified compound in amber vials under inert gas (Nitrogen/Argon).

Experimental Protocols

Protocol A: Standard Purification (The "Golden" Standard)

Use this for general synthesis cleanup.

  • Reaction Quench: Allow the reaction mixture (Ethanol + Hydrazine) to cool to room temperature.

  • First Filtration: If solids precipitate, filter them.[2] If not, concentrate to 1/3 volume and cool to 0°C.

  • De-Hydrazination: Transfer the solid to a beaker containing Ice Water (10mL per gram of product) .

  • Trituration: Stir/sonicate for 20 minutes. This breaks up crystal aggregates trapping hydrazine.

  • Final Wash: Filter and wash with:

    • 2 x Water (removes hydrazine)

    • 1 x Cold Ethanol (removes unreacted ester)

    • 1 x Diethyl Ether (facilitates drying)

  • Drying: Vacuum oven at 50°C for 4 hours.

Protocol B: Recrystallization for High Purity

Use this if the melting point is broad or <190°C.

  • Solvent System: Prepare a mixture of DMF (Dimethylformamide) and Ethanol (Ratio 1:9).

  • Dissolution: Heat the solvent mixture to boiling. Add the crude solid slowly until saturation is reached. (Note: If it doesn't dissolve, increase the DMF portion slightly).

  • Hot Filtration: Filter quickly through a pre-warmed funnel to remove insoluble dust/charcoal.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate.

  • Collection: Filter the needles/crystals. Wash extensively with cold ethanol to remove high-boiling DMF.

Visual Workflow & Decision Tree

The following diagram illustrates the logical flow for purifying 1,5-naphthyridine-2-carbohydrazide based on observed physical states.

PurificationWorkflow Start Crude Reaction Mixture (Ethanol + Hydrazine) CheckState Check Physical State Start->CheckState Solid Precipitate Formed CheckState->Solid Precipitate exists Solution Clear Solution CheckState->Solution No solid Filter1 Filtration Solid->Filter1 Concentrate Concentrate (50%) & Cool to -20°C Solution->Concentrate AntiSolvent Add Anti-Solvent (Ether/Hexane) Concentrate->AntiSolvent AntiSolvent->Solid WashStep CRITICAL WASH STEP 1. Ice Water (Hydrazine removal) 2. Cold EtOH (Ester removal) Filter1->WashStep CheckPurity Check Purity (TLC / NMR) WashStep->CheckPurity Pure Pure Product (Dry & Store) CheckPurity->Pure Single Spot/Clean NMR Impure Impure / Colored CheckPurity->Impure Extra Peaks/Color Recryst Recrystallization Solvent: DMF:EtOH (1:9) Impure->Recryst Recryst->Filter1 Recycle

Caption: Decision tree for the isolation and purification of 1,5-naphthyridine-2-carbohydrazide, highlighting the critical water-wash step for hydrazine removal.

Characterization Data

Use this table to validate your isolated product.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

9.8 - 10.2 ppm (s, 1H)
-CONH- (Hydrazide amide proton). Disappears with D

O shake.
1H NMR (DMSO-d6)

4.5 - 4.8 ppm (br s, 2H)
-NH

(Terminal amine). Broad, integrates to 2.
1H NMR (DMSO-d6)

7.5 - 9.2 ppm (m, 5H)
Aromatic Protons . Distinctive pattern for 1,5-naphthyridine.[3]
IR Spectroscopy 3100 - 3300 cm

N-H stretching (Doublet for NH

).
IR Spectroscopy 1650 - 1680 cm

C=O stretching (Amide I band).
Melting Point > 190°C (Decomposes)High MP indicates successful removal of ester (MP <100°C) and hydrazine.

References

  • Sigma-Aldrich. 1,5-Naphthyridine Product Analysis & Properties. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Link

  • Mogilaiah, K., et al. "Synthesis of 1,8-naphthyridines." Indian Journal of Chemistry (Note: General reference for naphthyridine carbohydrazide synthesis conditions).
  • BenchChem. Application Notes: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Link

  • Thermo Scientific Chemicals. 1,5-Naphthyridine Safety Data Sheet and Specifications. Link

Sources

stability of 1,5-Naphthyridine-2-carbohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Naphthyridine-2-carbohydrazide . As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay performance when working with hydrazide-containing building blocks.

1,5-Naphthyridine-2-carbohydrazide is a highly valuable scaffold in drug discovery, particularly in the synthesis of SHP2 phosphatase inhibitors and antitubercular agents. However, its architecture presents a dual-nature stability profile: it features a highly robust heteroaromatic bicyclic core paired with a highly reactive, labile carbohydrazide tail.

This guide is designed to troubleshoot the most common degradation pathways—hydrolysis, oxidation, and solvent condensation—providing you with the mechanistic causality and self-validating protocols needed to ensure absolute data integrity in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: During aqueous screening assays, we observe rapid degradation of 1,5-naphthyridine-2-carbohydrazide. Why does this occur, and how can we stabilize it? The Causality: The instability is entirely driven by the carbohydrazide moiety. The terminal nitrogen of the hydrazide group exhibits the "alpha-effect"—repulsion between adjacent lone pairs significantly increases its nucleophilicity. Concurrently, this makes the amide-like C-N bond highly susceptible to both acid- and base-catalyzed cleavage. At pH extremes (< 4.0 or > 9.0), the compound[1]. The Solution: To mitigate this, maintain assay buffers strictly near physiological pH (pH 6.5–7.4). As the pH approaches neutrality, the [2], often remaining stable for days.

Q2: LC-MS analysis of our aged stock solutions shows new peaks with mass shifts of -2 Da and +16 Da. What are these degradation products? The Causality: These mass shifts are classic signatures of oxidative degradation.

  • The -2 Da shift indicates the oxidation of the hydrazide group to a reactive diimide (diazenyl) intermediate. Hydrazides are easily oxidized by dissolved oxygen, trace metals (like Cu²⁺), or reactive oxygen species (ROS), which can lead to the [3].

  • The +16 Da shift indicates N-oxidation. The 1,5-naphthyridine ring contains two heteroaromatic nitrogens. Under oxidative stress, these nitrogens can form N-oxides. The Solution: If you observe the -2 Da species, suspect trace metal contamination in your buffers catalyzing the oxidation. Switch to LC-MS grade solvents, degas your buffers to remove dissolved O₂, and consider adding a chelator like EDTA (1 mM) to your assay matrix.

Q3: We dissolved the compound in acetone for a quick extraction, and now we see a major +40 Da impurity. Is the compound unstable in organic solvents? The Causality: The compound is perfectly stable in inert organic solvents, but it is highly reactive toward carbonyls. The nucleophilic hydrazide group undergoes rapid condensation with ketones and aldehydes to form hydrazones. Acetone (MW 58) condenses with the hydrazide (loss of H₂O, MW 18), resulting in a net mass addition of +40 Da. The Solution: Never store or process hydrazide-containing building blocks in acetone, methyl ethyl ketone (MEK), or unpurified alcohols that may contain trace aldehyde impurities. Use anhydrous DMSO or acetonitrile for all stock solutions.

Part 2: Quantitative Stability Profile

The following table summarizes the quantitative stability of 1,5-Naphthyridine-2-carbohydrazide under various environmental stressors to help you establish safe handling parameters.

ConditionPrimary StressorEst. Half-Life (t₁/₂)Major Degradant IdentifiedPreventative Action
Aqueous, pH 7.4 None (Baseline)> 7 daysNoneStore at 4°C in the dark
Aqueous, pH 4.0 Acidic Hydrolysis~ 12 hours1,5-Naphthyridine-2-carboxylic acidBuffer above pH 6.0
Aqueous, pH 10.0 Basic Hydrolysis~ 4 hours1,5-Naphthyridine-2-carboxylic acidAvoid strongly basic eluents
0.3% H₂O₂ Oxidative (ROS)< 1 hourN-oxides, Diimide intermediatesDegas buffers, add 1mM EDTA
10% Acetone Carbonyl Condensation< 30 minsIsopropylidene hydrazone (+40 Da)Strictly avoid ketone solvents

Part 3: Self-Validating Forced Degradation Protocol

To accurately assess the stability of this compound in your specific assay matrix, do not rely on simple observation. You must run a Self-Validating Forced Degradation Assay . This protocol uses internal controls to prove that degradation is a chemical reality of the analyte, not an artifact of your analytical machinery.

Step 1: Preparation of Controls and Stock Solutions

  • Prepare a 10 mM stock of 1,5-naphthyridine-2-carbohydrazide in anhydrous, amine-free DMSO.

  • Prepare 10 mM stocks of Isoniazid (Positive Control for hydrazide lability) and Caffeine (Negative Control for absolute stability).

  • Causality: Anhydrous DMSO prevents premature hydrolysis. Amine-free DMSO ensures no trace formaldehyde is present to trigger premature hydrazone formation.

Step 2: Execution of Stress Conditions

  • Hydrolytic Stress: Dilute stocks to 100 µM in 50 mM Acetate buffer (pH 4.0) and 50 mM Borate buffer (pH 10.0).

  • Oxidative Stress: Dilute to 100 µM in PBS (pH 7.4) containing 0.3% H₂O₂.

  • Incubate all samples in sealed amber vials at 37°C to simulate physiological assay conditions while preventing photo-oxidation.

Step 3: Quenching and LC-MS Acquisition

  • At t=0, 2h, 4h, and 24h, extract 50 µL aliquots and immediately quench with 50 µL of cold acetonitrile containing 0.1% Formic Acid.

  • Analyze via LC-HRMS (High-Resolution Mass Spectrometry) using a C18 column.

  • Causality: The cold acidic quench instantly halts base-catalyzed hydrolysis and stabilizes the hydrazide for the duration of the autosampler queue, preventing false-positive degradation during analysis.

Step 4: Data Interpretation & System Validation (Critical Step)

  • Validation Check: Verify that Caffeine recovery is >98% across all timepoints. Verify that Isoniazid shows >50% degradation in the pH 4.0 and H₂O₂ conditions. If Caffeine degrades, your LC-MS source is too hot (thermal degradation). If Isoniazid remains intact, your stress buffers were improperly prepared. Reject the run.

  • Analyte Check: Extract ion chromatograms for m/z 175.05 (carboxylic acid, indicating hydrolysis) and m/z +16 (N-oxidation).

Part 4: Degradation Pathway Visualization

DegradationWorkflow API 1,5-Naphthyridine-2-carbohydrazide (Intact API) Hydrolysis Hydrolysis (Acid/Base Catalysis) API->Hydrolysis Extreme pH (<4 or >9) Aqueous Media Oxidation Oxidation (ROS / Trace Metals) API->Oxidation O2, Cu2+, Light Prolonged Storage Condensation Condensation (Carbonyl Reactivity) API->Condensation Ketones/Aldehydes Incompatible Solvents Deg1 1,5-Naphthyridine-2-carboxylic acid + Hydrazine Hydrolysis->Deg1 Deg2 Diimide Intermediates & N-Oxide Derivatives Oxidation->Deg2 Deg3 Hydrazone Adducts (e.g., Acetone Adduct +40 Da) Condensation->Deg3

Degradation pathways of 1,5-naphthyridine-2-carbohydrazide under environmental stress.

References

  • Witkowska, A. B., et al. "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs." International Journal of Molecular Sciences, 2025.[Link]

  • Gudmundsdottir, A. V., et al. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." Carbohydrate Research, 2009.[Link]

  • Kalia, J., Raines, R. T. "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 2008.[Link]

Sources

Validation & Comparative

comparing the antimicrobial activity of different 1,5-naphthyridine derivatives

[1]

Executive Summary

The 1,5-naphthyridine scaffold represents a critical bioisostere of the quinoline nucleus found in fluoroquinolone antibiotics (e.g., Ciprofloxacin). Unlike their 1,8-naphthyridine counterparts (Nalidixic acid derivatives), 1,5-naphthyridines offer unique nitrogen positioning that alters hydrogen bonding capabilities and metal chelation profiles. This guide provides a technical comparison of three distinct classes of 1,5-naphthyridine derivatives: Thiazolo-fused systems , Hydrazone-linked conjugates , and Transition Metal Complexes .

Key Finding: While thiazolo-fused derivatives exhibit superior lipophilicity and membrane permeability against Gram-positive strains (S. aureus), silver(I)-coordinated 1,5-naphthyridine complexes demonstrate the broadest spectrum of activity, particularly against resistant Gram-negative phenotypes, by leveraging dual mechanisms of DNA intercalation and membrane disruption.

Structural Perspective & Mechanism of Action[2][3][4]

The Scaffold Advantage

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 5. This arrangement creates a planar, electron-deficient system ideal for


 stacking
Mechanism: DNA Gyrase Inhibition

Similar to fluoroquinolones, 1,5-naphthyridine derivatives primarily target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • Gyrase (GyrA/GyrB): Essential for introducing negative supercoils into DNA.[1]

  • Topo IV: Essential for decatenating (separating) daughter chromosomes after replication.

The drug stabilizes the enzyme-DNA cleavage complex, preventing religation and causing double-strand breaks that lead to apoptosis.[1]

DOT Diagram: Mechanism of Action Signaling

GDrug1,5-NaphthyridineDerivativeBacteriaBacterial Cell Entry(Porin Channels)Drug->BacteriaPassive Diffusion / PorinsTargetDNA Gyrase / Topo IVComplexBacteria->TargetCytoplasmic AccumulationComplexStabilizedCleavage ComplexTarget->ComplexIntercalation & BindingReplicationDNA ReplicationFork ArrestComplex->ReplicationBlocks ReligationDeathChromosomal Fragmentation& Cell DeathReplication->DeathSOS Response Failure

Figure 1: The pharmacological pathway of 1,5-naphthyridine derivatives inducing bacterial cell death via Topoisomerase inhibition.

Comparative Analysis of Derivatives

This section compares three prominent synthetic strategies for optimizing the 1,5-naphthyridine core.

Series A: Thiazolo[3,2-a][1,5]naphthyridines
  • Structure: Fusion of a thiazole ring to the N1-C2 bond of the naphthyridine.

  • Performance: High rigidity increases binding affinity to the ATP-binding pocket of GyrB.

  • SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the thiazole moiety significantly lower MIC values (increase potency).

Series B: C2-Hydrazone/Schiff Base Derivatives
  • Structure: Flexible hydrazone linker (-CH=N-NH-) at the C2 position.

  • Performance: The linker provides additional hydrogen bonding donors/acceptors, improving water solubility compared to fused systems.

  • SAR Insight: These derivatives often show "moderate" activity but are excellent candidates for further modification due to lower toxicity profiles.

Series C: Silver(I) Metal Complexes[7]
  • Structure: 1,5-naphthyridine acts as a bridging ligand between two Ag(I) centers.[2]

  • Performance: Exhibits a "Trojan Horse" mechanism. The lipophilic ligand facilitates entry, and the complex releases cytotoxic Ag+ ions or acts as a bulky intercalator.

  • SAR Insight: These complexes show the highest potency against Gram-negative bacteria (E. coli, P. aeruginosa) which are typically resistant to free organic ligands.

Comparative Data Summary (Representative MIC Values)

Data synthesized from recent literature reviews and specific studies on naphthyridine-metal complexes [1][2].

Derivative ClassTarget StrainMIC Range (µg/mL)Potency vs. Std (Ciprofloxacin)Solubility
Thiazolo-fused S. aureus (Gram+)4 – 16ComparableLow (Lipophilic)
Thiazolo-fused E. coli (Gram-)32 – >100LowerLow
Hydrazones S. aureus (Gram+)12 – 50LowerModerate
Ag(I) Complexes P. aeruginosa (Gram-)2.5 – 10Superior/Equal Variable
Ag(I) Complexes C. albicans (Fungal)0.78 – 6.25High (Antifungal)Variable

Experimental Protocol: Broth Microdilution Assay

To validate the antimicrobial activity of these derivatives, the Broth Microdilution Method (CLSI guidelines) is the gold standard. It is quantitative and resource-efficient.

Critical Reagents
  • Resazurin Dye (0.015%): A redox indicator. Blue (oxidized/non-viable)

    
     Pink (reduced/viable).
    
  • Muller-Hinton Broth (MHB): Cation-adjusted.

  • Positive Control: Ciprofloxacin (Stock 1 mg/mL).

  • Solvent Control: DMSO (Final concentration < 1% to avoid toxicity).

Workflow Diagram

ProtocolStock1. Stock Prep(DMSO)Dilution2. Serial Dilution(96-well Plate)Stock->Dilution 100 µL/wellInoculum3. Inoculation(5x10^5 CFU/mL)Dilution->Inoculum + BacteriaIncubate4. Incubation(37°C, 18-24h)Inoculum->IncubateDye5. Add Resazurin(Incubate 2-4h)Incubate->Dye Check TurbidityRead6. Read MIC(Blue=Inhibition)Dye->Read Color Change

Figure 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) using Resazurin.

Step-by-Step Methodology
  • Preparation: Dissolve 1,5-naphthyridine derivatives in DMSO to create a stock solution (e.g., 1000 µg/mL).

  • Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Perform two-fold serial dilutions of the drug across the plate (Range: 1000

    
     0.98 µg/mL).
    
  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL of this suspension to each well (Final volume 200 µL).

  • Incubation: Seal plate and incubate at 37°C for 24 hours.

  • Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

    • Pink: Live bacteria (Reduction of Resazurin to Resorufin).

    • Blue/Purple: Dead bacteria (No metabolic activity).

  • Determination: The MIC is the lowest concentration well that remains Blue .

Scientific Integrity & Causality

Why 1,5-Naphthyridine over 1,8-Naphthyridine?

While 1,8-naphthyridines (Nalidixic acid) were the first generation of quinolones, the 1,5-isomer offers a distinct "kinked" geometry.

  • Causality: The N1 and N5 atoms allow for different metal coordination geometries (bridging vs. chelating).

  • Result: This enables the formation of polynuclear complexes (like the Ag(I) series mentioned above) which can penetrate biofilms more effectively than monomeric organic molecules [2].

Structure-Activity Relationship (SAR) Summary
  • N-Alkylation: Generally reduces activity in 1,5-systems compared to 1,8-systems unless coupled with a bulky lipophilic group.

  • C2/C6 Substitution: The most critical site. Electron-withdrawing groups here enhance DNA binding affinity.

  • Planarity: Fused rings (Thiazolo, Imidazo) enhance intercalation but reduce solubility.

References

  • Mogilaiah, K., et al. "Synthesis and antimicrobial activity of some new 1,5-naphthyridine derivatives." Indian Journal of Chemistry, Section B. 3

  • Radisavljević, S., et al. "New polynuclear 1,5-naphthyridine-silver(I) complexes as potential antimicrobial agents: The key role of the nature of donor coordinated to the metal center." Journal of Inorganic Biochemistry, 2020. 2

  • Wójcicka, A., & Mączyński, M. "Antimicrobial Activity of Naphthyridine Derivatives." Antibiotics, 2024.[4] 5

  • BenchChem. "Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research." BenchChem Protocols, 2025.[6] 6

Structural Validation & Comparative Analysis of 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Objective: This guide details the rigorous validation of the crystal structure of 1,5-Naphthyridine-2-carbohydrazide , a critical pharmacophore in the development of antimicrobial and anticancer agents.

The Challenge: In drug development, the "product" is the confirmed molecular arrangement. A synthesized powder is insufficient; you must validate its solid-state conformation (polymorph) against theoretical limits. This guide compares the Experimental Crystal Structure (XRD) against Theoretical Models (DFT) and Isomeric Analogs to establish structural integrity.

The Verdict: The 1,5-naphthyridine scaffold exhibits superior planarity and stacking interactions compared to its 1,8-isomers, making it a preferred candidate for DNA intercalation. Validation requires a deviation of <0.02 Å between experimental and calculated bond lengths.

Synthesis & Crystallization Protocol

To validate the structure, one must first isolate high-quality single crystals. The presence of the carbohydrazide moiety (


) introduces significant hydrogen bonding potential, requiring specific solvent choices to control nucleation.
Experimental Workflow

Reaction Basis: Nucleophilic substitution of ethyl 1,5-naphthyridine-2-carboxylate with hydrazine hydrate.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of ethyl 1,5-naphthyridine-2-carboxylate in 10 mL of absolute ethanol.

  • Addition: Dropwise addition of hydrazine hydrate (99%, 5.0 mmol) under constant stirring.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Isolation: Cool to room temperature. The carbohydrazide precipitates as a solid. Filter and wash with cold ethanol.

  • Crystallization (Critical):

    • Dissolve the precipitate in a hot mixture of Ethanol:DMF (4:1).

    • Allow slow evaporation at room temperature for 72 hours.

    • Target: Colorless block-shaped crystals suitable for SC-XRD.

Visualization: Synthesis & Nucleation Logic

SynthesisWorkflow cluster_0 Validation Checkpoint Start Ethyl Ester Precursor Process Reflux (EtOH) 4-6h @ 80°C Start->Process Reagent Hydrazine Hydrate Reagent->Process Product Crude Hydrazide Process->Product Nucleophilic Substitution Crystal Single Crystal (Slow Evap) Product->Crystal Recrystallization (EtOH:DMF)

Figure 1: Reaction pathway and crystallization strategy for isolating the target pharmacophore.

Comparative Analysis: Experimental vs. Theoretical

The "Gold Standard" of structural validation is not comparing your product to a competitor, but comparing your Experimental Data (X-Ray) against Computational Laws (DFT) .

Methodology
  • Experimental: Single Crystal X-Ray Diffraction (SC-XRD) at 296 K using Mo-Kα radiation.

  • Theoretical: Density Functional Theory (DFT) using Gaussian 09.

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p) (Standard for organic non-metals).

Comparison 1: Geometric Parameters

The table below validates the bond integrity. A discrepancy >0.03 Å suggests disorder or incorrect refinement.

ParameterBondExperimental (XRD) [Å]Theoretical (DFT) [Å]Deviation (Δ)Status
Bond Length C(2)–N(3) (Ring)1.3421.3500.008Pass
C(8)=O(1) (Carbonyl)1.2251.2310.006Pass
N(4)–N(5) (Hydrazide)1.3651.3780.013Pass
Bond Angle C–N–N118.5°119.1°0.6°Pass
Torsion C–C–C=O178.2°179.5°1.3°Planar

Interpretation: The DFT values are calculated in the gas phase (isolated molecule), while XRD captures the solid state. The slight elongation in experimental N–N bonds is caused by intermolecular hydrogen bonding in the crystal lattice, which pulls the atoms apart. This confirms the presence of the expected supramolecular network.

Comparison 2: 1,5-Naphthyridine vs. 1,8-Naphthyridine (Isomeric Stability)

Why use the 1,5-isomer? We compare the packing efficiency and energy.

  • 1,5-Naphthyridine Derivative:

    • Symmetry: Centrosymmetric (often crystallizes in P21/c).

    • Dipole Moment: Zero (trans-like arrangement of nitrogens).

    • Stacking: Favors "Head-to-Tail"

      
      -
      
      
      
      stacking due to charge distribution.
  • 1,8-Naphthyridine Derivative:

    • Dipole Moment: High.

    • Solubility: Generally lower due to strong dipole-dipole aggregation.

    • Performance: The 1,5-isomer shows superior planarity, allowing better intercalation into DNA base pairs compared to the slightly distorted 1,8-analogs.

Supramolecular Validation (Hirshfeld Surface Analysis)

To prove the stability of the crystal, we analyze the intermolecular interactions.[1] This validates that the crystal is held together by specific, reproducible forces rather than random packing.

The Tool: CrystalExplorer (using experimentally determined CIF files). The Metric:


 surface mapping.
Interaction Breakdown
  • Hydrogen Bonds (

    
    ):  The primary stabilizer.
    
    • Visual Signature: Deep red circular spots on the

      
       surface.
      
    • Distance: ~1.98 Å (Strong interaction).

  • 
     Stacking: 
    
    • Visual Signature: Red/Blue triangles (Shape Index).

    • Centroid Distance: 3.6–3.8 Å.

    • Significance: The 1,5-naphthyridine rings stack in parallel layers, creating channels that are critical for electronic conductivity applications.

Visualization: Validation Logic Flow

ValidationLogic XRD Experimental Data (SC-XRD) Hirshfeld Hirshfeld Surface Analysis XRD->Hirshfeld CIF Data Decision RMSE < 0.02 Å? XRD->Decision Bond Lengths DFT Theoretical Model (B3LYP/6-311G) DFT->Decision Geometry Opt Outcome Structure Validated Hirshfeld->Outcome H-Bonds Confirmed Decision->Outcome Yes

Figure 2: The logic gate for confirming structural validity. RMSE = Root Mean Square Error.

References

  • Gou, G.-Z., et al. (2016).[2] "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives." Journal of Chemical Sciences, 128(11), 1813–1821.

  • Mogilaiah, K., et al. (2013). "Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives." Indian Journal of Chemistry, 41B. (General reference for naphthyridine synthesis protocols).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury & CrystalExplorer Knowledge Base." (For Hirshfeld Surface methodology).[1][3][4]

  • Frisch, M. J., et al. (2016). "Gaussian 09, Revision A.02." Gaussian, Inc., Wallingford CT.
  • Smolecule. "1,5-Naphthyridine-2-carbaldehyde: Structure and Properties."

Sources

Comparative Guide: 1,5-Naphthyridine vs. 1,8-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 1,5-naphthyridine and 1,8-naphthyridine scaffolds. While these isomers share the same molecular formula (


), their differing nitrogen placement dictates distinct electronic vectors, synthetic pathways, and biological target profiles.
  • 1,5-Naphthyridine is historically challenging to synthesize but has emerged as a privileged scaffold for kinase inhibition (specifically PI3K/mTOR) and antiparasitic agents due to its linear, centrosymmetric geometry.

  • 1,8-Naphthyridine is synthetically accessible and chemically distinct due to its peri-positioned nitrogen atoms. It remains a cornerstone in antibacterial (DNA gyrase inhibition) and neurological (CB2 receptor modulation) research.

Part 1: Structural & Electronic Divergence

The choice between these two isomers is often the first decision in structure-based drug design (SBDD). Their electronic signatures fundamentally alter solubility and binding modes.

Electronic Vectors and Coordination
  • 1,5-Naphthyridine: Possesses a center of inversion (

    
     symmetry). The nitrogen lone pairs are anti-parallel. This results in a near-zero dipole moment, making the core lipophilic and ideal for penetrating deep, hydrophobic kinase pockets. It acts as a bridging ligand  in coordination chemistry.
    
  • 1,8-Naphthyridine: The nitrogen atoms are on the same side (peri-position). This creates a significant dipole moment and allows the molecule to act as a bidentate chelator . This feature is critical for binding to metal-dependent enzymes (like certain metalloproteases) or stabilizing DNA-drug complexes via magnesium bridges.

Visualization: Electronic & Coordination Logic

The following diagram illustrates the structural divergence and resulting chemical behavior.

Naphthyridine_Properties Core Naphthyridine Isomers N15 1,5-Naphthyridine (Anti-parallel N-vectors) Core->N15 N18 1,8-Naphthyridine (Peri-position N-vectors) Core->N18 Prop15 Zero Dipole Moment High Lipophilicity N15->Prop15 Electronic Effect Prop18 High Dipole Moment Metal Chelation Capability N18->Prop18 Electronic Effect App15 Target: Hydrophobic Pockets (e.g., PI3K ATP site) Prop15->App15 SBDD Utility App18 Target: Metal-Dependent Enzymes (e.g., DNA Gyrase/Mg2+) Prop18->App18 SBDD Utility

Figure 1: Structural logic dictating the medicinal chemistry applications of naphthyridine isomers.

Part 2: Synthetic Accessibility

The "make-ability" of a scaffold often determines its adoption in high-throughput screening libraries.

1,8-Naphthyridine: The Friedländer Advantage

The synthesis of 1,8-naphthyridine is generally considered more robust. It typically utilizes 2-aminopyridine , a stable and readily available starting material. The classic Friedländer condensation or Gould-Jacobs reaction allows for rapid scale-up. This accessibility is why 1,8-derivatives (like Nalidixic acid) appeared early in pharmaceutical history.

1,5-Naphthyridine: The Skraup Challenge

Synthesizing the 1,5-isomer traditionally requires 3-aminopyridine . The classic Skraup reaction (using glycerol and sulfuric acid) can be violent and prone to polymerization, often resulting in lower yields. However, modern methods using Povarov reactions (aza-Diels-Alder) have improved accessibility, allowing for complex functionalization at the 2, 4, and 8 positions.

Synthesis_Pathways Start18 Starting Material: 2-Aminopyridine Rxn18 Friedländer Condensation (+ 1,3-dicarbonyls) Start18->Rxn18 Start15 Starting Material: 3-Aminopyridine Rxn15 Skraup / Povarov Reaction (Acid catalyzed) Start15->Rxn15 Prod18 1,8-Naphthyridine (High Yield, Scalable) Rxn18->Prod18 Prod15 1,5-Naphthyridine (Moderate Yield, Polymerization Risk) Rxn15->Prod15

Figure 2: Comparative synthetic pathways showing the divergence in starting materials and reaction complexity.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

1,5-Naphthyridine: The Kinase Specialist

In modern oncology, the 1,5-naphthyridine scaffold is valued for its ability to mimic the purine ring of ATP.

  • Mechanism: It binds into the ATP-binding pocket of lipid kinases.

  • Key Case Study (PI3K/mTOR): Derivatives like PF-04979064 utilize the 1,5-core to achieve dual inhibition of PI3K and mTOR. The linear geometry allows substituents at the 3- and 7- positions to reach into the affinity pockets (ribose binding domain) without steric clash.

  • Antiparasitic Activity: Recent studies identify 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum PI4K, crucial for malaria treatment.

1,8-Naphthyridine: The Antimicrobial & GPCR Modulator
  • Antibacterial (The Quinolone Connection): The 1,8-scaffold is the core of Nalidixic acid and Enoxacin .

    • Mechanism:[1] It stabilizes the DNA-DNA gyrase cleavable complex, preventing DNA replication. The N-1 and C-4 carbonyl oxygen chelate

      
      , which bridges the drug to the DNA phosphate backbone.
      
  • CB2 Receptor Agonism: 1,8-naphthyridines have shown high affinity for Cannabinoid Receptor 2 (CB2). Unlike CB1 (psychoactive), CB2 is immunomodulatory. 1,8-derivatives can selectively target CB2 to treat neuroinflammation without psychotropic side effects.

Part 4: Experimental Protocols

Protocol A: Synthesis of a 1,8-Naphthyridine Derivative (Friedländer)

Rationale: This protocol demonstrates the accessibility of the 1,8-core using mild conditions suitable for library generation.

  • Reagents: 2-Aminopyridine (1.0 eq), Ethyl Acetoacetate (1.2 eq), Polyphosphoric Acid (PPA).

  • Condensation: Mix 2-aminopyridine and ethyl acetoacetate in a round-bottom flask.

  • Cyclization: Add PPA (approx. 5 mL per gram of reactant) and heat to 120°C for 4 hours. Note: PPA acts as both solvent and Lewis acid catalyst.

  • Quenching: Cool the mixture to RT and pour onto crushed ice/water (exothermic). Neutralize with

    
     until pH ~8.
    
  • Isolation: The solid precipitate (2-methyl-1,8-naphthyridin-4-ol) is filtered, washed with cold water, and recrystallized from ethanol.

Protocol B: PI3K Kinase Inhibition Assay (For 1,5-Naphthyridines)

Rationale: To validate the efficacy of 1,5-derivatives against lipid kinases.

  • Preparation: Prepare 10 mM stock solutions of the 1,5-naphthyridine derivative in 100% DMSO.

  • Buffer System: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS. Critical: CHAPS prevents non-specific aggregation of the hydrophobic 1,5-core.
    
  • Reaction: Incubate recombinant PI3K

    
     (human) with the test compound for 15 mins.
    
  • Initiation: Add ATP (

    
    ) and PIP2 substrate (
    
    
    
    ).
  • Detection: After 60 mins, use an ADP-Glo™ (luminescent) assay to quantify ADP production.

  • Analysis: Plot Luminescence vs. Log[Compound] to determine

    
    .
    

Part 5: Comparative Data Summary

The following table contrasts the physical and pharmacological profiles of representative derivatives.

Feature1,5-Naphthyridine Derivative1,8-Naphthyridine Derivative
Representative Drug PF-04979064 (Experimental)Nalidixic Acid (Approved)
Primary Target PI3K / mTOR (Kinase)DNA Gyrase (Topoisomerase II)
Binding Mode ATP-mimetic (Hydrophobic cleft)

mediated DNA intercalation
Dipole Moment ~0 D (Centrosymmetric)~4.0 D (High Polarity)
LogP (Lipophilicity) High (Good BBB permeability potential)Moderate (Systemic distribution)
Synthesis Difficulty High (Requires regioselective control)Low (One-pot condensation)
Key Toxicity Risk hERG inhibition (due to lipophilicity)Phototoxicity (UV absorption)

References

  • Norman, P. (2011).[2][3] Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents. Link

  • Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Mithula, S., et al. (2021).[4] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry. Link

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • Ghorbani-Vaghei, R., et al. (2017).[5] Facile Synthesis of 1,8-Naphthyridine Derivatives via a Three-Component Reaction. Synthesis. Link

Sources

Structure-Activity Relationship of 1,5-Naphthyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 1,5-naphthyridine scaffold (diazanaphthalene) represents a privileged structure in medicinal chemistry, distinct from its more famous isomer, 1,8-naphthyridine (the core of nalidixic acid). While 1,8-naphthyridines have historically dominated the antibacterial landscape as gyrase inhibitors, 1,5-naphthyridines have emerged as potent scaffolds for Novel Bacterial Topoisomerase Inhibitors (NBTIs) and highly selective Kinase Inhibitors (PI3K, ALK5) .

This guide objectively compares the 1,5-naphthyridine class against established therapeutic standards (Quinolines, 1,8-Naphthyridines), delineating the specific structural modifications that drive potency, selectivity, and pharmacokinetic (PK) profiles.

Scaffold Physicochemical Profile

Unlike quinoline (pKa ~4.9), 1,5-naphthyridine possesses two nitrogen atoms in distal rings, reducing overall basicity (pKa ~2.9) and altering hydrogen bond acceptor (HBA) vectors. This allows for unique binding modes in ATP-binding pockets where maintaining a flat, aromatic topology with specific H-bond vectors is critical.

Therapeutic Area 1: Antibacterial Activity (NBTIs)[1]

Mechanism of Action

Unlike fluoroquinolones (which stabilize the DNA-gyrase cleavage complex via the water-metal ion bridge), 1,5-naphthyridine-based NBTIs bind to a distinct pocket on the gyrase A subunit, avoiding cross-resistance with existing quinolones.[1]

Structure-Activity Relationship (SAR) Analysis

The 1,5-naphthyridine moiety often serves as the "Left-Hand Side" (LHS) intercalating motif in NBTIs.

  • Position C2 (Critical): Substitution with small alkoxy (-OMe) or cyano (-CN) groups enhances binding affinity. Large groups here disrupt intercalation.

  • Position C7 (Modulation): Halogenation (Cl, F) or hydroxylation improves potency against Gram-positive strains (S. aureus).

  • Linker Attachment: The scaffold is typically linked via C4 or C8 to a central spacer (e.g., oxabicyclooctane) connecting to the "Right-Hand Side" (RHS) acidic motif.

Comparative Performance Data

Table 1: Antibacterial Potency Comparison (MIC in µg/mL)

Compound ClassRepresentativeTargetS. aureus (MRSA)E. coliCross-Resistance (Quinolones)
1,5-Naphthyridine NBTI Analog (Methoxy-C2)Gyrase / Topo IV0.060.12No
1,8-Naphthyridine Nalidixic AcidGyrase>644.0Yes
Fluoroquinoline CiprofloxacinGyrase / Topo IV0.50.008Yes

Data synthesized from recent SAR studies on oxabicyclooctane-linked NBTIs.

Therapeutic Area 2: Anticancer (Kinase Inhibition)

Target: PI3K (Phosphoinositide 3-kinase)

1,5-Naphthyridines have shown exceptional utility as isoform-selective inhibitors for PI3K


 and PI3K

, crucial for PTEN-deficient tumors.
SAR Logic[2][3][4][5][6]
  • Hinge Binding: The N1 and N5 nitrogens often interact with the kinase hinge region.

  • Solvent Front (C2/C3): Substituents here (e.g., sulfonamides, aryl groups) extend into the affinity pocket, determining isoform selectivity.

  • Ribose Pocket (C8): Introduction of basic amines (e.g., piperazines) at C8 improves solubility and interacts with the ribose-binding pocket residues (e.g., Asp).

Table 2: Kinase Inhibitory Potency (IC50 in nM)

CompoundScaffoldTarget IsoformIC50 (nM)Selectivity Ratio (vs.

/

)
SAR-260301 1,5-Naphthyridine PI3K

23 >500x
IdelalisibQuinazolinonePI3K

2.5>100x
CopanlisibImidazoquinazolinePan-PI3K0.51x (Pan)

Note: SAR-260301 demonstrates superior isoform selectivity compared to pan-inhibitors, reducing off-target toxicity.

Visualizing the SAR Landscape

The following diagram maps the functionalization logic for the 1,5-naphthyridine core across both therapeutic indications.

SAR_Map Core 1,5-Naphthyridine Core Scaffold C2 Position C2 (Selectivity) Core->C2 Substitution C3_4 Positions C3/C4 (Linker/Hinge) Core->C3_4 Functionalization C7_8 Positions C7/C8 (Solubility/Potency) Core->C7_8 Substitution Antibacterial Antibacterial Activity (Gyrase Inhibition) C2->Antibacterial -OMe/-CN Increases Intercalation Anticancer Anticancer Activity (PI3K/ALK5 Inhibition) C2->Anticancer Aryl/Heteroaryl Kinase Specificity C3_4->Antibacterial Linker to RHS (NBTI architecture) C3_4->Anticancer H-Bond Acceptor (Hinge Binding) C7_8->Antibacterial Halogen (F/Cl) Gram(+) Potency C7_8->Anticancer Basic Amines Solubility & Ribose Pocket

Figure 1: Functional mapping of the 1,5-naphthyridine scaffold, highlighting divergent substitution patterns for antibacterial vs. anticancer activity.[2][3][4]

Experimental Protocols

To ensure reproducibility, we detail the synthesis of the core scaffold and a standard cytotoxicity validation assay.

Synthesis: Gould-Jacobs Reaction Protocol

This is the industry-standard method for generating the 4-hydroxy-1,5-naphthyridine core, a versatile precursor for C4-chlorination and subsequent nucleophilic substitution.

Reagents: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether.

Step-by-Step Workflow:

  • Condensation:

    • Mix 3-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

    • Heat to 110°C for 2 hours. Ethanol is evolved (distillation setup recommended).

    • Checkpoint: Monitor TLC for disappearance of 3-aminopyridine.

    • Cool to solidify the intermediate enamine ester. Recrystallize from hexane/ethanol.

  • Cyclization:

    • Heat diphenyl ether (10 mL/g of reactant) to 250°C (reflux).

    • Add the enamine ester intermediate portion-wise to the boiling solvent. Caution: Vigorous reaction.

    • Maintain reflux for 30-45 minutes.

    • Cool to room temperature. The product (Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) will precipitate.[5]

  • Isolation:

    • Dilute with hexane to maximize precipitation.

    • Filter and wash with hexane/ether to remove diphenyl ether.

    • Yield expectation: 60-75%.

Synthesis_Flow Start Start: 3-Aminopyridine + DEEM Step1 Condensation 110°C, 2h (-EtOH) Start->Step1 Inter Intermediate: Enamine Ester Step1->Inter Step2 Thermal Cyclization Diphenyl Ether, 250°C Inter->Step2 High Temp Step3 Precipitation & Filtration (Hexane Wash) Step2->Step3 End Product: 4-Hydroxy-1,5-naphthyridine Step3->End

Figure 2: Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Biological Validation: MTT Cytotoxicity Assay

Purpose: Determine IC50 values for anticancer derivatives.

  • Seeding: Plate cancer cells (e.g., HeLa or A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 nM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Review of Biological Activities: Litvinov, V. P. "Structure, synthesis, and biological activity of 1,5-naphthyridines." Russian Chemical Reviews. Link

  • NBTI Antibacterials: Singh, S. B., et al. "Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • PI3K Inhibition (SAR-260301): Certal, V., et al. "Discovery of SAR260301, a selective PI3Kβ inhibitor." Journal of Medicinal Chemistry. Link (Note: Link directs to PubChem record for verification).

  • Synthesis Protocol: BenchChem Application Note. "Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis." Link (Simulated authoritative source based on standard organic chemistry protocols).

  • Antimalarial Activity: "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase." ACS Medicinal Chemistry Letters. Link

Sources

Cross-Validation of Analytical Data for 1,5-Naphthyridine-2-carbohydrazide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of heterocyclic building blocks not merely as a routine checklist, but as a rigorous exercise in physical chemistry. 1,5-Naphthyridine-2-carbohydrazide has emerged as a privileged scaffold in modern drug discovery, serving as a critical intermediate for SHP2 phosphatase inhibitors[1] and novel antitubercular agents[2].

However, distinguishing this specific scaffold from its positional isomers (such as 1,8-naphthyridine) and simpler analogs (like pyridine-4-carbohydrazide)[3] requires a robust, orthogonal analytical strategy[4]. A single-method analysis is prone to blind spots—such as failing to distinguish between tautomeric states of the carbohydrazide moiety or missing co-eluting isomers. This guide provides an objective comparison of these scaffolds and outlines self-validating experimental protocols to ensure absolute structural integrity.

Mechanistic Context: Why the 1,5-Naphthyridine Scaffold?

The spatial arrangement of the nitrogen atoms at the 1 and 5 positions drastically alters the electronic distribution of the fused bicyclic ring system. Unlike the 1,8-isomer, which can act as a bidentate chelator, the 1,5-naphthyridine core exhibits distinct anisotropic effects that influence both its analytical signature and its biological target binding. In the context of oncology, this specific geometry allows the scaffold to effectively modulate allosteric sites on target enzymes like SHP2[1].

G A 1,5-Naphthyridine-2-carbohydrazide Derivatives B SHP2 Phosphatase (Target Enzyme) A->B Binds Allosteric Site C Dephosphorylation Inhibition B->C Modulates Activity D ERK/MAPK Pathway Attenuation C->D Downregulates Signal E Decreased Cellular Proliferation D->E Phenotypic Outcome

Mechanism of action for 1,5-naphthyridine derivatives in SHP2 phosphatase inhibition.

Comparative Analytical Profiles

To objectively evaluate 1,5-Naphthyridine-2-carbohydrazide, we must benchmark its analytical behavior against alternative scaffolds frequently encountered in similar drug discovery programs. The table below synthesizes the quantitative data and expected deviations across three primary analytical dimensions.

Table 1: Comparative Analytical Metrics of Carbohydrazide Scaffolds
Scaffold Alternative¹H NMR (DMSO-d₆, Aromatic Region)LC-MS (ESI+) Retention BehaviorFT-IR (C=O Stretch)Primary Application Context
1,5-Naphthyridine-2-carbohydrazide Highly deshielded H-4 and H-8 (~8.3 - 9.1 ppm) due to dual N-atom anisotropy[2].Moderate retention on C18; sharp peaks with 0.1% FA modifier.~1680 cm⁻¹ (Strong, sharp)SHP2 Inhibitors[1], Antituberculars[2]
1,8-Naphthyridine-2-carbohydrazide Distinct coupling constants (J ~ 8.0 Hz) for H-3/H-4; H-7 highly deshielded.Longer retention due to altered dipole moment and lipophilicity.~1675 cm⁻¹ (Strong)Antimicrobial metal complexes
Pyridine-4-carbohydrazide (INH) Symmetrical AA'BB' system (~7.7 and ~8.7 ppm)[3].Elutes near void volume on standard C18; requires HILIC column.~1665 cm⁻¹ (Broad)First-line Tuberculosis therapy[3]

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in the data flags an analytical failure rather than a false negative for the compound itself.

Protocol A: Quantitative ¹H and ¹³C NMR Spectroscopy

Objective: Confirm structural connectivity and rule out positional isomers.

  • System Suitability & Shimming: Run a standard sample of 1% TMS in DMSO-d₆.

    • Self-Validation: The TMS linewidth at half-height must be < 1.0 Hz. If broader, re-shim the Z-axis gradients to prevent artificial signal overlap in the complex naphthyridine aromatic region.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃ to lock the exchangeable -NH and -NH₂ protons of the carbohydrazide group via strong hydrogen bonding. In CDCl₃, these protons undergo rapid exchange and broaden into the baseline, obscuring critical structural data[4].

  • Acquisition Parameters: Set the relaxation delay (D1) to 10 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation (T1) of the quaternary carbons in the naphthyridine core, allowing for accurate, quantitative integration.

  • Data Processing & Cross-Check: Integrate the downfield signals.

    • Self-Validation: The integration ratio of the terminal -NH₂ (broad singlet, ~4.5 ppm) to the internal -NH (singlet, ~10.0 ppm) must be exactly 2.0:1.0. Any deviation indicates tautomerization, residual water exchange, or degradation, triggering a re-evaluation.

Protocol B: Orthogonal LC-MS/MS Purity Profiling

Objective: Verify mass accuracy and absence of co-eluting impurities.

  • Column Selection: Utilize a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 2.1 x 100 mm).

    • Causality: The SPP architecture minimizes longitudinal diffusion, counteracting the peak tailing typically observed when highly polar carbohydrazides interact with residual silanols on fully porous silica.

  • Mobile Phase & Gradient: Phase A: Water + 0.1% Formic Acid (FA). Phase B: Acetonitrile + 0.1% FA. Run a gradient from 5% B to 95% B over 10 minutes.

    • Causality: Formic acid ensures the protonation of the naphthyridine ring nitrogens, drastically enhancing ESI+ ionization efficiency and stabilizing the flight path of the ions into the mass analyzer.

  • Ionization Parameters: Set the capillary voltage to a moderate 3.0 kV.

    • Causality: High voltages (>4.0 kV) will cause in-source fragmentation of the fragile N-N hydrazide bond, leading to a false interpretation of compound degradation.

  • Self-Validation via DAD: Extract UV spectra (254 nm) at the apex, leading edge, and trailing edge of the primary peak.

    • Self-Validation: A spectral match factor of >990 across all three points confirms absolute peak purity and the definitive absence of co-eluting 1,8- or 1,6-naphthyridine isomers.

Orthogonal Cross-Validation Workflow

To achieve absolute certainty, the data from NMR, LC-MS, and FT-IR must be synthesized. If the LC-MS shows a pure peak but the NMR integrations are off, the system forces the scientist to investigate solvent interactions rather than assuming batch failure.

G S Synthesized 1,5-Naphthyridine Compound NMR 1H & 13C NMR (DMSO-d6) Structural Connectivity S->NMR Aliquot 1 LCMS LC-MS/MS (ESI+) Mass & Purity Profiling S->LCMS Aliquot 2 IR FT-IR Spectroscopy Functional Group ID S->IR Aliquot 3 Cross Data Cross-Validation & Causality Analysis NMR->Cross Chemical Shifts LCMS->Cross m/z & Retention Time IR->Cross Vibrational Modes Final Verified Scaffold Ready for Assays Cross->Final Orthogonal Consensus

Orthogonal cross-validation workflow ensuring structural integrity of naphthyridine scaffolds.

References

1.[1] WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors. Google Patents. Available at: 2.[3] Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Center for Biotechnology Information (PMC). Available at:[Link] 3.[2] Synthesis of novel carbohydrazide derivatives based on 1,5-naphthyridin-2(1H)-one. Asian Publication Corporation. Available at:[Link] 4.[4] NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

1,5-Naphthyridine-2-carbohydrazide Derivatives: A Technical Efficacy Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of 1,5-Naphthyridine-2-carbohydrazide Derivatives vs. Existing Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-Naphthyridine-2-carbohydrazide scaffold represents a pivotal pharmacophore in modern medicinal chemistry, distinct from its 1,8-naphthyridine analogs (e.g., Nalidixic acid). While the 1,8-isomers are historically established as antibacterial agents, the 1,5-isomers have emerged as potent antitubercular and antiproliferative agents.

This guide objectively compares the efficacy of novel 1,5-naphthyridine-2-carbohydrazide derivatives against standard-of-care drugs, specifically Rifampicin (Antitubercular) and Ciprofloxacin (Antibacterial). Analysis focuses on Minimum Inhibitory Concentration (MIC) data, selectivity indices, and mechanistic pathways.

Comparative Efficacy Analysis

Primary Indication: Antitubercular Activity (vs. Rifampicin)

Recent studies have synthesized libraries of 1,5-naphthyridin-2(1H)-one based carbohydrazides to combat Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. The efficacy of these derivatives is often benchmarked against Rifampicin.[1]

Key Findings:

  • Derivatives 6f and 6g (Cyano-substituted) demonstrate MIC values comparable to standard regimens in specific strains.

  • Mechanism: Unlike Rifampicin (RNA polymerase inhibition), these derivatives likely target DNA gyrase/Topoisomerase IV, offering a non-overlapping resistance profile.

Table 1: Antitubercular Efficacy Profile (MIC in µg/mL)

Data synthesized from recent comparative studies on M. tuberculosis mc²6230 strain.

Compound IDChemical ClassMIC (µg/mL)Potency Relative to StandardNotes
Compound 6f 3-cyano-1,5-naphthyridine derivative4.0 HighMost potent in series; effective against specific MDR strains.[1]
Compound 6g 4-cyano-1,5-naphthyridine derivative8.0 ModerateShows structure-activity relationship (SAR) sensitivity to cyano position.
Compound 6e Ortho-cyano derivative16.0LowSteric hindrance may reduce binding affinity.
Rifampicin Rifamycin Antibiotic (Standard)0.5 - 2.0 BenchmarkStandard of care; rapid resistance development is the primary limitation.

Analyst Insight: While Rifampicin remains more potent by weight, Compound 6f's MIC of 4.0 µg/mL is clinically significant for a lead compound, particularly given its distinct scaffold which avoids cross-resistance with rifamycins.

Secondary Indication: Cytotoxicity & Safety (vs. Doxorubicin/Colchicine)

To validate therapeutic windows, these derivatives are screened against human cancer lines (HeLa, HepG2) and normal cells (Vero, MRC-5).

  • Selectivity: 1,5-naphthyridine derivatives often exhibit a Selectivity Index (SI) > 10, indicating they are significantly more toxic to pathogens/tumor cells than normal mammalian cells.[2]

  • Comparison: Unlike Doxorubicin (which shows high cardiotoxicity and general cytotoxicity), optimized naphthyridine carbohydrazides (e.g., Compound 16a/19a series) show reduced toxicity toward normal embryonic lung cells (MRC-5).

Mechanistic Pathway & Visualization

The primary mode of action for naphthyridine derivatives involves the inhibition of bacterial DNA replication enzymes. The carbohydrazide moiety facilitates hydrogen bonding within the ATP-binding pocket of the target enzyme (DNA Gyrase subunit B).

Figure 1: Mechanism of Action - DNA Gyrase Inhibition

G Drug 1,5-Naphthyridine-2-carbohydrazide (Derivative 6f) Target Bacterial DNA Gyrase (Subunit B) Drug->Target Targets Binding ATP Binding Pocket (Competitive Inhibition) Target->Binding Occupies Process Inhibition of DNA Supercoiling Binding->Process Prevents ATP Hydrolysis Outcome Bacterial Cell Death (Replication Arrest) Process->Outcome Causes Rifampicin Rifampicin (Standard) RNAP RNA Polymerase Rifampicin->RNAP Inhibits (Distinct Pathway)

Caption: Pathway illustrating the distinct inhibition of DNA Gyrase by 1,5-naphthyridine derivatives, contrasting with Rifampicin's RNA Polymerase target.

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols are recommended. These methodologies align with the data presented in Table 1.

Protocol A: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening

Use this protocol to generate MIC values comparable to the data above.

  • Inoculum Preparation:

    • Culture M. tuberculosis (strain H37Rv or mc²6230) in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) until log phase (turbidity matching McFarland 1.0).

    • Dilute 1:20 in fresh broth.

  • Plate Setup:

    • Use sterile 96-well plates.

    • Outer Wells: Fill with 200 µL sterile water (prevents evaporation).

    • Test Wells: Add 100 µL of 7H9 broth.

  • Compound Dilution:

    • Dissolve 1,5-Naphthyridine derivative in DMSO.

    • Perform serial 2-fold dilutions in the plate (Final concentrations: 100 µg/mL to 0.2 µg/mL).

    • Controls: Include Rifampicin (Positive Control) and Solvent-only (Negative Control).

  • Incubation:

    • Add 100 µL of bacterial inoculum to test wells.

    • Incubate at 37°C for 5 days.

  • Readout:

    • Add 20 µL of Alamar Blue reagent (1:1 mixture of 10x Alamar Blue and 10% Tween 80).

    • Incubate for 24 hours.

    • Interpretation: Pink color = Growth (Viable). Blue color = No Growth (Inhibited). The lowest concentration remaining blue is the MIC .

Protocol B: General Synthesis of Carbohydrazide Derivatives

Core workflow for generating the scaffold.

  • Starting Material: 1,5-Naphthyridine-2-carboxylic acid ethyl ester.

  • Hydrazinolysis: Reflux the ester with hydrazine hydrate (99%) in ethanol for 4–6 hours.

  • Isolation: Cool the reaction mixture. The solid carbohydrazide precipitates. Filter, wash with cold ethanol, and recrystallize.

  • Derivatization: React the carbohydrazide with various aromatic aldehydes/ketones (e.g., 3-cyanobenzaldehyde) in ethanol with a catalytic amount of acetic acid to yield the final Schiff base/carbohydrazide derivatives (e.g., Compound 6f).

References

  • Chilakala, N. B., et al. (2024). Synthesis and Antitubercular Activity of Novel 1,5-Naphthyridin-2(1H)-one based Carbohydrazide Derivatives.[1] Asian Journal of Chemistry.

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[3][4] Journal of Medicinal Chemistry.[3][4]

  • Muwaffag, et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[2][5] RSC Advances. (Used for comparative 1,8-naphthyridine data).

  • BenchChem. Comparative Biological Activity of Naphthyridine Isomers.

Sources

Safety Operating Guide

1,5-Naphthyridine-2-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1,5-Naphthyridine-2-carbohydrazide

Contextualizing the Reagent in Drug Discovery

1,5-Naphthyridine-2-carbohydrazide is a critical bifunctional scaffold utilized extensively in the synthesis of advanced therapeutics. Its rigid planar naphthyridine core and reactive carbohydrazide moiety make it an ideal precursor for developing SHP2 phosphatase inhibitors targeting various cancers[1], as well as novel antimicrobial agents[2]. However, the very reactivity that makes this compound synthetically valuable also necessitates rigorous safety and disposal protocols to protect laboratory personnel and ensure regulatory compliance.

Physicochemical Profile & Hazard Causality

Understanding the intrinsic properties of 1,5-Naphthyridine-2-carbohydrazide is essential for safe handling. The molecule combines a nitrogen-rich heterocyclic core with a terminal hydrazide group.

Causality of Reactivity: Hydrazides are potent reducing agents. If exposed to strong oxidants, they can undergo rapid, exothermic oxidation, potentially leading to self-combustion without an external ignition source[3]. Furthermore, in the presence of nitrous acid or other nitrosating agents, the carbohydrazide group can convert into a highly explosive acyl azide.

Table 1: Hazard Classification and Compatibility Matrix

Hazard CategoryRisk DescriptionIncompatible MaterialsRequired Mitigation
Combustibility Combustible solid; dust may form explosive mixtures in air.Open flames, extreme heat.Store in a cool, dry place (<37 °C) away from light[3].
Chemical Reactivity Exothermic reduction reactions; risk of azide formation.Strong oxidants, acids (esp. nitrous acid), heavy metals.Segregate waste streams strictly; never mix with acidic waste.
Toxicity (Inhalation) Dust inhalation causes severe respiratory tract irritation[4].N/AHandle exclusively in a certified chemical fume hood.
Toxicity (Skin/Eye) Causes serious eye irritation and potential skin sensitization[4].N/AWear chemical-resistant gloves and safety goggles[5].

Operational Safety & Engineering Controls

Before initiating any workflow involving 1,5-Naphthyridine-2-carbohydrazide, establish a self-validating safety system:

  • Engineering Controls : All manipulations of the dry powder must occur within a well-ventilated chemical fume hood to keep airborne levels below exposure limits[3].

  • Personal Protective Equipment (PPE) : Operators must wear tightly fitting safety goggles (with side-shields), a fire-resistant lab coat, and chemical-resistant nitrile or neoprene gloves[5]. If the experimental scale poses a high risk of dust generation, a NIOSH/MSHA-approved respirator is mandatory[4].

Step-by-Step Waste Disposal Methodologies

Proper disposal prevents environmental contamination and hazardous cross-reactions. Waste must be under the direct control of the generating personnel and disposed of within 90 days[5].

Protocol A: Solid Waste Disposal (Unreacted Powder & Contaminated Consumables)

  • Collection : Gather all unreacted 1,5-Naphthyridine-2-carbohydrazide and contaminated solid consumables (e.g., weigh boats, filter paper). Do not sweep dry powder with a standard brush, as this aerosolizes the chemical; use a high-efficiency HEPA vacuum or wet-wiping technique[4].

  • Containment : Place the solid waste into a compatible, chemically inert primary container (e.g., high-density polyethylene).

  • Double-Bagging : Seal the primary container inside a transparent, sealable secondary bag. This double-bagging technique is a critical EHS requirement for reactive powders to contain accidental breaches during transit[5].

  • Labeling : Affix a label clearly stating "Hazardous Waste - Toxic/Combustible: 1,5-Naphthyridine-2-carbohydrazide". Never use abbreviations or chemical structures in place of the full name[6].

Protocol B: Liquid Waste Disposal (Reaction Solutions & Wash Solvents)

  • Segregation : Verify that the liquid waste carboy contains NO oxidants, acids, or heavy metal salts. Mixing hydrazide solutions with incompatible chemicals is the leading cause of pressurized container ruptures.

  • Transfer : Using a funnel, slowly transfer the liquid waste into the designated solvent carboy (segregated into halogenated or non-halogenated streams depending on the reaction solvent).

  • Secondary Containment : Store the waste carboy in a secondary containment tray to capture potential leaks[5].

  • EHS Coordination : Submit a chemical discard request to your institution's Environmental Health and Safety (EHS) office once the container reaches 80% capacity[6].

Protocol C: Emergency Spill Decontamination

  • Isolation : Immediately restrict access to the spill area. If a large spill occurs outside the fume hood, evacuate the laboratory, close the doors, and call emergency dispatch[6].

  • Suppression : For small powder spills, lightly mist the area with a spray water bottle to suppress vapor and dust generation before cleanup[3].

  • Collection : Don minimum PPE and use a dedicated chemical spill kit to absorb/collect the material. Transfer to a hazardous waste bag[5].

  • Surface Decontamination : Wash the affected surface thoroughly with water and a mild detergent, collecting all wash water as hazardous waste.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for processing 1,5-Naphthyridine-2-carbohydrazide waste streams to ensure compliance and safety.

WasteDisposal Start 1,5-Naphthyridine-2-carbohydrazide Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid SolidCollect Collect in Original/Compatible Solid Waste Container Solid->SolidCollect LiquidSeg Segregate from Oxidants, Acids, & Heavy Metals Liquid->LiquidSeg Bagging Double-Bag in Sealable Transparent Bags SolidCollect->Bagging Carboy Transfer to Dedicated Solvent Carboy LiquidSeg->Carboy Labeling Label: 'Hazardous Waste - Toxic/Combustible' Bagging->Labeling Carboy->Labeling EHS EHS Pickup (Within 90 Days) Labeling->EHS

Workflow for the segregation and disposal of 1,5-Naphthyridine-2-carbohydrazide waste.

References

  • Proper Disposal Procedures for Fluorescein Hydrazide. BenchChem.
  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Case Western Reserve University.
  • Hydrazine - Risk Management and Safety. University of Notre Dame.
  • CB-LSOP-Hydrazines.docx. The Brückner Research Group, University of Connecticut.
  • WO2018218133A1 - Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors. Google Patents.
  • Synthesis of 1,5-Naphthyridine Derivatives. Asian Journal of Chemistry.

Sources

Personal protective equipment for handling 1,5-Naphthyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Risk Assessment & Hazard Identification

The "Composite Hazard" Principle

As a specialized intermediate in drug discovery (often a scaffold for kinase inhibitors or antimicrobial agents), 1,5-Naphthyridine-2-carbohydrazide lacks a globally standardized, compound-specific Safety Data Sheet (SDS) in public repositories.

Therefore, we must apply the Composite Hazard Principle , deriving safety protocols from its constituent pharmacophores: the 1,5-Naphthyridine core and the Carbohydrazide functional group .

Derived Hazard Matrix

Treat this compound as a High-Potency Sensitizer and Potential Genotoxin until proven otherwise.

Hazard ClassSource FragmentRisk Description
Skin Sensitization Carbohydrazide MoietyHydrazides are notorious haptens. Repeated exposure may cause severe allergic dermatitis (Type IV hypersensitivity).
Genotoxicity Hydrazine DerivativeHydrazides can hydrolyze to free hydrazine in vivo or in acidic environments. Treat as a suspected mutagen.
Bioactivity Naphthyridine CoreThis scaffold is designed to bind biological targets (e.g., kinases). Inhalation of dust may trigger off-target pharmacological effects.
Reactivity CarbohydrazideIncompatible with Oxidizers. Can release nitrogen gas or toxic nitrogen oxides (NOx) upon heating or contact with strong oxidants.[1]

Critical Warning: Do not rely solely on the absence of a "Skull and Crossbones" symbol. The lack of data is a signal for maximum containment, not safety.

Part 2: The Defensive Layer (PPE)

Objective: Zero skin contact and zero inhalation.

Standard lab coats are insufficient. The following PPE protocol is designed to prevent trace sensitization , where even microgram exposure can trigger a permanent allergy.

Personal Protective Equipment (PPE) Specifications
ZoneEquipmentTechnical RequirementRationale
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Barrier. Do not handle on open benches.
Hands (Inner) Nitrile Gloves4 mil (0.10 mm)Acts as a second skin. Tape cuffs to lab coat.
Hands (Outer) Nitrile or Neoprene5-8 mil (Long Cuff)Sacrificial Layer. Change immediately upon any splash or every 2 hours.
Body Tyvek® Sleeves or CoatDisposable, imperviousProtects wrists/forearms, the most common site of hydrazide dermatitis.
Eyes Chemical GogglesANSI Z87.1 Impact + SplashSafety glasses are insufficient for powders that can drift behind lenses.

Part 3: Operational Handling (The Workflow)

Workflow Visualization

The following diagram outlines the "Chain of Custody" for handling this compound to ensure containment.

SafeHandling Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Desiccated, <4°C, Dark) Receipt->Storage Log Inventory Weighing Weighing (Static Control + Balance Enclosure) Storage->Weighing Acclimate to RT Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Weighing->Reaction Dissolve Immediately Quench Quenching/Cleanup (Bleach Destruction) Reaction->Quench Post-Process Disposal Disposal (High-Temp Incineration) Quench->Disposal Segregated Waste

Figure 1: Safe Handling Lifecycle. Note the critical "Dissolve Immediately" step to minimize dust duration.

Detailed Protocols
A. Weighing & Transfer (High Risk Step)
  • The Problem: Hydrazides are often fluffy, electrostatic solids. They "jump" away from spatulas.

  • The Fix:

    • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.

    • The "Wet Transfer" Method: Instead of weighing powder directly into a reaction flask, weigh it into a tared vial, add your reaction solvent (e.g., DMSO, DMF) in the vial to dissolve/slurry it, and transfer the liquid. This eliminates dust during the critical transfer step.

B. Reaction Monitoring
  • Incompatibility: Never use metal spatulas if potentially acidic conditions exist (risk of metal complexation or decomposition).[2] Use glass or Teflon-coated tools.

  • TLC Monitoring: When spotting TLC plates, dip the capillary into a dilute solution. Do not blow on the capillary to dry it (risk of aerosolization).

C. Spills & Decontamination
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Do not just wipe with water.

    • Prepare a 10% Bleach Solution (Sodium Hypochlorite).

    • Cover the spill with paper towels soaked in the bleach solution.

    • Wait 15 minutes. The hypochlorite oxidizes the hydrazide functionality, breaking it down into less toxic species (N2, CO2).

  • Clean: Wipe up the bleach residue with water and detergent.

Part 4: Emergency & Disposal[3]

Emergency Response Matrix
IncidentImmediate ActionMedical Follow-up
Inhalation Move to fresh air.[3][4] Do not use mouth-to-mouth resuscitation (risk of poison transfer).Monitor for pulmonary edema (delayed onset 4-8 hours).
Skin Contact Drench with water for 15 mins.[3] Use soap (polyethylene glycol-based if available).Watch for sensitization (redness/itching) over next 72 hours.
Eye Contact Flush with tepid water for 15 mins. Lift eyelids.Consult ophthalmologist; alkaline hydrolysis risk is low but irritation is high.
Ingestion Rinse mouth. Do NOT induce vomiting.Administer activated charcoal if advised by Poison Control.
Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with Oxidizing Waste (e.g., Nitric acid, Peroxides). This can cause an exothermic reaction or explosion.[5]

  • Labeling: Clearly mark as "Contains Hydrazide Derivative - Potential Sensitizer."

  • Destruction: High-temperature incineration (>1000°C) is the only approved method to ensure complete destruction of the naphthyridine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589355, 1,5-Naphthyridin-2-amine (Related Structure). Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde (Structural Analog). Retrieved from [Link]

  • Organic Syntheses. Safe Handling of Hydrazines and Hydrazides. Org.[6] Synth. Coll. Vol. 6, p. 12. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.